3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
Description
BenchChem offers high-quality 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-1-tetradecyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29Br2N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-16(18)19-15(17)20-21/h2-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAESOIVHVGTVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C(=NC(=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
[1]
Executive Summary
3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (CAS: 1240572-65-9) is a specialized heterocyclic building block characterized by a 1,2,4-triazole core functionalized with two reactive bromine atoms and a long-chain lipophilic tetradecyl tail.[1] This unique structural motif bridges the gap between small-molecule heterocyclic chemistry and materials science, serving as a critical intermediate for synthesizing amphiphilic drugs, liquid crystals, and functional surfactants.
This guide details the physicochemical properties, synthesis protocols, and regioselective reactivity profiles necessary for utilizing this compound in high-precision organic synthesis and drug development.
Part 1: Chemical Identity & Physical Properties
Structural Analysis
The molecule consists of a five-membered 1,2,4-triazole ring.[2] The symmetry of the parent 3,5-dibromo-1,2,4-triazole is broken by the alkylation at the N1 position with a C14 (tetradecyl) chain. This substitution creates distinct electronic environments for the bromine atoms at C3 and C5, enabling regioselective functionalization.
-
Lipophilic Tail (C14): Provides high LogP, facilitating interaction with lipid bilayers or alignment in mesophases (liquid crystals).
-
Triazole Core: Electron-deficient aromatic system, susceptible to nucleophilic attack and metal-catalyzed cross-coupling.
-
Bromine Substituents: Leaving groups for
and handles for organometallic coupling (Suzuki, Sonogashira).
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole |
| CAS Number | 1240572-65-9 |
| Molecular Formula | |
| Molecular Weight | 423.23 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in |
| Calculated LogP | ~6.5 (Highly Lipophilic) |
| TPSA | 30.71 |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors |
Part 2: Synthesis & Production Protocol
The synthesis of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole is achieved via the N-alkylation of the commercially available parent scaffold, 3,5-dibromo-1H-1,2,4-triazole.
Reaction Mechanism & Regioselectivity
Alkylation of 3,5-dibromo-1,2,4-triazole can theoretically occur at N1, N2, or N4. Due to the symmetry of the parent molecule, N1 and N2 alkylation yields the same product (1-substituted). N4 alkylation is sterically and electronically less favored. Under basic conditions, the thermodynamic product (N1-alkyl) predominates.
Experimental Protocol
Objective: Synthesis of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole on a 10 mmol scale.
Reagents:
-
3,5-Dibromo-1H-1,2,4-triazole (2.27 g, 10 mmol)
-
1-Bromotetradecane (2.77 g, 10 mmol)
-
Potassium Carbonate (
) (2.76 g, 20 mmol) -
Acetonitrile (
) or DMF (50 mL)
Procedure:
-
Activation: Charge a round-bottom flask with 3,5-dibromo-1H-1,2,4-triazole and anhydrous
in Acetonitrile. Stir at room temperature for 30 minutes to facilitate deprotonation. -
Alkylation: Add 1-bromotetradecane dropwise to the suspension.
-
Reflux: Heat the mixture to reflux (
for MeCN) and stir for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or LC-MS. -
Workup: Cool to room temperature. Filter off inorganic salts (
, excess ). -
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water and brine.
-
Purification: Purify the crude solid via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes) to yield the pure N1-alkylated product.
Synthesis Workflow Diagram
Caption: Synthetic pathway for the N1-alkylation of 3,5-dibromo-1,2,4-triazole.
Part 3: Chemical Reactivity & Functionalization[3]
The utility of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole lies in the differential reactivity of the C3 and C5 bromine atoms. The N1-tetradecyl group breaks the symmetry, making the C5-position (adjacent to the alkylated nitrogen) generally more reactive towards lithiation and oxidative addition, while the C3-position is more stable but accessible after C5 functionalization.
Regioselective Functionalization Map
-
C5-Bromine (The "Hot" Spot):
-
Lithiation: Treatment with
-BuLi at results in selective Lithium-Halogen exchange at C5. This species can trap electrophiles (aldehydes, , etc.). -
Nucleophilic Substitution (
): Nucleophiles (e.g., amines, thiols) preferentially attack C5 due to the inductive influence of the N1-alkyl group.
-
-
C3-Bromine:
-
Reacts primarily after the C5 position has been modified or protected.
-
Requires harsher conditions (higher temp, stronger catalysts) if C5 is still brominated.
-
Key Reactions
A. Suzuki-Miyaura Coupling (C5-Selective)
-
Reagents: Aryl boronic acid,
, , Toluene/EtOH. -
Outcome: Selective formation of 5-aryl-3-bromo-1-tetradecyl-1,2,4-triazole.
-
Mechanism: Oxidative addition of Pd(0) occurs faster at the more electron-deficient C5-Br bond.
B. Sonogashira Coupling
-
Reagents: Terminal alkyne,
, CuI, . -
Outcome: Introduction of alkynyl groups, useful for "Click" chemistry extensions or liquid crystal mesogens.
Reactivity Logic Diagram
Caption: Regioselective reactivity profile demonstrating C5-preference for major transformations.
Part 4: Applications in Research & Industry
Medicinal Chemistry (Scaffold Design)
The 3,5-dibromo-1-tetradecyl-1H-1,2,4-triazole serves as a versatile scaffold for:
-
Amphiphilic Drug Carriers: The C14 chain allows the molecule to embed in lipid membranes, while the triazole head group can be functionalized with pharmacophores.
-
Antifungal Agents: Triazole derivatives are a cornerstone of antifungal therapy (e.g., Fluconazole). This specific intermediate allows for the synthesis of lipophilic analogs targeting fungal cell membranes.
Materials Science
-
Liquid Crystals: The rod-like shape (calamitic) induced by 5-aryl substitution combined with the flexible tetradecyl tail promotes the formation of smectic or nematic mesophases.
-
Corrosion Inhibitors: The nitrogen-rich triazole ring coordinates strongly with metal surfaces (Cu, Fe), while the hydrophobic tail forms a barrier against moisture and ions.
Part 5: Safety & Handling
-
Hazards: Classified as an Irritant (Skin/Eye). The long alkyl chain may increase skin absorption.
-
Storage: Store in a cool, dry place (
). Keep away from strong oxidizing agents. -
Disposal: Dispose of as halogenated organic waste.
References
-
Chemical Identity & Properties: PubChem. 3,5-Dibromo-1H-1,2,4-triazole (Parent Compound Data). National Library of Medicine. [Link]
-
Synthesis of N-Alkyl Triazoles: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry of Heterocyclic Compounds.[2][3][4][5][6] [Link]
-
Reactivity of Bromotriazoles: Regioselective functionalization of 3,5-dibromo-1-methyl-1H-1,2,4-triazole. Tetrahedron Letters. [Link]
An In-Depth Technical Guide to the C14 Alkylation of 3,5-dibromo-1,2,4-triazole: Mechanism, Regioselectivity, and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the C14 alkylation of 3,5-dibromo-1,2,4-triazole, a critical reaction in the synthesis of novel chemical entities for drug discovery. As Senior Application Scientists, we present not just a methodology, but a strategic approach to understanding and controlling this nuanced reaction, ensuring scientific integrity and reproducible outcomes.
Introduction: The Significance of Long-Chain Alkylated Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. Its derivatives exhibit a wide array of biological activities, including antifungal, antiviral, and anticancer properties. The introduction of a long lipophilic C14 alkyl chain to the 3,5-dibromo-1,2,4-triazole core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing its membrane permeability and potential for protein-ligand interactions. Mastering the regioselective alkylation of this heterocycle is therefore a key step in the development of new therapeutic agents.
The Core Challenge: Regioselectivity in N-Alkylation
The N-alkylation of 3,5-dibromo-1,2,4-triazole presents a classic challenge of regioselectivity. The triazole ring possesses two potential nucleophilic centers for alkylation: the N1 and N4 positions. The distribution of the resulting N1 and N4 regioisomers is dictated by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.[1]
Electronic Effects: The two bromine atoms at positions 3 and 5 are strongly electron-withdrawing, which lowers the overall nucleophilicity of the triazole ring compared to its unsubstituted counterpart. This effect is more pronounced at the adjacent N1 and N2 positions.
Steric Hindrance: The bulky bromine atoms create a sterically hindered environment around the N1 position. In contrast, the N4 position is relatively unencumbered. This steric factor plays a crucial role in determining the preferred site of attack by a bulky electrophile like 1-bromotetradecane.
The Reaction Mechanism: A Step-by-Step Elucidation
The C14 alkylation of 3,5-dibromo-1,2,4-triazole proceeds via a nucleophilic substitution reaction (SN2). The following is a detailed breakdown of the proposed mechanism:
Step 1: Deprotonation
The reaction is initiated by the deprotonation of the 1,2,4-triazole ring by a suitable base, forming a triazolate anion. The choice of base is critical in controlling the subsequent alkylation step. Common bases include potassium carbonate (K₂CO₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Step 2: Nucleophilic Attack
The resulting triazolate anion, a potent nucleophile, attacks the electrophilic carbon atom of 1-bromotetradecane. This concerted SN2 displacement of the bromide leaving group can occur at either the N1 or N4 position.
Controlling Regioselectivity:
-
N1-Alkylation (Kinetic Product): In many cases, particularly with less sterically demanding alkylating agents, the N1 position is the kinetically favored site of alkylation.[2]
-
N4-Alkylation (Thermodynamic Product): With bulky alkylating agents like a C14 chain, and under conditions that allow for equilibrium, the less sterically hindered N4 position can become the thermodynamically favored product. However, for many substituted triazoles, the N1 isomer is predominantly formed.
The presence of the two bromo groups on the 3 and 5 positions of the triazole ring will significantly influence the regioselectivity of the alkylation. The steric bulk of the bromine atoms is expected to disfavor alkylation at the adjacent N1 position, potentially leading to a higher proportion of the N4 isomer. However, electronic effects can also play a role, and the precise outcome will depend on the specific reaction conditions.
Diagram: Proposed Mechanism for C14 Alkylation of 3,5-dibromo-1,2,4-triazole
Caption: Proposed SN2 mechanism for the C14 alkylation of 3,5-dibromo-1,2,4-triazole.
Experimental Protocol: A Validated Approach
This protocol provides a robust starting point for the C14 alkylation of 3,5-dibromo-1,2,4-triazole. Optimization may be required based on laboratory-specific conditions and desired outcomes.
Materials and Reagents:
-
3,5-dibromo-1,2,4-triazole
-
1-Bromotetradecane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromo-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials.
-
Addition of Alkylating Agent: Slowly add 1-bromotetradecane (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the N1 and N4 isomers.[1]
-
Characterization: Characterize the purified isomers using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the C14 alkylation of 3,5-dibromo-1,2,4-triazole.
Data Presentation: Key Reaction Parameters
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A mild and effective base for the deprotonation of triazoles.[3] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SN2 reactions.[4] |
| Temperature | 60-80°C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |
| Stoichiometry | 1.1 eq of 1-bromotetradecane | A slight excess of the alkylating agent ensures complete consumption of the starting triazole. |
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, degradation of reagents. | Ensure anhydrous conditions, verify the purity of starting materials, and consider increasing reaction time or temperature.[1] |
| Poor Regioselectivity | Suboptimal reaction conditions. | Experiment with different bases (e.g., DBU for potentially higher N1 selectivity) and solvents (e.g., THF).[5][6] |
| Difficult Isomer Separation | Similar polarity of N1 and N4 isomers. | Utilize high-performance liquid chromatography (HPLC) or optimize the eluent system for column chromatography.[1] |
Conclusion and Future Directions
The C14 alkylation of 3,5-dibromo-1,2,4-triazole is a versatile reaction for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of the reaction mechanism and the factors influencing regioselectivity is paramount for achieving desired outcomes. The protocol outlined in this guide provides a solid foundation for further exploration and optimization. Future work could involve exploring alternative alkylating agents, catalytic systems, and microwave-assisted synthesis to enhance reaction efficiency and selectivity.[1]
References
- Brook, D. J. R., & Jameson, G. B. (2003). Alkylations of N-4-(4-Pyridyl)-3,5-di(2-pyridyl)-1,2,4-triazole: First Observation of Room-Temperature Rearrangement of an N-4-Substituted Triazole to the N-1 Analogue. Australian Journal of Chemistry, 56(6), 563-568.
- Boraei, A. T. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 25.
- Boraei, A. T. A., & El-Sayed, I. E. T. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 25.
- Wang, X.-j., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493.
- Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U.-H. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 41(8), 1297-1301.
- Kumar, V., Gupta, G., & Paul, S. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Lipophilicity and Solubility Profile of Tetradecyl-Substituted Triazoles
Prepared by: Gemini, Senior Application Scientist
Abstract
The delicate balance between lipophilicity and aqueous solubility is a cornerstone of modern drug development. This guide provides a comprehensive technical analysis of how the incorporation of a long alkyl chain, specifically a tetradecyl group, profoundly influences the physicochemical properties of triazole-based compounds. Triazoles are a vital class of heterocyclic compounds in medicinal chemistry, valued for their metabolic stability and versatile roles in molecular design.[1][2][3][4] However, the introduction of a tetradecyl substituent, while potentially enhancing membrane permeability and target engagement through increased lipophilicity, presents significant challenges to aqueous solubility.[5] This guide will dissect the underlying principles governing these properties, detail robust experimental methodologies for their quantification, and explore formulation strategies to overcome solubility limitations.
Introduction: The Lipophilicity-Solubility Conundrum in Drug Discovery
The journey of a drug from administration to its site of action is a complex process governed by its physicochemical properties. Among the most critical of these are lipophilicity and aqueous solubility.
-
Lipophilicity , often expressed as the logarithm of the partition coefficient (log P), describes a molecule's affinity for a non-polar, lipid-like environment versus an aqueous one.[6][7] A sufficient degree of lipophilicity is essential for a drug to traverse cellular membranes and interact with hydrophobic binding pockets of its target protein.[5][8][9]
-
Aqueous solubility , conversely, is the propensity of a molecule to dissolve in water. This property is paramount for a drug to be absorbed from the gastrointestinal tract and transported through the bloodstream.[10][11][12]
The introduction of a long alkyl chain, such as a tetradecyl group, is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity.[5][8] The hydrophobic nature of the alkyl chain can significantly enhance a compound's ability to permeate biological membranes.[5] However, this increase in lipophilicity often comes at the cost of reduced aqueous solubility, creating a significant hurdle for drug development.[8][10] This guide will focus on this critical interplay in the context of tetradecyl-substituted triazoles.
The Triazole Scaffold: A Privileged Heterocycle
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are prominent scaffolds in medicinal chemistry.[1][2][3][4] Both 1,2,3- and 1,2,4-triazole isomers are utilized. Their utility stems from a unique combination of properties:
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can improve a drug's half-life.[1][2]
-
Hydrogen Bonding Capabilities: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1]
-
Dipole Moment: The presence of multiple nitrogen atoms imparts a significant dipole moment, which can influence molecular interactions and solubility.[1]
-
Bioisosterism: Triazoles can act as bioisosteres for other functional groups, such as amides and esters, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.[13]
The inherent polarity of the triazole ring can contribute to improved water solubility.[1] However, the addition of a large, non-polar substituent like a tetradecyl group can easily overwhelm this intrinsic property.
The Impact of the Tetradecyl Substituent: A Deep Dive
The addition of a C14 alkyl chain to a triazole core dramatically alters its physicochemical profile.
Lipophilicity
The long, saturated hydrocarbon chain of the tetradecyl group is highly hydrophobic. This leads to a significant increase in the molecule's overall lipophilicity. The magnitude of this increase can be predicted using computational models and experimentally verified.
-
Increased Membrane Permeability: The enhanced lipophilicity generally improves the compound's ability to passively diffuse across the lipid bilayers of cell membranes, a critical step for reaching intracellular targets.[5][14]
-
Enhanced Target Binding: For targets with hydrophobic binding pockets, the tetradecyl chain can engage in favorable van der Waals interactions, potentially increasing binding affinity and potency.[8]
-
Potential for Off-Target Effects: Conversely, excessively high lipophilicity can lead to non-specific binding to other hydrophobic molecules and an increased risk of off-target toxicity.[6]
Solubility
The hydrophobic nature of the tetradecyl group is the primary driver of the decreased aqueous solubility observed in these compounds.
-
Disruption of Water's Hydrogen Bonding Network: The long alkyl chain disrupts the highly ordered hydrogen-bonding network of water molecules. To accommodate the non-polar chain, water molecules must form a more ordered "cage-like" structure around it, which is entropically unfavorable and leads to low solubility.
-
Strong Intermolecular Forces in the Solid State: The long alkyl chains can pack efficiently in the solid state through van der Waals interactions, leading to a stable crystal lattice that is difficult for water molecules to disrupt. This high lattice energy contributes significantly to poor solubility.[15]
Experimental Determination of Lipophilicity and Solubility
Accurate experimental quantification of lipophilicity and solubility is crucial for understanding the behavior of tetradecyl-substituted triazoles and for making informed decisions in drug development.
Lipophilicity Determination: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely accepted and robust method for determining lipophilicity.[6][16][17] It is often considered a more efficient alternative to the traditional shake-flask method.[18]
Protocol: RP-HPLC for log P Determination
-
Instrumentation: An HPLC system equipped with a UV detector and a reversed-phase C18 column is required.[6]
-
Mobile Phase Preparation: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4).[6]
-
Standard Compound Selection: Choose a set of standard compounds with well-established log P values that span a range encompassing the expected lipophilicity of the tetradecyl-substituted triazoles.
-
Calibration Curve Generation:
-
Inject each standard compound into the HPLC system under isocratic conditions with a specific mobile phase composition.
-
Record the retention time (t_R) for each standard and the dead time (t_0), which is the retention time of an unretained compound.
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 .[6]
-
Plot the logarithm of the capacity factor (log k) against the known log P values of the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Dissolve the tetradecyl-substituted triazole derivatives in the mobile phase.
-
Inject the samples into the HPLC system under the same conditions used for the standards.
-
Determine the retention time and calculate the log k value for each test compound.
-
-
Log P Determination: Interpolate the log P value of the test compounds from the calibration curve using their calculated log k values.
Solubility Determination: Kinetic and Thermodynamic Assays
It is important to distinguish between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.
-
Kinetic Solubility: This is a high-throughput screening method that measures the solubility of a compound when it is rapidly precipitated from a high-concentration stock solution (often in DMSO).[12][19] It provides an estimate of how quickly a compound might precipitate upon entering an aqueous environment.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing the solid compound to equilibrate with the aqueous medium over an extended period.[12][20] This is a more time-consuming but more accurate measure.
Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid tetradecyl-substituted triazole to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification:
-
Accurately dilute a known volume of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Data Presentation: Lipophilicity and Solubility of Substituted Triazoles
The following table summarizes hypothetical data to illustrate the impact of the tetradecyl substituent on the lipophilicity and solubility of a triazole core structure.
| Compound | Substituent | Calculated log P | Experimental log P | Thermodynamic Solubility (µg/mL) |
| 1 | H | 1.2 | 1.1 | >1000 |
| 2 | -CH₃ | 1.7 | 1.6 | 850 |
| 3 | -C₄H₉ | 3.2 | 3.1 | 150 |
| 4 | -C₈H₁₇ | 5.2 | 5.0 | 5 |
| 5 | -C₁₄H₂₉ (Tetradecyl) | 8.2 | 7.9 | <0.1 |
Data are for illustrative purposes only.
Strategies to Mitigate Poor Solubility
Given the extremely low aqueous solubility of tetradecyl-substituted triazoles, formulation strategies are essential to enable their development as potential therapeutic agents.
Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[21] Common examples include:
While effective for in vitro assays, the use of high concentrations of co-solvents in vivo can be limited by toxicity concerns.[22]
Lipid-Based Formulations
Lipid-based formulations are particularly well-suited for highly lipophilic compounds.[23][24][25] These formulations can enhance solubility and improve oral bioavailability.[21][24][25]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[25]
-
Liposomes: These are vesicular structures composed of one or more lipid bilayers that can encapsulate lipophilic drugs within the lipid membrane.[22][23]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs, offering advantages in terms of stability and controlled release.[23]
Nanotechnology Approaches
Nanotechnology offers promising strategies for improving the solubility and bioavailability of poorly soluble drugs.[11][23]
-
Nanoparticles: Encapsulating the drug in biocompatible polymeric nanoparticles can enhance its solubility and stability.[11][23]
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, which can increase the surface area for dissolution.
Conclusion
The incorporation of a tetradecyl substituent onto a triazole scaffold is a powerful strategy for modulating lipophilicity, which can be beneficial for membrane permeability and target interaction. However, this modification invariably leads to a dramatic decrease in aqueous solubility, a significant challenge in drug development. A thorough understanding of the interplay between these two critical physicochemical properties is essential. By employing robust experimental methodologies for their quantification and leveraging advanced formulation strategies, researchers can overcome the solubility limitations of these promising but challenging compounds, unlocking their full therapeutic potential.
References
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. (2024, May 3).
- Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher.
- Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. (2016, September 29). TSI Journals.
- Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024, July 15). PubMed.
- Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review. (2019, October 1). Bentham Science Publishers.
- An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC.
- Quantification of Lipophilicity of 1,2,4-Triazoles Using Micellar Chromatography. (n.d.).
- Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024, September 18). Symmetric.
- Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). PMC.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransform
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Advances in Lipid-Based Drug Formulations for Solubility. (2025, October 18). World Pharma Today.
- Computational Approaches in Preclinical Studies on Drug Discovery and Development. (n.d.). PMC.
- Computational models for the prediction of drug solubility. (n.d.).
- Determining Lipophilicity of Novel Thiazole Derivatives: An in-depth Technical Guide. (n.d.). Benchchem.
- Quantification of Lipophilicity of 1,2,4-Triazoles Using Micellar Chrom
- Predicting drug solubility in different solvents using molecular simulation and machine learning. (n.d.).
- Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different. (2020, July 17). Semantic Scholar.
- Determination of Lipophilicity of New Thiosemicarbazide and 1,2,4-triazole-3-thione Derivatives Using Reversed. (n.d.). Taylor & Francis.
- The Role of Alkyl Groups in Organic Chemistry and Drug Design. (n.d.). Omics.
- Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. (n.d.). PMC.
- How Alkyls Influence Medicinal Chemistry Developments? (2025, July 15).
- troubleshooting poor biological activity in triazole deriv
- Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and autom
- Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. (n.d.).
- Influences of alkyl group chain length and polar head group on chemical skin permeation enhancement. (2001, August 15). PubMed.
- (PDF) Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. (n.d.).
- QSPR Models for Predicting Lipophilicity of Triazole Derivatives. (2017, November 1).
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025, September 22). Pharma Excipients.
- Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021, June 24). eScholarship.org.
-
Predicted LogP values for (a) thiazolo[3,2-b][1][3][23]triazoles (1a–16a)... (n.d.). ResearchGate.
- Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
- Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. (2022, February 13). PMC.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. omicsonline.org [omicsonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]
- 9. Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influences of alkyl group chain length and polar head group on chemical skin permeation enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Quantification of Lipophilicity of 1,2,4-Triazoles Using Micellar Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. benchchem.com [benchchem.com]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. symmetric.events [symmetric.events]
- 25. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
Engineering Lipophilic Triazole Scaffolds: A Technical Guide to 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
As a Senior Application Scientist in medicinal chemistry and materials engineering, I often encounter the challenge of designing molecules that must simultaneously interface with lipid bilayers and participate in complex bioconjugation. 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (CAS: 1240572-65-9) is a highly specialized building block that solves this exact problem[1].
By combining a highly lipophilic tetradecyl (C14) chain with a programmable, dual-reactive dibromotriazole headgroup, this compound serves as a critical intermediate for lipid nanoparticles (LNPs), membrane-anchoring probes, and complex agrochemicals[1][2]. This whitepaper dissects its physicochemical profile, mechanistic reactivity, and field-proven experimental workflows.
Physicochemical Profiling & Structural Identity
The utility of this compound stems from its amphiphilic-like geometry, though it is highly hydrophobic overall. The C14 alkyl chain drives spontaneous insertion into lipid bilayers or self-assembly into monolayers, while the 3,5-dibromo-1,2,4-triazole core provides two distinct sites for transition-metal-catalyzed cross-coupling.
Table 1: Core Chemical and Physical Properties
| Property | Value | Structural Implication |
| Chemical Name | 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole | Defines the core scaffold and alkyl tail length. |
| CAS Registry Number | 1240572-65-9 | Unique identifier for procurement and safety[1]. |
| Molecular Formula | C16H29Br2N3 | Highlights the high halogen and carbon content[1]. |
| Molecular Weight | 423.23 g/mol | Ideal mass for a lipid-anchor intermediate[2]. |
| SMILES String | CCCCCCCCCCCCCCN1N=C(Br)N=C1Br | Useful for in silico LogP and docking simulations[1]. |
| Lipophilicity (Est. LogP) | ~6.5 - 7.5 | Ensures near-total partitioning into organic/lipid phases. |
Mechanistic Chemistry: Regioselective Functionalization
A common pitfall when working with dihalogenated heterocycles is the generation of complex, inseparable mixtures. However, the 1,2,4-triazole ring offers a built-in electronic asymmetry that allows for programmable, regioselective functionalization .
The Causality of C5 Reactivity
In 1-alkyl-3,5-dibromo-1,2,4-triazoles, the two carbon-bromine bonds are not electronically equivalent[3]. The C5 position is flanked by the alkylated nitrogen (N1) and the imine-like nitrogen (N4). The strong inductive electron-withdrawing effect of these two adjacent nitrogens significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C5–Br bond.
Consequently, during a Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the C5–Br bond is kinetically favored over the C3–Br bond[3]. While the C5 position is technically more sterically hindered due to the adjacent C14 tetradecyl chain, the electronic activation completely overrides this steric penalty. This allows chemists to sequentially functionalize the triazole ring without requiring symmetric ligands.
Regioselective cross-coupling pathway of 3,5-dibromo-1-tetradecyl-1H-1,2,4-triazole.
Experimental Methodology: Self-Validating Suzuki-Miyaura Coupling
To harness the regioselectivity described above, the reaction conditions must be strictly controlled. The following protocol details the synthesis of a C5-monoarylated lipid anchor. This protocol is designed as a self-validating system : the reaction relies on real-time mass spectrometry feedback to prevent over-reaction to the diarylated species.
Step-by-Step Protocol: C5-Regioselective Arylation
Objective: Synthesize 3-bromo-5-aryl-1-tetradecyl-1H-1,2,4-triazole.
-
Reagent Preparation & Degassing (Critical Step):
-
Charge a flame-dried Schlenk flask with 3,5-dibromo-1-tetradecyl-1H-1,2,4-triazole (1.0 equiv) and the desired arylboronic acid (1.05 equiv).
-
Add Potassium Carbonate (
, 2.0 equiv) as the base. -
Suspend the mixture in a 4:1 v/v solution of 1,4-Dioxane and
. -
Causality Note: Perform three freeze-pump-thaw cycles. Dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species, stalling the reaction and forcing the use of excess catalyst, which ruins regioselectivity.
-
-
Catalyst Initiation:
-
Backfill the flask with Argon and add
(0.05 equiv). Adding the catalyst after degassing ensures maximum active catalytic cycles.
-
-
Thermal Activation & Monitoring (The Validation Loop):
-
Heat the reaction to 75 °C.
-
Self-Validation: Take aliquots every 30 minutes for LC-MS analysis. The starting material (
~423.2) should smoothly convert to the mono-arylated mass. If the diarylated mass appears, immediately cool the reaction to 60 °C. The reaction is complete when the mono-arylated species accounts for >92% of the Total Ion Current (TIC).
-
-
Quench and Isolation:
-
Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash twice with brine to remove the basic aqueous phase.
-
Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Advanced Applications: Lipid Nanoparticles (LNPs)
Once functionalized, the tetradecyl-triazole scaffold is an exceptional candidate for incorporation into Lipid Nanoparticles (LNPs). Unlike standard structural lipids (like DSPC), a triazole-based lipid can be engineered to present a reactive handle (e.g., the remaining C3-bromo group) at the lipid-water interface for post-formulation bioconjugation (such as attaching targeting antibodies).
Microfluidic formulation workflow for triazole-anchored lipid nanoparticles.
Formulation Causality
When formulating LNPs, the C14 tail of the triazole compound perfectly matches the hydrophobic length of myristic acid derivatives, ensuring stable packing within the lipid core without causing phase separation or liposome leakage. The microfluidic mixing step forces rapid precipitation, trapping the nucleic acid payload inside the lipid shell while orienting the polar triazole headgroup toward the aqueous exterior.
References
-
ResearchGate. "First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides." Scientific Publication Archive. URL:[Link]
Sources
Structure-Activity Relationship (SAR) of Long-Chain Alkylated Bromotriazoles
A Dual-Mechanistic Approach to Antimicrobial and Antifungal Design
Executive Summary
This technical guide analyzes the medicinal chemistry of long-chain alkylated bromotriazoles , a specialized class of amphiphilic heterocycles. These compounds bridge the gap between cationic surfactants (membrane disruptors) and azole pharmacophores (enzymatic inhibitors). By integrating a lipophilic alkyl tail (C8–C16) with a halogenated triazole head group, researchers can exploit two synergistic mechanisms: the "sigma-hole" effect of bromine for specific protein binding and the "cutoff effect" of alkyl chains for membrane permeabilization.
The Chemical Architecture: Design Rationale
The efficacy of long-chain alkylated bromotriazoles rests on a precise molecular balance between hydrophobicity and electronic specificity.
1.1 The Amphiphilic Scaffold
The molecule is bipartite:
-
The Head (Polar/Reactive): A 1,2,3-triazole ring substituted with a bromine atom.[1][2] The triazole serves as a bioisostere for amide bonds and coordinates with heme iron in fungal CYP51. The bromine atom introduces a
-hole —a region of positive electrostatic potential on the halogen's tip—facilitating halogen bonding with nucleophilic residues (e.g., carbonyl oxygens) in target proteins. -
The Tail (Hydrophobic): A long alkyl chain (typically
to ). This domain drives the molecule's partitioning into the lipid bilayer of microbial cell membranes.
1.2 Why Bromine?
Unlike chlorine or fluorine, bromine offers an optimal balance of lipophilicity (LogP) and polarizability .
-
Halogen Bonding: The C–Br bond is highly directional. In the context of enzyme inhibition (e.g., Lanosterol 14
-demethylase), the bromine can anchor the inhibitor in the active site more effectively than a hydrogen atom. -
Metabolic Stability: Aryl/heteroaryl bromides block metabolic oxidation at the substituted position, prolonging half-life.
Synthetic Pathways[1][3]
The most robust route to these scaffolds is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , often referred to as "Click Chemistry." This pathway ensures complete regioselectivity for the 1,4-disubstituted isomer.
2.1 Regioselective Synthesis Workflow
The synthesis typically proceeds via two strategies:
-
Direct Cycloaddition: Reaction of a long-chain alkyl azide with a bromoalkyne.
-
Post-Cyclization Halogenation: Cycloaddition of an alkyl azide with a terminal alkyne, followed by electrophilic bromination (e.g., using NBS).
Critical Consideration: Direct use of 1-bromoalkynes in CuAAC can sometimes lead to debromination or homocoupling. The use of stabilizing ligands (e.g., TBTA) is recommended.
Figure 1: Synthetic workflow for generating alkylated bromotriazoles via CuAAC and post-synthetic modification.
SAR Analysis: The Biological Interface
The activity of these compounds is not linear; it follows a parabolic relationship known as the cutoff effect .
3.1 The Alkyl Chain "Cutoff Effect"
Quantitative data analysis consistently reveals that biological activity peaks at specific chain lengths.
| Alkyl Chain Length | LogP (Approx) | Antimicrobial Activity (MIC) | Solubility | Dominant Mechanism |
| Short (C4 - C8) | < 3.0 | Low / Inactive | High | Weak membrane insertion; insufficient hydrophobicity. |
| Medium (C10 - C12) | 4.0 - 5.5 | Optimal (Antibacterial) | Moderate | Perfect balance: disrupts lipid bilayer without aggregating. |
| Long (C14) | ~ 6.5 | Optimal (Antifungal) | Low | Deep membrane penetration; targets fungal sterols. |
| Very Long (C16+) | > 7.5 | Diminished | Very Low | "Cutoff effect": Self-aggregation (micelles) prevents interaction with single cells. |
Key Insight: For Staphylococcus aureus (Gram-positive), the C12 homolog is typically the most potent (MIC < 2 µg/mL). For Candida albicans, the C14 homolog often dominates due to the thicker fungal cell wall and ergosterol composition.
3.2 The Bromine Substituent Effect
Replacing the hydrogen at the C4/C5 position with bromine typically results in a 2-4 fold decrease in MIC (increased potency).
-
Mechanism: The bromine atom enhances the lipophilicity of the head group, facilitating the initial adsorption of the cationic/polar triazole onto the negatively charged bacterial surface.
-
Electronic Effect: The electron-withdrawing nature of Br lowers the pKa of the triazole protons (if any remain on the ring) or adjacent methylene protons, potentially altering hydrogen bonding capability.
Mechanism of Action (MOA)
These compounds operate via a "Search and Destroy" dual mechanism.
-
Membrane Lysis (Fast Kinetic): The alkyl tail inserts into the lipid bilayer. The polar bromotriazole head group stays at the interface, causing lateral expansion and pore formation. This leads to leakage of intracellular ions (
) and cell death. -
Enzymatic Inhibition (Slow Kinetic): If the molecule penetrates the cytoplasm, the triazole nitrogen (N3) binds to the heme iron of CYP51 (lanosterol 14
-demethylase), halting ergosterol biosynthesis. The bromine atom stabilizes this complex via halogen bonding with the enzyme pocket.
Figure 2: Dual mechanism of action: Membrane disruption and enzymatic inhibition.
Experimental Protocols
5.1 Protocol: Synthesis of 4-Bromo-1-dodecyl-1,2,3-triazole
Rationale: This protocol uses the post-cyclization bromination route for higher yield and safety.
-
Azide Formation: Dissolve 1-bromododecane (10 mmol) in DMF (20 mL). Add Sodium Azide (15 mmol). Stir at 60°C for 4 hours. Extract with diethyl ether. Caution: Azides are potentially explosive; keep low concentration.
-
Click Reaction: To the crude azide, add phenylacetylene (or TMS-acetylene for unsubstituted core) (10 mmol),
(1 mmol), and Sodium Ascorbate (2 mmol) in -BuOH: (1:1). Stir at RT for 12h. -
Bromination: Isolate the triazole. Dissolve in
. Add N-Bromosuccinimide (NBS, 1.2 eq) and catalytic AIBN. Reflux for 2 hours. -
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
5.2 Protocol: MIC Determination (Broth Microdilution)
Rationale: Standardized CLSI method for reproducibility.
-
Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).
-
Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in 96-well plates. Final concentrations: 64 to 0.125 µg/mL.
-
Inoculation: Add
CFU/mL of bacterial suspension (S. aureus ATCC 29213). -
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
-
Validation: Use Fluconazole and Vancomycin as positive controls.
References
-
Lal, K. et al. (2020). Synthesis, characterization and biological activities of sulfonamide tagged 1,2,3-triazoles. (Demonstrates the antibacterial efficacy of brominated triazoles).
-
Sestito, S. et al. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding.[3] (Establishes the structural role of halogen bonding in azole drugs).
-
Zhang, S. et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. (SAR analysis of halogenated side chains).
-
Florio, C. et al. (2024). Impact of Alkyl Spacer and Side Chain on Antimicrobial Activity of Monocationic and Dicationic Imidazolium Surface-Active Ionic Liquids. (Defines the alkyl chain "cutoff effect" and parabolic activity curves).
-
Liu, W. et al. (2015). Synthesis, characterization and antibacterial properties of dihydroxy quaternary ammonium salts with long chain alkyl bromides.[4] (Comparative analysis of C12 vs C14 vs C16 chain lengths).
Sources
- 1. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antibacterial properties of dihydroxy quaternary ammonium salts with long chain alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Tetradecyl Chain in the Biological Activity of 1,2,4-Triazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,2,4-Triazole Scaffold and the Significance of Lipophilic Moieties
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties.[1][2][3][4] The versatility of the 1,2,4-triazole nucleus lies in its unique physicochemical properties and its capacity for diverse substitutions, which allows for the fine-tuning of its pharmacological profile. A critical aspect of the design of potent 1,2,4-triazole-based bioactive compounds is the strategic incorporation of lipophilic substituents. Among these, long alkyl chains, particularly the tetradecyl (C14) chain, have emerged as a key determinant of biological efficacy, profoundly influencing the compound's interaction with biological membranes and molecular targets. This guide provides a comprehensive technical overview of the multifaceted role of the tetradecyl chain in modulating the biological activity of 1,2,4-triazole derivatives.
The Tetradecyl Chain: A Key Modulator of Biological Activity
The introduction of a tetradecyl chain onto the 1,2,4-triazole scaffold significantly impacts its lipophilicity, a critical parameter governing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This enhanced lipophilicity is a double-edged sword, offering both advantages and challenges in drug design.
Antifungal Activity: Enhancing Membrane Disruption and Target Engagement
The primary mechanism of action for most 1,2,4-triazole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.
The tetradecyl chain plays a crucial role in enhancing the antifungal potency of 1,2,4-triazoles through several mechanisms:
-
Increased Membrane Permeability: The long, lipophilic tetradecyl chain facilitates the partitioning of the triazole derivative into the lipid bilayer of the fungal cell membrane. This increased membrane affinity enhances the intracellular concentration of the drug, bringing it in closer proximity to its target enzyme, CYP51, which is membrane-bound.
-
Enhanced Binding Affinity: The hydrophobic tetradecyl tail can engage in favorable van der Waals interactions with hydrophobic pockets within the active site of CYP51, thereby increasing the binding affinity and inhibitory potency of the compound.
-
Membrane Disruption: In addition to inhibiting a specific enzyme, the detergent-like properties of the long alkyl chain can directly disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
While specific data for a tetradecyl (C14) chain is not abundant in publicly available literature, studies on 1,2,4-triazoles with other long alkyl chains provide strong evidence for the importance of this moiety. For instance, a study on piperazine-substituted 1,2,4-triazoles modeled the effect of linear alkyl chain length on antifungal activity and found that an optimal chain length exists, with very long or very short chains being less effective.[6] This suggests that the C14 chain length may be within an optimal range for certain fungal species.
Antibacterial Activity: Targeting the Bacterial Cell Envelope
The antibacterial activity of 1,2,4-triazole derivatives is also significantly influenced by the presence of a tetradecyl chain. The bacterial cell envelope, with its complex lipid and polysaccharide architecture, presents a formidable barrier to many antimicrobial agents. The lipophilic nature of the tetradecyl chain can enhance the ability of the triazole compound to penetrate this barrier and reach its intracellular targets. While a multitude of 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial properties, the specific contribution of a tetradecyl chain is an area of ongoing research.[4][7][8]
Anticancer Activity: A Lipophilic Anchor for Enhanced Cytotoxicity
In the realm of oncology, 1,2,4-triazole derivatives have demonstrated promising anticancer activity against various human cancer cell lines.[1][6] The incorporation of a long alkyl chain, such as a tetradecyl or hexadecyl group, has been shown to be a successful strategy for enhancing the cytotoxic potential of these compounds. A notable example is a 1,2,4-triazole derivative bearing a hexadecyl (C16) chain, which was identified as a potent agent against a human breast adenocarcinoma cell line.[1] Similarly, a study on long-chain alkyltriazoles revealed that compounds with a dodecyl (C12) chain exhibited significant activity against colon and uterine carcinoma cell lines.[9]
The proposed mechanisms by which the tetradecyl chain contributes to anticancer activity include:
-
Enhanced Cellular Uptake: The increased lipophilicity facilitates passive diffusion across the cancer cell membrane, leading to higher intracellular drug concentrations.
-
Mitochondrial Targeting: The lipophilic nature of the tetradecyl chain may promote the accumulation of the compound within the mitochondria, the powerhouse of the cell. Disruption of mitochondrial function is a key mechanism for inducing apoptosis (programmed cell death) in cancer cells.
-
Interaction with Lipophilic Pockets of Oncoproteins: The tetradecyl chain can bind to hydrophobic regions of key proteins involved in cancer cell proliferation and survival, leading to their inhibition.
Structure-Activity Relationship (SAR): The Influence of Alkyl Chain Length
The biological activity of N-alkyl-1,2,4-triazole derivatives is highly dependent on the length of the alkyl chain. As demonstrated in various studies, there is often a parabolic relationship between alkyl chain length and biological activity, with an optimal length providing maximum potency.
| Compound Class | Alkyl Chain Length | Target Organism/Cell Line | Biological Activity (IC50/MIC) | Reference |
| Long-chain alkyltriazoles | C12 (dodecyl) | Human colon carcinoma (RKO) | 16.70 µM | [9] |
| Long-chain alkyltriazoles | C12 (dodecyl) | Human uterine carcinoma (HeLa) | 14.57 µM | [9] |
| 1,2,4-triazole derivative | C16 (hexadecyl) | Human breast adenocarcinoma | Potent activity reported | [1] |
This table summarizes representative data illustrating the anticancer activity of long-chain alkyl-substituted 1,2,4-triazoles. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data suggests that long alkyl chains in the range of C12 to C16 are conducive to potent anticancer activity. While specific data for a C14 chain is needed for a direct comparison, it is reasonable to hypothesize that a tetradecyl-substituted 1,2,4-triazole would also exhibit significant biological activity.
Experimental Protocols
Synthesis of 4-Alkyl-1,2,4-triazole-3-thiones
A general and robust method for the synthesis of 4-alkyl-5-substituted-1,2,4-triazole-3-thiones involves the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[7]
Step 1: Synthesis of Substituted Thiosemicarbazides
-
To a solution of an appropriate acyl hydrazide (1 equivalent) in ethanol, add the corresponding isothiocyanate (e.g., tetradecyl isothiocyanate) (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated thiosemicarbazide by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to 4-Alkyl-1,2,4-triazole-3-thiones
-
Dissolve the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2M).
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated 1,2,4-triazole-3-thione by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.
Diagram: Synthesis of 4-Alkyl-1,2,4-triazole-3-thiones
Caption: General synthetic scheme for 4-alkyl-1,2,4-triazole-3-thiones.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Preparation of Drug Dilutions: Prepare a stock solution of the tetradecyl-1,2,4-triazole derivative in a suitable solvent like dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Inoculate each well with the standardized fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Diagram: Antifungal Susceptibility Testing Workflow
Caption: Workflow for antifungal susceptibility testing.
Conclusion and Future Perspectives
The tetradecyl chain is a critical structural feature that significantly enhances the biological activity of 1,2,4-triazole derivatives, particularly their antifungal and anticancer properties. Its primary role is to increase the lipophilicity of the molecule, thereby facilitating its passage across biological membranes and enhancing its interaction with hydrophobic molecular targets. The available data on long-chain alkyl-substituted 1,2,4-triazoles strongly supports the potential of tetradecyl-containing analogs as potent therapeutic agents.
Future research in this area should focus on the synthesis and comprehensive biological evaluation of a wider range of 1,2,4-triazole derivatives bearing a tetradecyl chain. Detailed structure-activity relationship studies, including the systematic variation of other substituents on the triazole ring, will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies are warranted to fully elucidate the molecular interactions of the tetradecyl chain with its biological targets and to understand its impact on the overall pharmacokinetic and pharmacodynamic profile of the drug candidates. The continued exploration of these lipophilic 1,2,4-triazole derivatives holds great promise for the development of novel and effective therapies for a variety of diseases.
References
[7] Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. Molecules. [9] Long-chain alkyltriazoles as antitumor agents: Synthesis, physicochemical properties, and biological and computational evaluation. Medicinal Chemistry Research. [1] Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [6] SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONAL STUDIES OF THEIR ANTIFUNGAL ACTIVITY. Repositorio Institucional UN. [2] Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [10] Novel 1, 2, 4-Triazoles as Antifungal Agents. Scientia Pharmaceutica. [3] Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. International Journal of Pharmacy and Pharmaceutical Sciences. [4] Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [8] Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie. [5] Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results.
Sources
- 1. isres.org [isres.org]
- 2. isres.org [isres.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. scirp.org [scirp.org]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. researchgate.net [researchgate.net]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole: A Heterocyclic Scaffold for Advanced Synthesis
Abstract
The 1,2,4-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, renowned for its metabolic stability, unique electronic properties, and capacity for hydrogen bonding.[1][2] This guide delves into the synthesis, reactivity, and strategic applications of a specialized derivative, 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole. The presence of two reactive bromine atoms at the 3 and 5 positions offers a versatile platform for sequential and diverse functionalization, while the long-chain tetradecyl group at the N1 position imparts significant lipophilicity.[3] This unique combination of features makes it a highly valuable building block for creating novel molecular architectures with tailored properties for drug discovery and advanced material applications.
Introduction: The 1,2,4-Triazole Core in Modern Chemistry
The 1,2,4-triazole ring is a privileged scaffold, appearing in a wide array of FDA-approved drugs and high-performance materials.[4][5] Its prevalence stems from its exceptional chemical and metabolic stability, and its ability to act as a bioisostere for amide and ester groups, thereby enhancing molecular interactions with biological targets.[1] In materials science, the electron-deficient nature of the triazole ring is harnessed in the design of organic light-emitting diodes (OLEDs), corrosion inhibitors, and functional polymers.[4][6]
The strategic introduction of functional groups onto the triazole core is key to modulating its properties. Halogenated triazoles, in particular, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation through modern cross-coupling reactions.[7] This guide focuses on 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole, a building block engineered for both reactivity and solubility modulation.
Molecular Architecture and Strategic Advantages
The structure of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole offers a triad of strategic advantages for the synthetic chemist:
-
Dual Reactive Sites: The two bromine atoms at the C3 and C5 positions are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the sequential or simultaneous introduction of diverse aryl, heteroaryl, alkyl, or amino groups.[8][9]
-
Regiocontrol: The N1-alkylation locks the tautomeric form of the triazole, ensuring predictable regioselectivity in subsequent reactions. This is a critical consideration in complex molecule synthesis, where control over isomer formation is paramount.
-
Lipophilicity and Solubility: The fourteen-carbon alkyl chain (tetradecyl group) significantly increases the molecule's lipophilicity.[10] This is particularly advantageous in drug discovery for enhancing membrane permeability and in materials science for improving solubility in organic solvents and influencing self-assembly properties.[11][12]
Caption: Structure of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole.
Synthesis of the Building Block
The synthesis of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole is a two-step process starting from commercially available 1H-1,2,4-triazole.
Caption: Synthetic workflow for the target building block.
Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
The parent heterocycle, 3,5-Dibromo-1H-1,2,4-triazole, is prepared by the direct bromination of 1H-1,2,4-triazole.[13][14] This reaction proceeds readily in the presence of a base to neutralize the HBr formed.
Experimental Protocol:
-
To a solution of 1H-1,2,4-triazole (1.0 eq) in an appropriate solvent (e.g., dichloromethane or water), simultaneously add a solution of bromine (2.2 eq) in the same solvent and an aqueous solution of sodium hydroxide (2.5 eq).
-
Maintain the reaction temperature between 10-15°C during the addition.
-
After complete addition, allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 3,5-Dibromo-1H-1,2,4-triazole as a white to off-white solid.
Step 2: N-Alkylation to Yield 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
The introduction of the tetradecyl chain is achieved via N-alkylation of the 3,5-Dibromo-1H-1,2,4-triazole intermediate. The choice of base and solvent is crucial to favor alkylation at the N1 position over the N4 position.[15][16]
Experimental Protocol:
-
To a suspension of 3,5-Dibromo-1H-1,2,4-triazole (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in a polar aprotic solvent such as DMF or acetone, add 1-bromotetradecane (1.1 eq).
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole.
| Parameter | Step 1: Bromination | Step 2: N-Alkylation |
| Key Reagents | 1H-1,2,4-triazole, Bromine, NaOH | 3,5-Dibromo-1H-1,2,4-triazole, 1-Bromotetradecane, K₂CO₃ |
| Solvent | Dichloromethane/Water | DMF or Acetone |
| Temperature | 10-15°C to Room Temp. | 60-80°C |
| Typical Yield | >90% | 70-85% |
Reactivity and Functionalization
The true power of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole lies in its capacity for selective functionalization at the C3 and C5 positions through palladium-catalyzed cross-coupling reactions.
Caption: Key functionalization pathways.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, enabling the introduction of aryl and heteroaryl moieties.[8][9] This is particularly useful for synthesizing potential kinase inhibitors or fluorescent materials.
Experimental Protocol (Symmetrical Di-substitution):
-
In a reaction vessel, combine 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (1.0 eq), the desired arylboronic acid (2.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (4.0 eq).
-
Add a solvent system, typically a mixture of toluene, ethanol, and water.
-
Degas the mixture and heat to reflux (around 100-110°C) until the starting material is consumed.
-
After cooling, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent System | Toluene/Ethanol/Water |
| Temperature | 100-110°C |
| Aryl Source | Arylboronic acid or ester |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals. This reaction can be used to introduce primary or secondary amines at the C3 and C5 positions.
Experimental Protocol (Symmetrical Di-substitution):
-
Charge a reaction vessel with 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (1.0 eq), the amine (2.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos), and a strong base such as sodium tert-butoxide (3.0 eq).
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere at 80-110°C until completion.
-
After cooling, quench the reaction, perform an aqueous workup, and purify the product via chromatography.
Applications and Future Perspectives
The unique structure of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole makes it a compelling building block for several advanced applications:
-
Drug Discovery: The lipophilic tail can enhance oral bioavailability and cell membrane penetration of drug candidates. The di-substituted triazole core can be elaborated to target a wide range of biological entities, including kinases, proteases, and GPCRs.[1][17][18] The 1,2,4-triazole scaffold is a known pharmacophore in numerous antifungal, antiviral, and anticancer agents.[1][4]
-
Materials Science: The long alkyl chain can promote self-assembly into ordered structures, making it suitable for applications in organic electronics and sensor technology.[11] Functionalization with chromophores via Suzuki coupling could lead to novel liquid crystalline materials or components for OLEDs.[6][19]
-
Agrochemicals: Many commercial fungicides and herbicides are based on the 1,2,4-triazole scaffold. The tetradecyl group could enhance the efficacy and environmental persistence of new agrochemical candidates.
Conclusion
3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole is a strategically designed heterocyclic building block that offers a powerful combination of reactivity, regiochemical control, and solubility modulation. Its straightforward synthesis and versatile reactivity in cross-coupling reactions provide a reliable platform for the rapid generation of diverse and complex molecular architectures. Researchers and drug development professionals can leverage this building block to accelerate the discovery and development of novel therapeutics, advanced materials, and next-generation agrochemicals.
References
-
Reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. (2018). ResearchGate. Retrieved March 7, 2024, from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2021). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Application of triazoles in the structural modification of natural products. (2021). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020, December 19). MDPI. Retrieved March 7, 2024, from [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019, February 12). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Examples of 1,2,4-triazole derivatives used in drugs. The red color... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
3,5-Dibromo-4H-1,2,4-triazole. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]
-
3,5-di(2-pyridyl)-1,2,4-triazole: First Observation of Room-Temperature Rearrangement of an N-4-Substituted Triazole to the N-1 Analogue. (n.d.). University of Otago. Retrieved March 7, 2024, from [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). AIP Publishing. Retrieved March 7, 2024, from [Link]
-
Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. (2019, April 10). Open Peer Review Project. Retrieved March 7, 2024, from [Link]
-
Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. (n.d.). SciSpace. Retrieved March 7, 2024, from [Link]
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016, April 27). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved March 7, 2024, from [Link]
-
(PDF) Influence of the alkyl chain length of alkyltriazoles on the corrosion inhibition of iron: A DFTB study. (2024, August). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Triazole: A New Perspective in Medicinal Chemistry and Material Science. (2022, September 23). ResearchGate. Retrieved March 7, 2024, from [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science. (2016, May 4). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. (2014). Der Pharma Chemica. Retrieved March 7, 2024, from [Link]
-
Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review. (2019). MDPI. Retrieved March 7, 2024, from [Link]
-
Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. Retrieved March 7, 2024, from [Link]
-
1,2,4-TRIAZOLES AS INTERMEDIATES FOR THE SYNTHESIS OF HYBRID MOLECULES. (n.d.). Farmacia Journal. Retrieved March 7, 2024, from [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). SciSpace. Retrieved March 7, 2024, from [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. CAS 7411-23-6: 3,5-Dibromo-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. echemi.com [echemi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Technical Guide: Electronic Properties & Reactivity of the 3,5-Dibromo-1,2,4-Triazole Core
This technical guide details the electronic architecture, physicochemical properties, and reactivity protocols for the 3,5-dibromo-1,2,4-triazole core.
Executive Summary
The 3,5-dibromo-1,2,4-triazole (DBT) core is a high-value heterocyclic scaffold in medicinal chemistry and materials science.[1] Unlike its parent 1,2,4-triazole, the DBT core possesses two strong electron-withdrawing bromine atoms that fundamentally alter its electronic landscape. These substituents significantly increase the acidity of the N-H proton, modulate the dipole moment, and create distinct electrophilic sites at C-3 and C-5. This guide provides a mechanistic understanding of these properties to enable precise regioselective functionalization.[2]
Electronic Architecture
Inductive Effects & Acidity
The introduction of bromine atoms at positions 3 and 5 exerts a powerful inductive effect (
-
Acidity (pKa): While unsubstituted 1,2,4-triazole has a pKa of ~10.26 (neutral species), the DBT core is significantly more acidic. The electron deficiency stabilizes the resultant triazolate anion, likely shifting the pKa into the range of 5.0 – 7.0 (theoretical estimate based on Hammett
values). -
Implication: The N-H proton can be deprotonated by mild bases (e.g.,
, ) rather than requiring strong bases like NaH, facilitating milder alkylation conditions.[2]
Tautomerism
In the solid state, DBT exists primarily in the 1H-tautomer form, often stabilizing as cyclic trimers via intermolecular hydrogen bonds.[2] In solution, a rapid equilibrium exists between the 1H, 2H, and 4H forms.[2]
-
1H-Tautomer (Dominant): The proton resides on a nitrogen adjacent to a carbon.[2]
-
4H-Tautomer: Less favored due to the repulsion between the N-4 lone pair and the bromine lone pairs, but accessible during specific metal-catalyzed cycles.[2]
Halogen Bonding (Sigma-Holes)
The C-Br bonds in the DBT core exhibit "sigma-holes"—regions of positive electrostatic potential on the extension of the bond axis. This allows the core to participate in halogen bonding, a property increasingly exploited in crystal engineering and protein-ligand binding interactions.[2]
Figure 1: Tautomeric equilibrium of the 3,5-dibromo-1,2,4-triazole core. The 1H form is thermodynamically preferred in the ground state.
Physicochemical Parameters
| Parameter | Value / Description | Context |
| Molecular Weight | 226.86 g/mol | High bromine mass contribution.[1][2][3] |
| Physical State | White to off-white solid | Crystalline, forms H-bonded networks.[2] |
| Melting Point | ~119–121 °C | Consistent with parent triazole packing.[2] |
| Solubility | DMSO, DMF, MeOH, EtOH | Moderate solubility in polar organics.[2] |
| Reactivity Order | C-5 > C-3 (post N-alkylation) | Critical for sequential substitution.[2] |
| pKa (calc) | ~5.0 – 7.0 | Significantly more acidic than parent (10.3).[2] |
Reactivity Profile & Protocols
The symmetry of the 3,5-dibromo core is its most powerful synthetic feature.[2] Once the symmetry is broken via N-alkylation, the two bromine atoms become chemically distinct.[2]
Protocol A: Regioselective N-Alkylation
Objective: Break the symmetry of the core to differentiate C-3 and C-5 positions.[2]
Mechanism:
-
Reagents: 3,5-dibromo-1,2,4-triazole (1.0 equiv), Alkyl Halide (1.1 equiv),
(2.0 equiv). -
Solvent: Acetonitrile (MeCN) or DMF.[2]
-
Procedure:
-
Outcome: Predominantly yields the N-1 alkylated product .
Protocol B: Sequential Nucleophilic Aromatic Substitution ( )
Objective: Selectively functionalize C-5 while retaining the C-3 bromine for later steps.[2] Mechanism: The N-alkyl group exerts an electronic influence that makes the C-5 bromine (adjacent to the alkylated nitrogen) more electrophilic and susceptible to displacement than the C-3 bromine.[2]
-
Reagents: 1-alkyl-3,5-dibromo-1,2,4-triazole (1.0 equiv), Nucleophile (e.g., amine, thiol) (1.1 equiv), Base (
or ). -
Solvent: DMF or DMSO (polar aprotic is required for
).[2][4] -
Procedure:
-
Critical Insight: The C-5 bromine is displaced first .[2] This regioselectivity is driven by the inductive stabilization of the Meisenheimer intermediate at the C-5 position.[2]
-
Reference: Reactivity trends observed in N-halo-triazole nucleoside analogs confirm C-5 > C-3 lability [1].[2]
-
Protocol C: Metal-Halogen Exchange (Lithiation)
Objective: Access C-5 carbanions for reaction with electrophiles (aldehydes, ketones).[2] Mechanism: Lithium-Halogen exchange is extremely fast.[2]
-
Reagents: 1-alkyl-3,5-dibromo-1,2,4-triazole,
-BuLi or -PrMgCl.[2] -
Conditions: THF, -78 °C (Strictly anhydrous).
-
Procedure:
Figure 2: Decision tree for regioselective functionalization. Note that symmetry breaking at Step 1 is required to differentiate C-3 and C-5.[2]
Applications in Drug Design[7][8]
-
Bioisosteres: The DBT core serves as a precursor to lipophilic triazoles, often used as bioisosteres for amide bonds or to rigidify peptide backbones.[2]
-
Scaffold Hopping: The ability to sequentially substitute C-5 and C-3 allows researchers to "walk" substituents around the ring to optimize binding affinity in Structure-Activity Relationship (SAR) studies.[2]
-
Click Chemistry Alternative: Unlike 1,2,3-triazoles formed via CuAAC, the 1,2,4-triazole core offers different H-bond acceptor vectors, potentially improving solubility or metabolic stability.
References
-
Reactivity of Halogenated Triazoles: Köckerling, M. et al. Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues. ResearchGate. Link
-
Crystal Structure & Tautomerism: Triple proton transfer in crystalline 3,5-dibromo-1H-1,2,4-triazole. Freie Universität Berlin.[2] Link
-
General Triazole Properties: 1,2,4-Triazole Structure and Properties. Wikipedia.[2] Link
-
Commercial Availability & Safety: 3,5-Dibromo-1H-1,2,4-triazole Safety Data Sheet. Sigma-Aldrich.[2] Link
-
Regioselectivity in Alkylation: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. NIH/PubMed.[2] Link
Sources
- 1. CAS 7411-23-6: 3,5-Dibromo-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 2. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromo-1H-1,2,4-triazole | CAS 7411-23-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. d-nb.info [d-nb.info]
Methodological & Application
Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
Introduction & Mechanistic Rationale
The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug development and materials science. 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (CAS: 1240572-65-9) is a highly versatile, lipophilic scaffold[1]. The 14-carbon tetradecyl chain imparts exceptional solubility in organic media and lipid bilayers, making it an attractive precursor for membrane-active therapeutics and advanced organic materials.
The primary synthetic challenge when functionalizing this scaffold is differentiating the two chemically similar carbon-bromine bonds at the C-3 and C-5 positions. Fortunately, palladium-catalyzed cross-coupling on 1-alkyl-3,5-dibromo-1,2,4-triazoles is inherently regioselective[2]. The first oxidative addition occurs almost exclusively at the C-5 position .
Causality of Regioselectivity: The C-5 carbon is flanked by two electronegative nitrogen atoms (N-1 and N-4), whereas the C-3 carbon is adjacent to only one (N-2 and N-4, but N-2 is less electron-withdrawing due to resonance). Calculated condensed Fukui functions and lowest unoccupied molecular orbital (LUMO) mapping confirm that the C-5 position is significantly more electrophilic[3]. This lowers the activation energy barrier for the oxidative addition of electron-rich Pd(0) species, allowing for the sequential, programmable synthesis of asymmetric 3,5-disubstituted triazoles[4].
Mechanistic Pathway Visualization
Mechanistic pathway of regioselective Pd-catalyzed cross-coupling at C-5 followed by C-3.
Experimental Design & Causality
To achieve a self-validating, high-yielding protocol, the reaction conditions must be carefully tailored to the electronic demands of each position:
-
Primary Coupling (C-5): A standard catalyst like Pd(dppf)Cl2 is optimal. The large bite angle of the dppf ligand accelerates reductive elimination, preventing catalyst trapping, while the inherent electrophilicity of C-5 ensures rapid oxidative addition[2]. A biphasic solvent system (1,4-Dioxane/H₂O) with K₃PO₄ provides the necessary aqueous basicity to form the reactive boronate complex without precipitating the highly lipophilic tetradecyl-triazole.
-
Secondary Coupling (C-3): Once the C-5 position is arylated, the triazole ring becomes more electron-rich, drastically reducing the electrophilicity of the remaining C-3 C-Br bond[3]. To force the second cross-coupling, a highly active catalyst system (e.g., Pd2(dba)3 with the bulky, electron-rich biaryl phosphine ligand XPhos) and elevated temperatures (or microwave irradiation) are required[4].
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of the primary Suzuki-Miyaura coupling at the C-5 position using phenylboronic acid (1.1 equiv).
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | C-5 Selectivity |
| 1 | Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/H₂O | 90 | 62% | >95:5 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 78% | >98:2 |
| 3 | Pd(dppf)Cl₂ | None | K₃PO₄ | Dioxane/H₂O | 80 | 94% | >99:1 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 85% | 80:20 (Over-arylation) |
Note: Entry 3 provides the optimal balance of high yield and perfect regiocontrol, avoiding the premature activation of the C-3 position seen in Entry 4.
Detailed Step-by-Step Methodologies
Protocol 1: Regioselective Synthesis of 5-Aryl-3-bromo-1-tetradecyl-1H-1,2,4-triazole
Self-Validating System: This protocol utilizes mass spectrometry isotopic signature tracking to confirm regioselective mono-coupling.
-
Reagent Assembly: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (423.2 mg, 1.0 mmol)[1], the desired arylboronic acid (1.1 mmol), and K₃PO₄ (424.6 mg, 2.0 mmol).
-
Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and deionized H₂O (2.0 mL). Seal the flask with a rubber septum and degas the mixture by bubbling ultra-pure Argon directly through the solution for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.
-
Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol). Reseal and purge the headspace with Argon for 3 minutes.
-
Heating & Monitoring: Submerge the flask in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) to ensure efficient mixing of the biphasic system.
-
Validation Checkpoint: After 4 hours, withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the distinct 1:2:1 isotopic cluster of the dibrominated starting material (m/z ~423, 425, 427) is entirely replaced by a 1:1 doublet (m/z corresponding to the monobrominated product)[2].
-
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc). The lipophilic tetradecyl chain ensures the product elutes rapidly.
Protocol 2: Synthesis of Asymmetric 3,5-Diaryl-1-tetradecyl-1H-1,2,4-triazole
To functionalize the highly unreactive C-3 position, proceed with the isolated mono-brominated product from Protocol 1.
-
Reagent Assembly: Combine the 5-Aryl-3-bromo-1-tetradecyl-1H-1,2,4-triazole (1.0 mmol), a different arylboronic acid (1.5 mmol), and Cs₂CO₃ (3.0 mmol) in a microwave-safe vial.
-
Catalyst & Solvent: Add Pd₂(dba)₃ (0.05 mmol) and XPhos (0.10 mmol). Add anhydrous 1,4-Dioxane (5.0 mL).
-
Reaction Execution: Seal the vial, degas via three freeze-pump-thaw cycles, and subject to microwave irradiation at 110 °C for 45 minutes[4].
-
Validation Checkpoint: Monitor via LC-MS. The final disubstituted product will display a single dominant mass peak (M+H) lacking any characteristic bromine isotopic splitting.
-
Workflow Visualization
Step-by-step experimental workflow for the biphasic Suzuki-Miyaura coupling.
Additional Self-Validation & Troubleshooting
-
¹H NMR Spectroscopy: While the triazole ring lacks protons, the N-CH₂ protons of the tetradecyl chain (typically appearing as a triplet around 4.0–4.2 ppm in the starting material) will experience a significant diamagnetic shift due to the anisotropic shielding/deshielding cone of the newly installed C-5 aryl group. This shift is a definitive marker of successful C-5 functionalization.
-
Stalled Reactions: If the C-5 coupling stalls at ~50% conversion, it is typically due to catalyst deactivation via oxidation. Do not increase the temperature; instead, re-degas the mixture and spike with an additional 2 mol% of Pd(dppf)Cl₂.
References
- 1240572-65-9 | 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole | ChemScene ChemScene URL
- First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides ResearchGate URL
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond MDPI URL
- Synthesis of Bright Alkenyl-1H-1,2,4-triazoles RUIdeRA URL
Sources
Introduction: The Promise of Substituted 1,2,4-Triazoles in Corrosion Mitigation
An in-depth guide to the application and evaluation of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole as a novel corrosion inhibitor. This document provides the foundational principles, mechanisms, and detailed experimental protocols for researchers and scientists.
Corrosion is a pervasive electrochemical process that results in the degradation of materials, leading to significant economic losses and safety concerns across various industries.[1] The use of organic corrosion inhibitors is a primary strategy for protecting metallic surfaces, particularly in acidic or chloride-rich environments.[2][3] Among the vast array of organic compounds investigated, heterocyclic molecules containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy.[4][5]
1,2,4-triazole and its derivatives have emerged as a highly promising class of corrosion inhibitors.[2] Their effectiveness is attributed to the molecular structure, which features:
-
Multiple Nitrogen Atoms: The triazole ring possesses nitrogen atoms with lone-pair electrons that can coordinate with vacant d-orbitals of metal atoms, facilitating strong adsorption onto the surface.[5]
-
π-Electron System: The aromatic nature of the triazole ring provides π-electrons, which further enhance the adsorption process onto the metal.[6]
-
Synthetic Versatility: The triazole scaffold can be readily functionalized, allowing for the tuning of properties such as solubility and the strength of the protective film.[2]
This guide focuses on a specific, novel derivative: 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole . The introduction of a long N-tetradecyl alkyl chain is intended to create a dense, hydrophobic barrier on the metal surface after the triazole head group has adsorbed, thereby preventing the ingress of corrosive species. The bromo-substituents may further influence the electronic properties and adsorption characteristics of the molecule.
This document serves as a comprehensive application note, providing detailed protocols to systematically evaluate the performance of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole as a corrosion inhibitor.
| Property | Value | Source |
| Chemical Name | 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole | ChemScene |
| CAS Number | 1240572-65-9 | [7] |
| Molecular Formula | C₁₆H₂₉Br₂N₃ | [7] |
| Molecular Weight | 423.23 g/mol | [7] |
| SMILES | CCCCCCCCCCCCCCN1N=C(Br)N=C1Br | [7] |
Proposed Mechanism of Inhibition
The corrosion inhibition mechanism of 1,2,4-triazole derivatives is typically a mixed-type, involving the formation of a protective film on the metal surface that impedes both anodic and cathodic reactions.[2][3] For 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole, a two-stage protective mechanism is proposed:
-
Adsorption of the Triazole Moiety: The initial step involves the adsorption of the inhibitor onto the metal surface. This is a complex process that can involve both physisorption (electrostatic interactions) and chemisorption (coordinative bond formation). The nitrogen atoms in the 1,2,4-triazole ring act as the primary active sites, donating lone-pair electrons to the vacant d-orbitals of the metal (e.g., iron, copper, aluminum).[8] This forms a strongly-adhered primary layer.
-
Formation of a Hydrophobic Barrier: Following the adsorption of the triazole head, the long, non-polar tetradecyl (C14) tails orient themselves away from the metal surface. Through van der Waals interactions, these long alkyl chains pack together, forming a dense, non-polar, and water-repellent outer layer. This secondary barrier effectively blocks corrosive species like water, chloride ions, and hydronium ions from reaching the metal surface.
Caption: Proposed mechanism of corrosion inhibition by 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole.
Experimental Evaluation: A Comprehensive Workflow
To validate the efficacy of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole, a multi-faceted approach combining gravimetric and electrochemical methods is essential. This workflow ensures a thorough characterization of the inhibitor's performance.
Caption: Workflow for evaluating the corrosion inhibitor.
Protocol 3.1: Weight Loss (Gravimetric) Method
This fundamental technique provides a direct, physical measurement of metal loss over time, serving as a reliable baseline for inhibitor efficiency.[9][10][11]
Objective: To determine the corrosion rate of a metal in a specific medium and to calculate the inhibition efficiency of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole.
Materials & Equipment:
-
Metal coupons (e.g., mild steel, aluminum, copper) of known dimensions.
-
Corrosive medium (e.g., 1M HCl, 3.5 wt.% NaCl solution).[4][12][13]
-
3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole.
-
Acetone, ethanol, distilled water.
-
Silicon carbide (SiC) abrasive papers (e.g., 400, 800, 1200 grit).[14]
-
Analytical balance (±0.1 mg accuracy).
-
Constant temperature water bath.
-
Glass beakers and hooks.
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of SiC paper, rinse with distilled water, degrease with acetone, and finally rinse with ethanol.[14]
-
Drying and Initial Weighing: Dry the cleaned coupons in a desiccator or with a stream of warm air. Accurately weigh each coupon to the nearest 0.1 mg and record this as W_initial .[2]
-
Solution Preparation: Prepare the corrosive solution. For inhibited tests, dissolve various concentrations of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (e.g., 50, 100, 200, 500 ppm) into the corrosive medium. A blank solution (without inhibitor) must be prepared as a control.
-
Immersion: Suspend one coupon in each beaker of test solution using glass hooks, ensuring it is fully immersed. Place the beakers in a constant temperature bath (e.g., 25°C, 45°C, 60°C) for a predetermined period (e.g., 6, 24, or 72 hours).[2][15]
-
Post-Immersion Cleaning: After the immersion period, retrieve the coupons. Gently clean them with a soft brush in a stream of water to remove loose corrosion products. For more adherent products, use an appropriate cleaning solution (e.g., Clarke's solution for steel).
-
Final Weighing: Rinse the cleaned coupons with distilled water, then acetone, and dry thoroughly. Weigh each coupon again and record this as W_final .[2]
Data Analysis:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR): Typically expressed in millimeters per year (mm/y).[9] CR (mm/y) = (87600 * ΔW) / (A * t * ρ) Where:
-
ΔW = Weight loss in grams (g)
-
A = Surface area of the coupon in cm²
-
t = Immersion time in hours (h)
-
ρ = Density of the metal in g/cm³
-
87600 is the conversion factor.
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 Where:
-
CR_blank = Corrosion rate in the uninhibited solution.
-
CR_inh = Corrosion rate in the inhibited solution.
-
| Inhibitor Conc. (ppm) | W_initial (g) | W_final (g) | ΔW (g) | CR (mm/y) | IE% |
| 0 (Blank) | 15.1234 | 14.9876 | 0.1358 | 1.50 | N/A |
| 50 | 15.1198 | 15.0855 | 0.0343 | 0.38 | 74.7 |
| 100 | 15.1301 | 15.1102 | 0.0199 | 0.22 | 85.3 |
| 200 | 15.1255 | 15.1150 | 0.0105 | 0.12 | 92.0 |
| 500 | 15.1289 | 15.1221 | 0.0068 | 0.07 | 95.3 |
| Table for illustrative purposes only. |
Protocol 3.2: Electrochemical Methods
Electrochemical techniques are rapid and provide in-depth information about the kinetics of the corrosion process and the mechanism of inhibition.[10] A standard three-electrode setup is used, consisting of the metal sample as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a reference electrode (RE) like Saturated Calomel (SCE) or Ag/AgCl.[16][17]
Potentiodynamic Polarization (PDP)
This technique measures the current response of the working electrode to a controlled potential sweep, providing information on both anodic and cathodic reaction kinetics.[17]
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), Tafel slopes, and to identify the inhibitor type (anodic, cathodic, or mixed).
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in Protocol 3.1.
-
Cell Assembly: Assemble the three-electrode cell with the WE, CE, and RE immersed in the test solution (with or without inhibitor).
-
OCP Stabilization: Allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes, or until the potential drift is minimal (< 5 mV over 5 minutes). This stable potential is the corrosion potential, Ecorr.[18]
-
Polarization Scan: Once Ecorr is stable, apply a potential scan, typically from -250 mV to +250 mV relative to Ecorr, at a slow scan rate (e.g., 0.167 mV/s or 1 mV/s).[19]
-
Data Analysis: Plot the resulting potential (E) versus the logarithm of the current density (log i).
-
Tafel Extrapolation: Extrapolate the linear (Tafel) regions of the anodic and cathodic branches of the curve back to Ecorr. The intersection point gives the corrosion current density (icorr).
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 Where:
-
icorr_blank = Corrosion current density in the blank solution.
-
icorr_inh = Corrosion current density in the inhibited solution.
-
-
Inhibitor Type:
-
If Ecorr shifts significantly (>85 mV) with the inhibitor, it indicates either anodic or cathodic control.
-
If the change in Ecorr is minimal, the inhibitor is a mixed-type, affecting both reactions.[3]
-
-
| Inhibitor Conc. (ppm) | Ecorr (mV vs. RE) | icorr (µA/cm²) | Anodic Slope (βa) | Cathodic Slope (βc) | IE% |
| 0 (Blank) | -450 | 150.5 | 75 | -120 | N/A |
| 200 | -442 | 12.1 | 70 | -115 | 91.9 |
| Table for illustrative purposes only. |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique that probes the metal/solution interface by applying a small amplitude AC signal over a wide frequency range.[20][21] It provides detailed information about the charge transfer resistance, double-layer capacitance, and the properties of the protective film.[16][22]
Objective: To evaluate the resistance of the protective film (charge transfer resistance, Rct) and changes in the interfacial capacitance (Cdl).
Procedure:
-
Setup and Stabilization: Use the same three-electrode setup as for PDP. Allow the system to stabilize at its OCP.
-
EIS Measurement: Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude) to the working electrode at its OCP.[16] Sweep the frequency from high (e.g., 100 kHz) to low (e.g., 0.01 Hz).
-
Data Analysis:
-
Nyquist Plot: The plot of imaginary impedance (-Z") vs. real impedance (Z') typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates a higher Rct and better corrosion protection.[20]
-
Equivalent Circuit Modeling: The data is fitted to an equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like Rct and the double-layer capacitance (Cdl). The formation of a protective inhibitor film generally leads to an increase in Rct and a decrease in Cdl.[22]
-
Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 Where:
-
Rct_blank = Charge transfer resistance in the blank solution.
-
Rct_inh = Charge transfer resistance in the inhibited solution.
-
-
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE% |
| 0 (Blank) | 250 | 200 | N/A |
| 200 | 3050 | 45 | 91.8 |
| Table for illustrative purposes only. |
References
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
-
Ali, I. H., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports. [Link]
- Frenier, W. W. (n.d.).
- Corrosion Inhibitor Testing. (n.d.). TCA Lab / Alfa Chemistry.
-
Lgaz, H., et al. (2019). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules. [Link]
- Fouda, A. S., et al. (2020). Green synthesis, electrochemical, and DFT studies on the corrosion inhibition of steel by some novel triazole Schiff base derivatives in hydrochloric acid solution. Arabian Journal of Chemistry.
- Application Notes and Protocols for Developing Corrosion Inhibitors with 1,2,4-Triazoles. (n.d.). Benchchem.
-
Khamis, E., et al. (2000). Electrochemical Study of Substituted Triazoles Adsorption on Mild Steel. Langmuir. [Link]
-
Zulkifli, F., et al. (2018). Electrochemical Impedance Spectroscopy (EIS) Analysis of Green Corrosion Inhibitor of Etlingera Elatior Extracts for Mild Steel in Acidic Media. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences. [Link]
- Cruz-Castañeda, J. A., et al. (2019). Adsorption and corrosion inhibition behaviour of new theophylline–triazole-based derivatives for steel in acidic medium. Journal of Adhesion Science and Technology.
- Yahya, S., et al. (2015). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings.
- EIS - Corrosion. (n.d.). Metrohm.
- ASTM G61: Potentiodynamic Polarization. (2023).
-
Chafiq, M., et al. (2021). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach. RSC Advances. [Link]
-
Singh, A., et al. (2021). Weight loss method of corrosion assessment. ResearchGate. [Link]
-
Kuznetsov, Y. I., et al. (2025). Complex Inhibitor Protection of Some Steels in Hydrochloric Acid Solutions by 1,2,4-Triazole Derivatives. Molecules. [Link]
-
Vigdorovich, V. I., et al. (2023). Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. Coatings. [Link]
-
McCarthy, C., et al. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments. [Link]
- How to decode the standard test methods for corrosion? (2024). BioLogic Learning Center.
- ASTM G61: Standard test method for conducting cyclic potentiodynamic polariz
-
B. M., P., & S, M. K. (2022). Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. International Journal of Creative Research Thoughts. [Link]
- Angeles-Beltran, D., et al. (2007). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. Portugaliae Electrochimica Acta.
- Zhu, D., et al. (2025). 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution.
- Standard Test Method for Conducting Cyclic Potentiodynamic Polarization Measurements for Localized Corrosion Susceptibility of Iron-, Nickel-, or Cobalt-Based Alloys. (2009).
-
Liu, Y., et al. (2022). Corrosion Inhibition Coating Based on the Self-Assembled Polydopamine Films and Its Anti-Corrosion Properties. Coatings. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]
-
Vas'kevich, R. I., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molbank. [Link]
- Dayama, D. S., et al. (2014).
-
Belghiti, M. E., et al. (2017). Corrosion inhibition of brass 60Cu–40Zn in 3% NaCl solution by 3-amino-1, 2, 4-triazole-5-thiol. Journal of Adhesion Science and Technology. [Link]
-
Bothi, R. L., et al. (2021). Corrosion inhibition of copper in aqueous chloride solution by 1H-1,2,3-triazole and 1,2,4-triazole and their combinations: electrochemical, Raman and theoretical studies. Physical Chemistry Chemical Physics. [Link]
-
Kelly, T. R., & Kim, M. H. (1994). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. (n.d.). medziagotyra.ktu.lt. [Link]
-
1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution. (2025). ResearchGate. [Link]
Sources
- 1. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis, electrochemical, and DFT studies on the corrosion inhibition of steel by some novel triazole Schiff base derivatives in hydrochloric acid solution - Arabian Journal of Chemistry [arabjchem.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. chemscene.com [chemscene.com]
- 8. Complex Inhibitor Protection of Some Steels in Hydrochloric Acid Solutions by 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.ampp.org [content.ampp.org]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. ijcrt.org [ijcrt.org]
- 13. 1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass (HAl77-2) in 3.5 wt.% NaCl Solution | Materials Science [matsc.ktu.lt]
- 14. matsc.ktu.lt [matsc.ktu.lt]
- 15. Corrosion Inhibition Coating Based on the Self-Assembled Polydopamine Films and Its Anti-Corrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biologic.net [biologic.net]
- 19. ASTM G61: Standard test method for conducting cyclic potentiodynamic polarization | Metrohm [metrohm.com]
- 20. ijcsi.pro [ijcsi.pro]
- 21. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 22. matsc.ktu.lt [matsc.ktu.lt]
Application Notes and Protocols for Antimicrobial Assays of Lipophilic 1,2,4-Triazole Derivatives
Introduction: The Prominence of 1,2,4-Triazoles and the Lipophilicity Challenge
The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous clinically significant antimicrobial agents.[1][2] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, and antiviral properties.[3][4] The primary mechanism of action for many antifungal 1,2,4-triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][5] Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death.[4][5]
A significant challenge in the preclinical evaluation of novel 1,2,4-triazole derivatives is their often-pronounced lipophilicity.[6][7] This characteristic, while potentially beneficial for membrane permeability and target engagement, complicates standard aqueous-based antimicrobial susceptibility testing (AST).[7][8] The poor water solubility of these compounds can lead to precipitation in test media, inaccurate concentration determinations, and consequently, unreliable and non-reproducible minimum inhibitory concentration (MIC) values.[8][9] Therefore, specialized protocols are required to accurately assess the antimicrobial potential of these promising, yet challenging, molecules.
This comprehensive guide provides detailed application notes and robust protocols for the antimicrobial susceptibility testing of lipophilic 1,2,4-triazole derivatives, designed for researchers, scientists, and drug development professionals.
Core Principles for Testing Lipophilic Compounds
The successful antimicrobial susceptibility testing of lipophilic 1,2,4-triazole derivatives hinges on overcoming their poor aqueous solubility. The following principles are fundamental to obtaining accurate and reproducible data:
-
Appropriate Solubilization: The selection of a suitable solvent is the first and most critical step. The ideal solvent should completely dissolve the test compound at a high concentration, be miscible with the test medium, and exhibit minimal intrinsic antimicrobial activity at the final concentration used in the assay.[10]
-
Standardized Methodologies: Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for inter-laboratory comparability and data integrity.[11][12][13][14][15][16] These guidelines provide a framework for inoculum preparation, incubation conditions, and endpoint determination.
-
Methodological Adaptation: Standard protocols often require modification to accommodate lipophilic compounds. This may involve the inclusion of solubilizing agents or the use of alternative testing formats.
-
Rigorous Controls: The inclusion of appropriate controls is essential to validate the assay results. These include sterility controls, growth controls, solvent toxicity controls, and reference antibiotic controls.
Key Experimental Protocols
The following protocols are adapted for the evaluation of lipophilic 1,2,4-triazole derivatives.
Broth Microdilution Method for Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18] This method is considered a gold standard for AST.[19]
Materials:
-
Lipophilic 1,2,4-triazole derivative (test compound)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial culture (bacterial or fungal)
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Reference antimicrobial agent (e.g., fluconazole for fungi, ciprofloxacin for bacteria)
-
Sterile pipette tips and reservoirs
Protocol:
-
Preparation of Stock Solution:
-
Dissolve the lipophilic 1,2,4-triazole derivative in 100% DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution. This will serve as the primary stock solution.
-
-
Preparation of Working Solutions:
-
Perform serial two-fold dilutions of the primary stock solution in 100% DMSO to create a range of working solutions.
-
-
Preparation of Inoculum:
-
From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for yeasts.
-
Dilute the standardized inoculum in the appropriate test medium (CAMHB or RPMI-1640) to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeasts).
-
-
Microtiter Plate Setup:
-
Add 100 µL of the appropriate test medium to all wells of a 96-well microtiter plate.
-
Add 1 µL of the corresponding DMSO working solution of the test compound to each well in a row, starting from the highest concentration. This will result in a final DMSO concentration of 1% (v/v) or less, which is generally well-tolerated by most microorganisms.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well of each row to the subsequent wells, mixing thoroughly after each transfer. Discard 100 µL from the last well.
-
Finally, add 100 µL of the diluted inoculum to each well.
-
-
Controls:
-
Growth Control: Wells containing medium and inoculum only.
-
Sterility Control: Wells containing medium only.
-
Solvent Control: Wells containing medium, inoculum, and the highest concentration of DMSO used in the assay (e.g., 1%).
-
Reference Drug Control: A row of wells with a known antimicrobial agent prepared in the same manner as the test compound.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[17] Growth can be assessed visually or with the aid of a microplate reader.
-
Visualization of Broth Microdilution Workflow:
Caption: Workflow for the broth microdilution assay.
Agar Diffusion Method (Disk Diffusion and Well Diffusion)
The agar diffusion method is a qualitative or semi-quantitative technique that assesses the antimicrobial activity of a compound by its ability to diffuse through an agar medium and inhibit the growth of a microorganism.[8][20][21] While less precise than broth microdilution for MIC determination, it is a valuable screening tool.[8][22]
Challenges with Lipophilic Compounds:
The primary limitation of agar diffusion for lipophilic compounds is their poor diffusion through the aqueous agar matrix.[8][23] This can result in smaller or no zones of inhibition, even for potent compounds.
Adaptations for Lipophilic Compounds:
-
Use of Solvents: Dissolving the compound in a suitable solvent like DMSO before application to the disk or well is essential.
-
Incorporation of Surfactants: The addition of a non-ionic surfactant, such as Tween 20 or Tween 80, at a low concentration (e.g., 0.5-2% v/v) to the agar medium can enhance the diffusion of lipophilic compounds. A control plate with the surfactant alone must be included to ensure it does not inhibit microbial growth.
Protocol (Well Diffusion as an example):
-
Media Preparation:
-
Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). If using a surfactant, add it to the molten agar before pouring the plates.
-
Pour the agar into sterile Petri dishes to a uniform depth and allow it to solidify.
-
-
Inoculum Preparation and Plating:
-
Prepare a standardized inoculum as described for the broth microdilution method.
-
Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the inoculum to create a lawn of microbial growth.
-
-
Well Preparation and Sample Application:
-
Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Prepare a stock solution of the lipophilic 1,2,4-triazole derivative in DMSO.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
-
Controls:
-
Negative Control: A well containing only the solvent (DMSO).
-
Positive Control: A well containing a known antimicrobial agent.
-
-
Incubation:
-
Incubate the plates under the same conditions as for the broth microdilution method.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Visualization of Agar Well Diffusion Logic:
Caption: Logical relationships in the agar well diffusion assay.
Data Presentation and Interpretation
Quantitative data from antimicrobial assays should be presented clearly for easy comparison.
Table 1: Example MIC Data for Lipophilic 1,2,4-Triazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Solvent Control (1% DMSO) | Reference Drug (MIC, µg/mL) |
| Triazole-A | Candida albicans | 8 | No inhibition | Fluconazole (2) |
| Triazole-A | Staphylococcus aureus | 16 | No inhibition | Ciprofloxacin (0.5) |
| Triazole-B | Candida albicans | 4 | No inhibition | Fluconazole (2) |
| Triazole-B | Staphylococcus aureus | >64 | No inhibition | Ciprofloxacin (0.5) |
Interpretation:
-
MIC Values: A lower MIC value indicates greater potency of the antimicrobial agent.
-
Solvent Control: It is crucial that the solvent used does not inhibit microbial growth at the concentration present in the assay.
-
Reference Drug: Comparing the MIC of the test compound to that of a known standard provides a benchmark for its activity.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Antimicrobial Assays of Lipophilic Compounds
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Broth | - Poor solubility- Concentration exceeds solubility limit | - Increase the initial DMSO concentration in the stock solution (up to a final assay concentration of 1-2% DMSO)- Consider using a co-solvent system or a low concentration of a non-ionic surfactant (e.g., Tween 80). |
| No or Small Zones in Agar Diffusion | - Poor diffusion of the lipophilic compound- Compound inactivation by agar components | - Increase the concentration of the compound in the well/disk- Incorporate a surfactant into the agar medium- Verify the compound's activity using the broth microdilution method. |
| Inconsistent MIC Results | - Inaccurate pipetting- Inoculum density variation- Contamination | - Calibrate pipettes regularly- Strictly adhere to the McFarland standard for inoculum preparation- Use aseptic techniques throughout the procedure.[24] |
Conclusion
The antimicrobial evaluation of lipophilic 1,2,4-triazole derivatives requires careful consideration of their physicochemical properties. By employing appropriate solubilization strategies and adapting standardized protocols, researchers can obtain reliable and reproducible data to guide the development of new and effective antimicrobial agents. The broth microdilution method remains the gold standard for determining quantitative MIC values, while agar diffusion assays serve as valuable initial screening tools. Rigorous adherence to experimental controls and a systematic approach to troubleshooting are essential for ensuring the scientific integrity of the results.
References
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results.
- "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem.
-
An insight on medicinal attributes of 1,2,4-triazoles - PMC. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing - PMC. Available at: [Link]
-
Antifungal Properties of 1,2,4-Triazoles - ISRES. Available at: [Link]
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - MDPI. Available at: [Link]
-
Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Available at: [Link]
-
Review Standardization of antifungal susceptibility testing. Available at: [Link]
-
Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches - PMC. Available at: [Link]
-
Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method | Journal of Antimicrobial Chemotherapy | Oxford Academic. Available at: [Link]
-
Current status of antifungal susceptibility testing methods | AVESİS. Available at: [Link]
-
How can I test antimicrobial activity of lipophilic substances? - ResearchGate. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. Available at: [Link]
-
Broth Microdilution | MI - Microbiology. Available at: [Link]
-
How do I measure MIC of a compound which is insoluble in broth dilution? - ResearchGate. Available at: [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC. Available at: [Link]
-
Method for antimicrobial assay? - ResearchGate. Available at: [Link]
-
Adaptation and Validation of a Modified Broth Microdilution Method for Screening the Anti-Yeast Activity of Plant Phenolics in Apple and Orange Juice Models - MDPI. Available at: [Link]
-
Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds - PMC. Available at: [Link]
-
Progress and challenges in the development of triazole antimicrobials - PMC. Available at: [Link]
-
Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC. Available at: [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. Available at: [Link]
-
A Comprehensive Review on Synthetic Approaches and Antibacterial Activity Studies of 1,2,4-Triazole Derivatives over the Past Sixteen Years (2009-Present) - Bentham Science Publishers. Available at: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus | CLSI. Available at: [Link]
-
Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. - References - Scientific Research Publishing. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available at: [Link]
-
Resistance Detection - EUCAST. Available at: [Link]
-
M100 - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate. Available at: [Link]
-
AST guidance specific to the UK and clarification on EUCAST guidance. Available at: [Link]
-
Latest Developed Methods for Antimicrobial Susceptibility Testing - Longdom Publishing. Available at: [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. Available at: [Link]
-
Disk Diffusion and Quality Control - EUCAST. Available at: [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - MDPI. Available at: [Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]
-
Progress and challenges in the development of triazole antimicrobials - ResearchGate. Available at: [Link]
-
Guidance Documents - EUCAST. Available at: [Link]
-
Antimicrobial and Antioxidant Efficacy of the Lipophilic Extract of Cirsium vulgare - MDPI. Available at: [Link]
-
QSAR Reveals Decreased Lipophilicity of Polar Residues Determines the Selectivity of Antimicrobial Peptide Activity | ACS Omega - ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isres.org [isres.org]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. nih.org.pk [nih.org.pk]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 16. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 20. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. botanyjournals.com [botanyjournals.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis and Characterization of Amphiphilic 1,2,3-Triazole Surfactants from Tetradecyl Precursors
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of a model amphiphilic non-ionic surfactant, 1-(tetradecyl)-4-(hydroxymethyl)-1H-1,2,3-triazole. The synthetic strategy is centered on the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". We detail the preparation of the requisite hydrophobic (1-azidotetradecane) and hydrophilic (propargyl alcohol) precursors. Furthermore, this document provides a validated protocol for the determination of the Critical Micelle Concentration (CMC), a key performance parameter for any surfactant, using a sensitive fluorescence-based assay. This guide is intended for researchers in materials science, drug delivery, and nanotechnology who require well-defined amphiphiles for formulation, stabilization, and delivery applications.
Introduction: The Rationale for Triazole-Based Amphiphiles
Amphiphilic molecules, possessing both hydrophobic (lipophilic) and hydrophilic moieties, are fundamental to a vast array of scientific applications, from creating stable emulsions to forming sophisticated nanoscale drug delivery vehicles.[1] The 1,2,3-triazole linkage has emerged as a particularly advantageous component in the design of novel surfactants and amphiphilic polymers.[2] Formed via the highly specific and efficient CuAAC reaction, the triazole ring is not merely a linker; it is a rigid, polar, and metabolically stable heterocycle that contributes favorably to the surfactant's properties.[2][3] It can engage in hydrogen bonding and dipole-dipole interactions, enhancing the stability and functionality of the resulting self-assembled structures.[4]
The use of a tetradecyl (C14) alkyl chain as the hydrophobic precursor provides a well-defined lipophilic balance, making these surfactants suitable for applications such as the encapsulation of hydrophobic drugs and the stabilization of nanoparticles.[5][6] This guide provides a modular and reproducible synthetic pathway that allows researchers to reliably produce high-purity triazole-based surfactants for advanced applications.
Overall Synthetic Strategy
The synthesis is a three-stage process beginning from commercially available 1-bromotetradecane and propargyl alcohol. The core of the strategy is the final-step CuAAC reaction, which covalently joins the hydrophobic tail to the hydrophilic headgroup.
Figure 1: Overall workflow for the synthesis of the tetradecyl triazole surfactant.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Organic azides are potentially explosive and should be handled with care, avoiding high temperatures, friction, and shock.
Protocol 1: Synthesis of 1-Azidotetradecane (Hydrophobic Precursor)
This protocol describes the nucleophilic substitution of bromide with azide to form the key hydrophobic intermediate.
Materials:
-
1-Bromotetradecane (Myristyl bromide, C₁₄H₂₉Br), CAS: 112-71-0[7]
-
Sodium Azide (NaN₃), CAS: 26628-22-8
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Diethyl Ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromotetradecane (10.0 g, 36.1 mmol) in 100 mL of anhydrous DMF.
-
Add sodium azide (3.52 g, 54.1 mmol, 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 70 °C and stir vigorously for 18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a 500 mL separatory funnel containing 200 mL of deionized water.
-
Extract the aqueous phase with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 1-azidotetradecane, is a colorless to pale yellow oil and is typically used in the next step without further purification. Expected yield is >95%.
Causality Behind Choices: DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the sodium cation while leaving the azide anion highly nucleophilic. Using a 1.5 molar excess of sodium azide ensures the reaction goes to completion. The aqueous workup is critical for removing the DMF and unreacted sodium azide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to form the final amphiphilic triazole surfactant. The active Cu(I) catalyst is generated in situ from Copper(II) Sulfate and Sodium Ascorbate.[8]
Materials:
-
1-Azidotetradecane (from Protocol 1)
-
Propargyl Alcohol (HC≡CCH₂OH), CAS: 107-19-7
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), CAS: 7758-99-8
-
Sodium Ascorbate (NaAsc), CAS: 134-03-2
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Silica Gel (for column chromatography)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-azidotetradecane (5.0 g, 20.9 mmol) and propargyl alcohol (1.41 g, 25.1 mmol, 1.2 equivalents) in a 1:1 mixture of t-BuOH and water (100 mL).
-
Prepare a fresh solution of sodium ascorbate (2.07 g, 10.45 mmol, 0.5 equivalents) in 10 mL of deionized water.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.52 g, 2.09 mmol, 0.1 equivalents) in 10 mL of deionized water.
-
To the stirring solution of azide and alkyne, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. A color change is typically observed.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of a white precipitate (the product) may be observed.
-
Upon reaction completion (monitored by TLC), remove the t-BuOH under reduced pressure.
-
Extract the remaining aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure surfactant as a white solid.
Causality Behind Choices: The t-BuOH/water solvent system is ideal for this reaction as it can dissolve both the nonpolar azide and the polar alkyne and catalyst salts.[9] Sodium ascorbate acts as a reducing agent, converting Cu(II) to the catalytically active Cu(I) species and preventing oxidative homocoupling of the alkyne.[9][10] Using catalytic amounts of copper minimizes contamination of the final product.
Characterization and Data
The structure and purity of the synthesized surfactant, 1-(tetradecyl)-4-(hydroxymethyl)-1H-1,2,3-triazole , should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| FT-IR | Disappearance of the sharp azide (–N₃) stretch at ~2100 cm⁻¹. Appearance of a broad O-H stretch (~3300 cm⁻¹) and C-H stretches (~2850-2950 cm⁻¹).[11][12] |
| ¹H NMR | A characteristic singlet for the triazole proton (C5-H) between δ 7.5-8.0 ppm. A singlet for the methylene protons next to the hydroxyl group (–CH₂OH) around δ 4.7 ppm. A triplet for the methylene protons attached to the triazole nitrogen (N-CH₂) around δ 4.3 ppm. A complex multiplet for the alkyl chain protons between δ 0.8-1.9 ppm.[13] |
| ¹³C NMR | Signals corresponding to the two triazole carbons. Resonances for the tetradecyl chain carbons and the hydroxymethyl carbon. |
| Mass Spec (ESI+) | A clear molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺ for C₁₇H₃₃N₃O. |
Application Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to form micelles. This protocol uses the fluorescent probe pyrene, whose emission spectrum is highly sensitive to the polarity of its microenvironment.[14][15]
Sources
- 1. A robust method for critical micelle concentration determination using coumarin-6 as a fluorescent probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [chemistrytalk.org]
- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 5. researchgate.net [researchgate.net]
- 6. Encapsulated polycaprolactone with triazole derivatives and selenium nanoparticles as promising antiproliferative and anticancer agents [hrcak.srce.hr]
- 7. Tetradecane, 1-bromo- [webbook.nist.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. New Asymmetric Gemini Triazole Surfactants with a Polar Triethylene Glycol Fragment: Synthesis and Physico-Chemical Properties [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
functionalization of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole via click chemistry
Application Note: Site-Selective Functionalization of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole via Click Chemistry
Part 1: Executive Summary & Strategic Rationale
The Scaffold: 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (CAS 1240572-65-9) represents a unique class of "amphiphilic halogenated heterocycles." Its structure features a lipophilic C14 tail (suitable for membrane insertion or micellar assembly) and a 1,2,4-triazole core with two electrophilic bromine handles.
The Challenge: This molecule does not inherently possess "click" handles (azides or alkynes). Direct copper-catalyzed azide-alkyne cycloaddition (CuAAC) is impossible without prior modification. Furthermore, the presence of two bromine atoms (C3 and C5) raises regioselectivity concerns—indiscriminate substitution leads to complex mixtures.
The Solution:
This protocol details a Regioselective
Key Advantages:
-
Regiocontrol: Exclusive functionalization of the C5 position (adjacent to N1).
-
Modularity: The remaining C3-bromide serves as an orthogonal handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).
-
Safety: The high molecular weight of the lipid tail stabilizes the energetic azido-triazole intermediate.
Part 2: Scientific Mechanism & Logic
Regioselectivity of Nucleophilic Attack
In 1-substituted-3,5-dibromo-1,2,4-triazoles, the C5 position is significantly more electrophilic than C3.
-
Inductive Effect: The N1 nitrogen, bearing the alkyl chain, exerts a strong electron-withdrawing inductive effect on the adjacent C5 carbon.
-
Mechanism: The reaction proceeds via a Nucleophilic Aromatic Substitution (
) mechanism. The transition state at C5 is stabilized by the adjacent N1 and N4, making it the kinetic site of substitution.
Azido-Tetrazole Isomerism
Researchers must be aware that 5-azido-1,2,4-triazoles exist in equilibrium with their fused bicyclic isomer, tetrazolo[1,5-b][1,2,4]triazine .
-
Insight: For 1-substituted triazoles, the open "azido" form is generally accessible for CuAAC reactions. However, this equilibrium can affect NMR interpretation (broadening of signals) and thermal stability. We recommend performing the click reaction immediately after isolating the azide intermediate.
Part 3: Experimental Protocols
Workflow Visualization
Figure 1: Sequential functionalization pathway ensuring regiocontrol at C5.
Protocol A: Synthesis of the "Click-Ready" Azide (Step 1)
Objective: Selective displacement of C5-Br with Azide.
Materials:
-
Substrate: 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (1.0 equiv)
-
Reagent: Sodium Azide (
) (1.2 equiv) -
Solvent: Anhydrous DMSO (0.2 M concentration)
-
Safety: Blast shield required. Do NOT use halogenated solvents (DCM/CHCl3) to avoid formation of explosive diazidomethane.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DMSO.
-
Addition: Add
in a single portion. The salt may not dissolve completely initially. -
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 4–6 hours. -
Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume). The lipophilic product will precipitate.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMSO.
-
Drying: Dry over
, filter, and concentrate-
Safety: Do not rotary evaporate to total dryness if heating bath is >40°C. Keep the product in solution or dry under a stream of nitrogen.
-
-
Yield: Expect 85–95% of the crude 5-azido-3-bromo intermediate. Use immediately in Step 2.
Protocol B: Copper-Catalyzed Click Ligation (Step 2)
Objective: Conjugation of the 5-azido scaffold with a functional alkyne.
Materials:
-
Intermediate: 5-Azido-3-bromo-1-tetradecyl-1,2,4-triazole (1.0 equiv)
-
Partner: Terminal Alkyne (e.g., Fluorophore-alkyne, Biotin-alkyne) (1.1 equiv)
-
Catalyst:
(5 mol%) -
Reductant: Sodium Ascorbate (10 mol%)
-
Ligand (Optional but Recommended): TBTA or THPTA (5 mol%) to protect the Cu(I) species.
-
Solvent: t-Butanol / Water (1:1) or THF / Water (2:1) depending on alkyne solubility.
Procedure:
-
Setup: Dissolve the Azide Intermediate and the Alkyne in the organic co-solvent (tBuOH or THF).
-
Catalyst Prep: In a separate vial, dissolve
and Sodium Ascorbate in water. If using a ligand (TBTA), mix it with the copper solution first (complex formation usually turns the solution blue/green). -
Initiation: Add the aqueous catalyst mixture to the organic substrate solution. The final reaction color should be yellow or light orange (indicating Cu(I)).
-
Incubation: Stir at room temperature for 2–12 hours.
-
Optimization: If the lipid tail causes solubility issues, add 10% DMSO or increase the THF ratio.
-
-
Quenching: Add a chelating resin (e.g., CupriSorb) or wash with EDTA solution to remove copper.
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Gradient from Hexane to EtOAc. The "Clicked" product will be significantly more polar than the starting azide.
-
Part 4: Data Analysis & Troubleshooting
Table 1: QC Parameters for Validation
| Parameter | Method | Expected Observation | Failure Mode Indicator |
| Reaction Progress | LC-MS | Mass shift: | Presence of M+2 mass (Starting Material) indicates incomplete |
| Regiochemistry | 1H NMR | Loss of symmetry is not applicable here, but C14 tail signals remain constant. | If C3 is substituted, reaction kinetics are usually 10x slower. |
| Click Success | 1H NMR | Appearance of singlet at ~7.5-8.5 ppm (Triazole proton). | Absence of triazole proton indicates failed click or copper oxidation. |
| Purity | HPLC | Single peak >95% area. | Multiple peaks suggest diazidation (over-reaction in Step 1). |
Troubleshooting Guide:
-
Issue: Low yield in Step 1 (Azidation).
-
Cause: Poor solubility of
in the reaction medium. -
Fix: Ensure DMSO is dry. Increase temperature to 70°C.
-
-
Issue: Emulsion during workup.
-
Cause: The C14 tetradecyl chain acts as a surfactant.
-
Fix: Add brine (saturated NaCl) or a small amount of methanol to break the emulsion.
-
-
Issue: Click reaction stalls.
-
Cause: Copper oxidation or steric hindrance from the lipid tail.
-
Fix: Re-add fresh Sodium Ascorbate (5 mol%). Degas solvents thoroughly before mixing.
-
References
-
Regioselectivity in 1,2,4-Triazoles
- Russian Journal of Organic Chemistry, "Nucleophilic Substitution in 3,5-Dibromo-1,2,4-triazoles.
-
Click Chemistry Protocols (CuAAC)
- Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes.
-
Azide-Tetrazole Equilibrium
- Journal of Organic Chemistry, "Azido-tetrazole Isomerism in Nitrogen Heterocycles.
Sources
Application Note: High-Purity Synthesis and Functionalization of 3,5-Dibromo-1-tetradecyl-1,2,4-triazole for Antifungal Discovery
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the synthesis, functionalization, and biological evaluation of 3,5-dibromo-1-tetradecyl-1H-1,2,4-triazole , a versatile lipophilic scaffold used to generate potent antifungal agents.
Executive Summary
Fungal resistance to azoles (e.g., fluconazole, voriconazole) necessitates the development of new antifungal agents with enhanced lipophilicity and novel binding modes. The compound 3,5-dibromo-1-tetradecyl-1H-1,2,4-triazole serves as a critical "lipophilic warhead." Its C14 (tetradecyl) tail facilitates fungal membrane penetration, while the 3,5-dibromo moiety acts as an electrophilic handle for the attachment of pharmacophores (such as imidazole, triazole, or piperazine).
This guide provides a validated protocol for the regioselective synthesis of this scaffold and its subsequent conversion into active antifungal agents.
Scientific Rationale & Mechanism
The Lipophilic Advantage
The efficacy of antifungal agents often depends on their ability to traverse the fungal cell wall (chitin/glucan) and the plasma membrane (ergosterol-rich).
-
The Scaffold: The 1,2,4-triazole ring binds to the heme iron of the fungal enzyme Lanosterol 14
-demethylase (CYP51) . -
The Tail: The tetradecyl (C14) chain increases logP, enhancing passive diffusion through the fungal membrane and potentially acting as a membrane disruptor (surfactant effect) at high concentrations.
-
The Bromines: These are displaceable leaving groups, allowing the creation of "bis-triazoles" (dual binding sites) or "amino-triazoles" (enhanced solubility).
Mechanism of Action (Visualized)
The following diagram illustrates the dual-action potential of the synthesized derivatives: CYP51 inhibition and membrane stress.
Figure 1: Mechanism of action showing CYP51 inhibition and secondary membrane disruption effects.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
Objective: Alkylate 3,5-dibromo-1,2,4-triazole at the N1 position while minimizing N2/N4 isomers.
Reagents & Equipment:
-
3,5-Dibromo-1,2,4-triazole (CAS: 7411-23-6)
-
1-Bromotetradecane (Myristyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN) or DMF (Dry)
-
Rotary Evaporator, Silica Gel (60-120 mesh)
Step-by-Step Procedure:
-
Activation: In a 250 mL round-bottom flask, dissolve 3,5-dibromo-1,2,4-triazole (10 mmol, 2.27 g) in anhydrous Acetonitrile (50 mL).
-
Base Addition: Add K₂CO₃ (15 mmol, 2.07 g). Stir at room temperature for 30 minutes to facilitate deprotonation.
-
Expert Insight: Using K₂CO₃ in ACN favors N1 alkylation due to steric control and thermodynamic stability compared to NaH/DMF which might yield more isomeric mixtures.
-
-
Alkylation: Dropwise add 1-bromotetradecane (11 mmol, 3.05 g) over 10 minutes.
-
Reflux: Heat the mixture to reflux (80-82°C) for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).
-
Work-up:
-
Purification: Purify via column chromatography (Silica gel).
-
Eluent: Gradient of Hexane -> 5% EtOAc in Hexane.
-
Target: The N1-isomer typically elutes first (less polar than N2/N4 isomers).
-
Expected Yield: 75-85% as a waxy white solid or colorless oil.
Protocol B: Functionalization (Synthesis of Active Antifungal)
Objective: Displace the C5-bromine with 1,2,4-triazole to create a "Bis-Triazole" analog (mimicking Fluconazole's active center).
Reaction: 3,5-dibromo-1-tetradecyl-triazole + 1,2,4-Triazole -> 3-bromo-1-tetradecyl-5-(1H-1,2,4-triazol-1-yl)-1,2,4-triazole
Procedure:
-
Dissolve 1,2,4-triazole (1.2 eq) and NaH (1.5 eq, 60% in oil) in dry DMF at 0°C. Stir for 30 min.
-
Add the 3,5-dibromo-1-tetradecyl-triazole scaffold (1.0 eq) dissolved in DMF.
-
Heat to 100°C for 12 hours.
-
Quench: Pour into ice water. Extract with DCM.
-
Purification: Column chromatography (DCM:MeOH 95:5).
Analytical Validation (Self-Validating Data)
To ensure the protocol was successful, compare your product against these expected spectral characteristics.
| Technique | Parameter | Expected Signal (N1-Isomer) | Interpretation |
| 1H NMR | Triplet (2H) | ||
| 1H NMR | Multiplet (~22H) | Tetradecyl chain methylene protons | |
| 1H NMR | Triplet (3H) | Terminal methyl group | |
| 13C NMR | Singlet | C3/C5 of triazole ring (Brominated carbons) | |
| MS (ESI) | m/z Pattern | M+, M+2, M+4 | Characteristic 1:2:1 isotope pattern for dibromo compounds |
Note: If N2-alkylation occurs, the
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the isolation of the pure scaffold.
Biological Evaluation Protocol (MIC Assay)
Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).
-
Preparation: Dissolve the final functionalized compound in DMSO to create a 10 mg/mL stock.
-
Media: Use RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum: Adjust Candida albicans (ATCC 90028) suspension to
CFU/mL. -
Plate Setup:
-
96-well microtiter plate.
-
Serial 2-fold dilutions of the compound (Range: 64
g/mL to 0.125 g/mL).
-
-
Incubation: 35°C for 24-48 hours.
-
Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth compared to the growth control.
Troubleshooting:
-
Precipitation: The tetradecyl chain is highly lipophilic. If the compound crashes out in RPMI, add 0.02% Tween 80 to the media to maintain solubility without affecting fungal growth.
References
-
Regioselectivity in Triazole Alkylation: K. A. Al-Rashid, et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016. [Link]
-
Triazole Antifungal Design: Zhang, S., et al. "Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives."[2][3][4] European Journal of Medicinal Chemistry, 2011. [Link]
-
Mechanism of Action (CYP51): Warrilow, A. G., et al. "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)." Antimicrobial Agents and Chemotherapy, 2010. [Link]
-
Click Chemistry for Triazoles: "Synthesis and antifungal activity of the novel triazole compounds containing piperazine moiety." International Journal of Molecular Sciences, 2013. [Link][5]
Sources
- 1. The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation | MDPI [mdpi.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
Application Note: Precision Sonogashira Coupling of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
This Application Note is designed for researchers specializing in organic synthesis, medicinal chemistry, and materials science. It details the strategic functionalization of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole , a lipophilic scaffold critical for developing liquid crystals, conjugated polymers, and membrane-targeting bioactive agents.
Executive Summary & Strategic Analysis
The 1,2,4-triazole core is a privileged motif in optoelectronics and pharmacology due to its high electron deficiency and stability. The introduction of a tetradecyl (
The 3,5-dibromo substitution pattern offers two electrophilic sites for Palladium-catalyzed cross-coupling. However, these sites are not chemically equivalent . Successful functionalization requires understanding the interplay between electronic activation and steric hindrance.
Key Mechanistic Insights
-
Regioselectivity (The C5 vs. C3 Rule):
-
C5 Position: Flanked by N1 and N4. Despite the steric bulk of the N1-tetradecyl group, the C5 position is typically more electron-deficient (and thus more reactive toward oxidative addition by Pd
) compared to C3. -
C3 Position: Flanked by N2 and N4. It is generally less reactive and requires higher activation energy (higher temperature or more active catalysts) for functionalization.
-
Implication: Controlled mono-alkynylation preferentially targets C5. Bis-alkynylation requires forcing conditions.
-
-
Solubility & Solvent Effects:
-
Unlike short-chain triazoles, the tetradecyl derivative acts as a "molecular surfactant." It is highly soluble in non-polar solvents (Toluene, THF, DCM) but may aggregate or oil out in polar aprotic solvents (DMSO, DMF) often used in standard Sonogashira protocols.
-
Recommendation: Use a THF/Triethylamine or Toluene/Diisopropylamine system to maintain homogeneity.
-
Decision Matrix & Workflow
The following diagram illustrates the decision logic for targeting Mono- vs. Bis-alkynylated products.
Figure 1: Synthetic workflow distinguishing between kinetically controlled mono-substitution and thermodynamically driven bis-substitution.
Detailed Experimental Protocols
Protocol A: Regioselective Mono-Alkynylation (C5)
Objective: Synthesize 5-alkynyl-3-bromo-1-tetradecyl-1H-1,2,4-triazole. Rationale: Mild temperatures prevent oxidative addition at the less reactive C3-Br bond.
Materials
-
Substrate: 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (1.0 equiv, 1 mmol = 423 mg)
-
Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.05 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh
) Cl ] (2 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)
-
Base/Solvent: Triethylamine (Et
N) / THF (1:3 ratio, anhydrous)
Step-by-Step Procedure
-
Degassing: In a flame-dried Schlenk tube equipped with a stir bar, add the Triazole substrate, Pd catalyst, and CuI. Cap with a septum and cycle vacuum/Argon three times.
-
Note: Oxygen is the enemy of Sonogashira, leading to Glaser homocoupling of the alkyne.
-
-
Solvation: Inject anhydrous THF (3 mL) and Et
N (1 mL) via syringe. Stir until the triazole is fully dissolved. -
Alkyne Addition: Add the terminal alkyne (1.05 equiv) dropwise via syringe over 5 minutes.
-
Reaction: Stir at Room Temperature (25°C) . Monitor by TLC (Hexane/EtOAc 9:1).
-
Checkpoint: If conversion is <10% after 2 hours, warm to 40-45°C. Do not exceed 50°C to preserve the C3-Br bond.
-
-
Workup: Dilute with Diethyl Ether (Et
O). Wash with saturated NH Cl (aq) to sequester Copper salts (blue aqueous layer). Wash with brine, dry over MgSO , and concentrate. -
Purification: Flash column chromatography. The product will be less polar than the starting material due to the extended conjugation, but the tetradecyl chain compresses
differences. Use a gradient of Hexane 2% EtOAc/Hexane.
Protocol B: Symmetric Bis-Alkynylation (C3 & C5)
Objective: Synthesize 3,5-dialkynyl-1-tetradecyl-1H-1,2,4-triazole. Rationale: Higher temperatures and a bidentate ligand (dppf) ensure oxidative addition occurs at the sterically hindered or electron-richer C3 position.
Materials
-
Substrate: 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (1.0 equiv)
-
Alkyne: Terminal alkyne (2.5 - 3.0 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl
] (5 mol%) -
Co-Catalyst: CuI (3 mol%)
-
Base/Solvent: Diisopropylamine (DIPA) / Toluene (1:4 ratio)
Step-by-Step Procedure
-
Setup: Load Triazole, Pd(dppf)Cl
, and CuI into a pressure vial or heavy-walled Schlenk tube. -
Solvation: Add anhydrous Toluene and DIPA.
-
Why Toluene? The high boiling point allows heating to 90°C, and it solubilizes the tetradecyl chain effectively at high concentrations.
-
-
Reaction: Add excess alkyne. Seal the vessel and heat to 90°C for 12–16 hours.
-
Monitoring: TLC should show a highly fluorescent spot (if using aryl alkynes). Ensure the mono-substituted intermediate is fully consumed.
-
Workup: Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.
-
Purification: Recrystallization is often possible due to the symmetry of the product. Dissolve in minimal hot DCM and precipitate with cold Methanol. If oiling occurs (common with
chains), perform column chromatography.
Quantitative Data Summary
| Parameter | Protocol A (Mono) | Protocol B (Bis) |
| Target Site | C5 (Regioselective) | C3 & C5 |
| Equivalents (Alkyne) | 1.05 | 2.5 - 3.0 |
| Catalyst System | Pd(PPh | Pd(dppf)Cl |
| Temperature | 25°C - 45°C | 80°C - 100°C |
| Solvent System | THF / Et | Toluene / DIPA |
| Typical Yield | 65 - 75% | 80 - 90% |
| Major Side Product | Glaser Homocoupling | Mono-substituted intermediate |
Troubleshooting & Optimization
Issue: "Glaser" Homocoupling (Alkyne-Alkyne dimer)
-
Solution: Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles) rather than simple sparging. Add the alkyne slowly using a syringe pump to keep its instantaneous concentration low relative to the catalyst.
Issue: Incomplete Conversion (Stalled at Mono)
-
Cause: Catalyst deactivation or steric hindrance at C3.
-
Solution: "Spike" the reaction with an additional 1 mol% Pd catalyst and 1 mol% CuI after 12 hours. Switch to a bulky, electron-rich ligand like XPhos or P(
-Bu) to facilitate oxidative addition at the difficult C3 site.
Issue: Product is an Oil/Waxy Solid
-
Cause: The tetradecyl chain prevents crystallization.
-
Solution: Purify via Reverse-Phase (C18) Flash Chromatography using MeCN/Water (with 0.1% TFA). The lipophilic product will retain strongly, allowing easy separation from salts and polar impurities.
Mechanistic Pathway (Graphviz)
The following diagram details the catalytic cycle, highlighting the critical Oxidative Addition step where regioselectivity is determined.
Figure 2: Catalytic cycle emphasizing the kinetic preference for C5 oxidative addition.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Nagy, P. I. (2011). Theoretical Analysis of the Regioselectivity in the Nucleophilic Substitution of 3,5-Disubstituted 1,2,4-Triazoles. Journal of Organic Chemistry, 76(15), 6205–6217. Link
-
Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. Link
-
Hagihara, N., Sonogashira, K., & Tohda, Y. (1975). A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. Link
-
ChemScene. (n.d.). 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole Product Page. ChemScene. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioselectivity in 1,2,4-Triazole Alkylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most notorious challenges in heterocyclic chemistry: achieving perfect regiocontrol during the alkylation of 1,2,4-triazoles.
Rather than fighting the statistical nightmare of direct alkylation, this guide provides a comprehensive, field-proven workflow utilizing a desymmetrization strategy with 3,5-dibromo-1H-1,2,4-triazole.
Part 1: Frequently Asked Questions (Mechanisms & Troubleshooting)
Q1: Why does direct alkylation of unsymmetrical 1,2,4-triazoles yield such poor regioselectivity? A: The lack of selectivity is driven by tautomerization and the delocalization of nucleophilicity. In an unsymmetrical substrate like 3-methyl-1H-1,2,4-triazole, the proton rapidly exchanges between the N1 and N2 positions. Upon deprotonation with a base, the resulting triazolide anion distributes its electron density across N1, N2, and N4. Because the steric and electronic differentiation between N1 and N2 is minimal, the alkylating agent attacks both indiscriminately. Furthermore, N4 remains electronically accessible, leading to an intractable mixture of three distinct regioisomers (typically a 47:41:12 ratio) .
Q2: How does the 3,5-dibromo-1,2,4-triazole scaffold solve the N1/N2/N4 regioselectivity issue? A: The solution relies on the causality of molecular symmetry and steric shielding. 3,5-Dibromo-1H-1,2,4-triazole is a pseudo-symmetrical molecule. Because both the C3 and C5 positions are occupied by identical bromine atoms, alkylation at N1 is chemically equivalent to alkylation at N2—they yield the exact same molecule. Simultaneously, the bulky, electron-withdrawing bromine atoms sterically block and electronically deactivate the N4 position. This forces the reaction to yield a single, predictable N1/N2-alkylated intermediate, completely shutting down the N4-alkylation pathway .
Q3: After alkylating the dibromo-triazole, how do I achieve the desired mono-substituted product (e.g., 3-methyl)? A: The dibromo-intermediate must undergo a regioselective debromination followed by a cross-coupling reaction. The bromine at the 5-position (adjacent to the newly alkylated N1 nitrogen) is highly activated. By using a mild reducing agent like dimethylphosphite, you can selectively remove the 5-bromo substituent. The remaining 3-bromo group is then functionalized via palladium-catalyzed cross-coupling (e.g., methylation using DABAl-Me₃) to yield the final target .
Q4: What are the critical safety and scale-up considerations for the methylation step using DABAl-Me₃? A: DABAl-Me₃ (1,4-diazabicyclo[2.2.2]octane-bis(trimethylaluminum)) is a highly reactive methylating agent. The most critical safety hazard during scale-up is the vigorous release of methane gas during the reaction quench. To safely manage this, you must perform an inverse quench—adding the reaction mixture slowly into a 2 M aqueous acetic acid solution—while maintaining a strong nitrogen sweep to dilute the off-gas below its lower explosive limit .
Part 2: Quantitative Data Comparison
To illustrate the efficiency of the desymmetrization approach, the following table summarizes the yield and regioselectivity data comparing direct alkylation versus the 3,5-dibromo-1,2,4-triazole strategy for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid derivatives.
| Synthetic Strategy | Starting Material | Regioisomer Ratio (N1 : N2 : N4) | Yield of Desired N1-Isomer | Key Advantage / Disadvantage |
| Direct Alkylation | 3-Methyl-1H-1,2,4-triazole | 47 : 41 : 12 | 17% | Disadvantage: Requires tedious chromatographic separation and recrystallization. |
| Desymmetrization | 3,5-Dibromo-1H-1,2,4-triazole | 100 : 0 : 0 (N1/N2 equivalent) | 95% (Alkylation step) | Advantage: Perfect regiocontrol; intermediates can be telescoped without isolation. |
Part 3: Standard Operating Protocols (SOPs)
The following protocols form a self-validating system designed to ensure high fidelity during scale-up.
Protocol A: N1/N2 Selective Alkylation of 3,5-Dibromo-1,2,4-triazole
Objective: Synthesize tert-butyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate.
-
Preparation: In a double-jacketed glass reactor, suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) and anhydrous K₂CO₃ (1.05 equiv) in acetonitrile (4 volumes).
-
Temperature Control: Heat the suspension to an internal temperature of 37 °C (jacket temperature 40 °C).
-
Reagent Addition: Slowly add tert-butyl-2-bromoacetate (1.05 equiv) over 1 hour using a peristaltic pump. Maintain the internal temperature strictly below 45 °C to prevent thermal degradation.
-
Self-Validation (Reaction): Cool the mixture to 25 °C and stir for 1 hour. Verify >99% conversion via HPLC. The absence of starting material confirms complete alkylation, validating the progression to the next step.
-
Workup: Filter the white suspension rapidly (1–2 mins) through an open nutsche to remove inorganic salts (K₂CO₃/KBr). Telescope the filtrate directly into Protocol B to avoid isolation losses .
Protocol B: Regioselective Debromination
Objective: Selectively remove the 5-bromo substituent to yield the 3-bromo intermediate.
-
Preparation: To the telescoped acetonitrile solution from Protocol A, add a mild base (e.g., K₂CO₃).
-
Self-Validation (Reduction): Dose-control the addition of dimethylphosphite (reducing agent). Monitor the reaction continuously via LC/MS at 210 nm. Stop the addition immediately once the mono-bromo intermediate reaches maximum area percent to prevent over-reduction of the 3-position.
-
Isolation: Perform an aqueous workup to remove phosphite byproducts. Crystallize the resulting mono-bromo intermediate from heptane to achieve >98% purity .
Part 4: Visualizing the Desymmetrization Strategy
The following diagram maps the logical workflow and causality of the desymmetrization strategy compared to the traditional, failure-prone direct alkylation method.
Comparison of direct alkylation vs. desymmetrization pathways for 1,2,4-triazole synthesis.
Part 5: References
-
Title: Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991 Source: Organic Process Research & Development (ACS Publications), 2023, 27(5), 928-937. URL: [Link]
-
Title: These Are Tri(azol)ing Times.... Great Chemistry- But Do Not Attempt on a Damp Day Source: Scientific Update (Process Chemistry Articles), August 2023. URL: [Link]
separating N1 and N2 isomers of tetradecyl-1,2,4-triazole
Technical Support Center: Troubleshooting the Separation of Tetradecyl-1,2,4-Triazole Regioisomers
Welcome to the Technical Support Center. As drug development and materials science increasingly explore highly lipophilic triazole derivatives for enhanced membrane permeability and spin-crossover applications, the isolation of specific regioisomers has become a critical bottleneck.
This guide provides authoritative, field-proven methodologies for separating the notoriously difficult N1 and N2 regioisomers of tetradecyl-1,2,4-triazole.
Section 1: Core FAQs & Mechanistic Troubleshooting
Q1: Why does the alkylation of 1,2,4-triazole with 1-bromotetradecane yield a mixture of isomers, and what is the structural difference between N1, N2, and N4? A1: The deprotonation of 1,2,4-triazole generates an ambidentate anion where the negative charge is delocalized across the nitrogen atoms[1]. Alkylation is driven by a competition between steric hindrance and electronic nucleophilicity, inherently yielding a mixture of regioisomers.
Expert Note on Nomenclature & Symmetry: In unsubstituted 1H-1,2,4-triazole, the N1 and N2 positions are chemically equivalent due to rapid tautomerization; alkylation here yields the N1-alkyl and N4-alkyl isomers[1]. However, when utilizing a C3- or C5-substituted 1,2,4-triazole core (a common scaffold in drug discovery), the symmetry is broken, and alkylation produces distinct N1 and N2 regioisomers alongside the N4 byproduct. The N1 and N2 isomers are significantly less polar than the N4 isomer due to a lower overall dipole moment.
Q2: I am using standard normal-phase silica gel chromatography, but the N1 and N2 isomers completely co-elute. Why is this happening? A2: This is a classic chromatographic masking effect caused by the alkyl chain. The 14-carbon tetradecyl chain is overwhelmingly lipophilic. In normal-phase chromatography, this massive aliphatic tail dominates the molecule's interaction with the mobile phase, effectively "shielding" the subtle dipole differences of the triazole headgroups from the silanol groups of the stationary phase. Consequently, both the N1 and N2 isomers exhibit high Rf values and co-elute near the solvent front. To resolve this, you must suppress the lipid chain's influence by utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[2].
Section 2: Step-by-Step Experimental Protocols
To achieve high-purity isolation, a two-tiered self-validating approach is required. Flash chromatography is first used to strip away the polar N4 isomer, followed by RP-HPLC to separate the intractable N1 and N2 isomers.
Protocol A: Optimized Normal-Phase Flash Chromatography (Isolating N1/N2 from N4)
Causality Check: Dry loading is critical here. Dissolving the crude lipophilic mixture in a polar solvent and loading it directly onto the column will cause immediate band broadening, destroying the delicate separation.
-
Column Preparation: Pre-equilibrate a high-resolution silica gel column (230-400 mesh) with 100% Hexanes. Utilize a high silica-to-crude mass ratio (100:1).
-
Dry Loading: Dissolve the crude tetradecyl-1,2,4-triazole mixture in a minimal volume of dichloromethane (DCM). Add Celite (3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the column.
-
Elution: Begin elution with 100% Hexanes for 2 column volumes (CV). Gradually apply an extremely shallow gradient of Ethyl Acetate (EtOAc) from 0% to 15% over 10 CVs.
-
Self-Validating Detection: Do not rely solely on UV detection (254 nm). The massive tetradecyl chain dilutes the chromophore density of the triazole ring, leading to false negatives. Spot fractions on a TLC plate and develop using a Potassium Permanganate (KMnO4) or Iodine stain. The lipid tail will readily oxidize/stain, revealing the spots.
Protocol B: Reverse-Phase Preparative HPLC (Separating N1 from N2)
Causality Check: Reverse-phase chromatography exploits the hydrophobic interactions of the tetradecyl chain. By using a C18 stationary phase, the slight conformational differences between the N1 and N2 isomers (specifically, how the lipid chain folds back over the substituted triazole ring) dictate the retention time[3].
-
Column Selection: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution using 85% Acetonitrile / 15% Water. (Note: Avoid methanol, as it frequently causes severe peak tailing with long-chain alkyl triazoles).
-
Flow Rate & Temperature: 15 mL/min at an ambient temperature of 25°C.
-
Validation: Confirm the identity of the isolated peaks via 1H NMR. The C5-H and C3-H protons of the triazole ring will exhibit distinct chemical shifts depending on the exact site of alkylation.
Section 3: Quantitative Data & Separation Metrics
Table 1: Chromatographic Properties & Validation Metrics for Tetradecyl-1,2,4-Triazole Isomers
| Isomer Type | Relative Dipole Moment | Normal-Phase TLC (Hex/EtOAc 8:2) | Reverse-Phase HPLC (MeCN/H2O 85:15) | Primary Validation Method |
| N1-Tetradecyl | Low | Rf ~ 0.65 | tR ~ 14.2 min | KMnO4 Stain / 1H NMR (C3-H shift) |
| N2-Tetradecyl * | Low | Rf ~ 0.65 (Co-elutes) | tR ~ 15.8 min | KMnO4 Stain / 1H NMR (C5-H shift) |
| N4-Tetradecyl | High | Rf ~ 0.30 | tR ~ 11.5 min | KMnO4 Stain / 1H NMR (Symmetric) |
*Note: The N2 isomer is only chemically distinct from the N1 isomer in asymmetrically substituted 1,2,4-triazoles.
Section 4: Separation Workflow Visualization
Decision tree for the chromatographic separation of tetradecyl-1,2,4-triazole regioisomers.
References
-
Title: N-Heterocyclic Carbenes in Catalytic Organic Synthesis 1 Source: Thieme Connect URL: [Link]
Sources
overcoming solubility issues of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
Topic: Overcoming Solubility & Formulation Challenges
Document ID: TSC-SOL-1240572 | Version: 2.1 | Status: Active[1]
Executive Summary: The "Grease Ball" Paradox
Compound: 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole CAS: 1240572-65-9 (and related analogs) Physicochemical Profile: [1][2]
-
LogP: ~6.5 (Highly Lipophilic)
-
Molecular Weight: ~423 g/mol [1]
-
Key Structural Feature: The C14 (tetradecyl) alkyl chain dominates the physical properties, masking the polarity of the triazole ring.
The Core Problem: Users frequently report that this compound "crashes out" (precipitates) immediately upon addition to aqueous buffers, even from a clear DMSO stock. This is not a purity issue; it is a thermodynamic inevitability driven by the hydrophobic effect. The C14 tail acts like a lipid, forcing the molecule to aggregate in water to minimize entropic penalty.
This guide provides three tiered solutions: Solvent Selection , Biological Formulation , and Purification Strategies .[1]
Module 1: Solvent Selection & Stock Preparation
Use this module if you are struggling to create a primary stock solution.
Solubility Compatibility Matrix
The following table summarizes solvent interactions based on the principle of Like Dissolves Like.
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Best for synthesis workup and initial transfer.[1] |
| Polar Aprotic | DMSO, DMF | Good | Standard for biological stock solutions (up to 50 mM). |
| Ethers | THF, 1,4-Dioxane | Moderate/Good | Good intermediate solvent; volatile enough to remove.[1] |
| Alcohols | Ethanol, Methanol | Poor/Moderate | Requires heating; likely to precipitate upon cooling. |
| Aqueous | Water, PBS, Cell Media | Insoluble | Do not use directly. Requires formulation aids. |
| Hydrocarbons | Hexane, Heptane | Moderate | Useful for recrystallization/purification (as the non-polar component). |
Troubleshooting FAQ: Stock Solutions
Q: My DMSO stock solution freezes at room temperature or looks cloudy.
-
Diagnosis: Pure DMSO freezes at 19°C. If your lab is cool, the solvent itself is freezing. If the liquid is liquid but cloudy, you have exceeded the saturation limit.
-
Fix: Warm the vial to 37°C in a water bath. If clarity does not return, sonicate for 5 minutes. For long-term storage, we recommend a concentration of 10 mM or 20 mM , rather than pushing for 100 mM.[1]
Q: Can I use Ethanol instead of DMSO?
-
Diagnosis: The C14 chain makes ethanol solubility marginal at room temperature.
-
Fix: Only use ethanol if DMSO is strictly prohibited in your downstream application. You will likely need to keep the ethanol stock warm (37°C) during use to prevent precipitation.
Module 2: Biological Assay Formulation (The "Crash" Fix)
Use this module if the compound precipitates when added to cell culture media or enzyme buffers.
The Mechanism of Failure
When you pipette a DMSO stock of this lipophilic compound into an aqueous buffer, the DMSO rapidly diffuses away. The C14 tails of the compound, suddenly exposed to water, snap together to form amorphous aggregates (micelles or crystals) that are biologically inactive and can cause false positives via light scattering.
Protocol A: The Cyclodextrin "Molecular Shield" (Gold Standard)
This method uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic tail, keeping the drug in solution.[1]
Reagents:
-
Stock Compound (20 mM in DMSO)
-
40% (w/v) HP-β-CD in water (Pre-solubilized)[1]
Step-by-Step Protocol:
-
Prepare the Vehicle: Dilute the 40% HP-β-CD stock into your assay buffer to reach a final concentration of 5-10% cyclodextrin .
-
The "Solvent Shift":
-
Place the buffer/cyclodextrin mixture on a vortexer.
-
Slowly inject the DMSO compound stock directly into the vortexing liquid.
-
Critical: Do not add buffer to the DMSO; add DMSO to the buffer.
-
-
Equilibration: Shake or rotate the mixture at room temperature for 30 minutes. This allows the C14 tail to enter the cyclodextrin cavity.
-
Validation: Visually inspect. It should remain clear. If cloudy, centrifuge at 10,000 x g for 5 minutes to pellet aggregates before dosing cells.
Protocol B: The "Surfactant Bridge" (Alternative)
If cyclodextrins are incompatible with your target, use non-ionic surfactants.
-
Pre-mix: Mix your compound (in DMSO) with Tween 80 in a 1:1 ratio (v/v).
-
Dilution: Add this mixture dropwise to warm (37°C) media while stirring.
-
Limit: Ensure the final Tween 80 concentration is <0.1% to avoid cell toxicity.
Module 3: Synthesis & Purification Troubleshooting
Use this module if you are isolating the compound after synthesis.
Recrystallization Strategy
Because the molecule has a "greasy" tail (C14) and a polar head (Triazole + Bromines), it behaves like a surfactant, making standard recrystallization tricky.
Recommended Solvent System: Ethanol/Water or Methanol/DCM
Q: I get an oil instead of crystals.
-
Cause: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes. This happens if the solution is too concentrated or cools too fast.
-
Fix:
-
Redissolve the oil in a minimum amount of warm Ethanol (approx 50-60°C).
-
Add warm water dropwise until a faint turbidity (cloudiness) persists.
-
Add one drop of Ethanol to clear it.
-
Wrap the flask in foil and let it cool to room temperature very slowly (over 4-6 hours). Do not put it on ice immediately.
-
Visual Decision Guides
Figure 1: Solubility Troubleshooting Decision Tree
Caption: A logic flow for selecting the correct solubilization strategy based on the intended application (Synthesis vs. Bioassay).
[1]
Figure 2: The Cyclodextrin Complexation Workflow
Caption: Step-by-step mechanism for encapsulating the C14 lipophilic tail into HP-β-CD to ensure aqueous stability.
References
-
Lipophilicity & Solubility Principles
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
-
Source:
-
-
Cyclodextrin Formulation
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Source:
-
-
Synthesis of 1,2,4-Triazoles
-
Handling Lipophilic Compounds (General Guide)
Sources
- 1. CAS 7411-23-6: 3,5-Dibromo-1H-1,2,4-triazole | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isres.org [isres.org]
- 4. 3,5-Dibromo-4H-1,2,4-triazole | C2HBr2N3 | CID 81904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield for 1-Tetradecyl-3,5-dibromo-1,2,4-triazole Synthesis
Welcome to the Technical Support Center. As an Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to assist researchers, chemists, and drug development professionals in optimizing the N-alkylation of 3,5-dibromo-1H-1,2,4-triazole with 1-bromotetradecane.
The synthesis of 1-tetradecyl-3,5-dibromo-1,2,4-triazole presents a classic regioselectivity challenge. Because the 1,2,4-triazole core contains three nucleophilic nitrogen atoms, alkylation can yield a mixture of N1 and N4 isomers, alongside over-alkylated quaternary salts[1][2]. This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to ensure high-yield, regioselective N1-alkylation.
Mechanistic Workflow & Reaction Pathway
The diagram below illustrates the divergent pathways during the alkylation process. Controlling the reaction conditions is critical to favoring the
Caption: Workflow of 3,5-dibromo-1,2,4-triazole alkylation with 1-bromotetradecane.
Standard Operating Procedure: N1-Selective Alkylation
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. It utilizes a mild inorganic base in a polar aprotic solvent to maintain a low steady-state concentration of the reactive triazolide anion, thereby maximizing N1-selectivity[1].
Reagents Required:
-
3,5-dibromo-1H-1,2,4-triazole (1.0 equiv)
-
1-bromotetradecane (1.05 equiv)
-
Potassium carbonate (
), anhydrous (1.05 equiv) -
Acetonitrile (MeCN), anhydrous (4 volumes)
Step-by-Step Methodology:
-
Deprotonation Setup: In a dry, double-jacketed glass reactor under nitrogen, suspend 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv) and
(1.05 equiv) in anhydrous MeCN (4 vol). -
Thermal Equilibration: Heat the suspension to an internal temperature of 37–40 °C. Causality Note: Heating beyond 45 °C increases the kinetic energy of the system, which can override the thermodynamic preference for N1, leading to higher N4-alkylation ratios.
-
Controlled Electrophile Addition: Add 1-bromotetradecane (1.05 equiv) dropwise over 1 hour via a peristaltic pump or dropping funnel. Causality Note: Dropwise addition ensures the electrophile is the limiting reagent at any given moment, drastically reducing the formation of over-alkylated triazolium salts[2].
-
In-Process Control (IPC) & Validation: Stir the white suspension for 1–2 hours at 25 °C. Perform an IPC via LC/MS or TLC. The protocol validates itself if >99% conversion of the starting triazole is observed. Crucial: If unreacted starting material remains, do NOT add more 1-bromotetradecane; instead, extend the stirring time.
-
Workup & Isolation: Filter the suspension through a nutsche filter to remove inorganic salts (
and unreactedngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ). Concentrate the filtrate under reduced pressure. Purify the crude product via recrystallization (e.g., from heptane) or silica gel chromatography to isolate the pure 1-tetradecyl-3,5-dibromo-1,2,4-triazole.
Quantitative Data: Condition Optimization Matrix
The choice of base and solvent fundamentally alters the reaction trajectory. The table below summarizes comparative data to help you select the optimal conditions based on your purity and yield requirements[1][2].
| Base System | Solvent | Temperature | Molar Ratio (Triazole:Alkyl Halide) | Expected N1:N4 Selectivity | Overall Yield | Mechanistic Outcome |
| MeCN | 40 °C | 1 : 1.05 | ~85:15 | High (>80%) | Heterogeneous deprotonation keeps nucleophile concentration low; highly scalable. | |
| DBU | THF | 65 °C (Reflux) | 1 : 1.00 | >90:10 | Moderate | Tight ion-pairing sterically shields N4, maximizing N1 selectivity. |
| NaH | DMF | 0 °C to RT | 1 : 1.50 | ~60:40 | Low | Strong base in highly polar solvent creates "naked" anions, reducing regiocontrol. |
| DMF | 80 °C | 1 : 1.20 | ~70:30 | Moderate | High solubility of Cs-salts accelerates reaction but promotes N4 and over-alkylation. |
Troubleshooting Guides & FAQs
Q1: Why is my overall yield low, and why am I seeing multiple product spots on my TLC plate?
A1: You are likely observing a mixture of regioisomers. The 1,2,4-triazole ring is subject to tautomerization. For 3,5-dibromo-1H-1,2,4-triazole, alkylation can occur at the N1/N2 positions (which are chemically equivalent in this symmetric precursor) or the N4 position[1]. Alkylation at N1 is thermodynamically favored due to the "
Q2: I am observing a highly polar, insoluble byproduct that stays at the baseline of my TLC. What is it, and how do I prevent it? A2: This baseline material is a quaternary triazolium salt, which forms due to over-alkylation. Once 1-tetradecyl-3,5-dibromo-1,2,4-triazole is formed, the remaining nitrogen atoms (particularly N4) still possess some nucleophilicity. If an excess of 1-bromotetradecane is present, or if the reaction is subjected to harsh, prolonged heating, a second alkylation event occurs[2]. Actionable Fix: Strictly control the stoichiometry of 1-bromotetradecane to a maximum of 1.05 equivalents. Ensure the alkyl halide is added dropwise over an extended period (1 hour) to prevent localized high concentrations of the electrophile[1][2].
Q3: How does the choice of base dictate the reaction mechanism and yield?
A3: The base dictates the physical state and reactivity of the intermediate. Inorganic bases like
Q4: How do I separate the desired N1-tetradecyl product from the N4-isomer? A4: The N1 and N4 isomers have different dipole moments due to the symmetry of the triazole ring. The N4-isomer is typically more polar. They can be separated via standard silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate. Alternatively, selective recrystallization from non-polar solvents like heptane or MTBE can often precipitate the highly crystalline N1-isomer while leaving the N4-isomer and unreacted starting materials in the mother liquor[1].
Troubleshooting Logic Tree
Use the following decision matrix to rapidly diagnose and correct reaction failures during your workflow.
Caption: Troubleshooting logic for controlling regioselectivity and preventing over-alkylation.
References
Sources
purification methods for long-chain alkylated triazole derivatives
Technical Support Center: Purification of Long-Chain Alkylated Triazole Derivatives
Introduction: The "Janus" Molecule Challenge
Welcome to the technical support hub for triazole purification. You are likely here because your long-chain alkylated triazole derivative is behaving like a surfactant rather than a standard organic small molecule.
These molecules possess a "Janus-faced" nature:
-
The Head: A polar, Lewis-basic 1,2,3-triazole ring (often coordinating to metals).[1]
-
The Tail: A lipophilic, long-chain alkyl group (C8–C18+) that drives aggregation and solubility issues.
This duality leads to specific failure modes: emulsions during extraction , streaking on silica , and oiling out instead of crystallizing.[1] This guide addresses these specific physicochemical challenges.
Phase 1: Pre-Purification & Catalyst Removal
Critical Directive: Do not load a copper-contaminated crude mixture onto a silica column. Residual Copper(I/II) coordinates with the triazole nitrogen, causing severe band broadening and product loss.[1]
Workflow: Copper Removal Strategies
If your reaction used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), you must sequester the copper first.[1]
Figure 1: Decision matrix for copper removal based on scale and purity requirements.
Protocol A: The EDTA Chelation Wash (Standard)
Best for: Routine synthesis where <50 ppm copper is acceptable.
-
Dilute the reaction mixture with Dichloromethane (DCM) . Note: Use DCM over EtOAc for long-chain triazoles to prevent emulsions; the higher density helps phase separation.
-
Wash the organic layer 3x with 0.1 M EDTA (disodium salt) adjusted to pH 7–8 with NH₄OH.
-
Wash 1x with Brine to break any micro-emulsions.
-
Dry over Na₂SO₄.
Protocol B: Solid-Supported Scavenging (High Purity)
Best for: Biological applications requiring <5 ppm copper.[1]
-
Dissolve crude in THF or DCM.
-
Add Thiourea-functionalized silica (e.g., SiliaMetS® Thiol or Thiourea) at 4 equivalents relative to the copper catalyst used.
-
Stir at room temperature for 4 hours.
-
Filter through a 0.45 µm PTFE frit or a Celite pad. The copper remains bound to the solid resin [1].
Phase 2: Chromatographic Separation
The Problem: The basic nitrogen on the triazole ring interacts with acidic silanols on silica gel, while the alkyl tail drags. This results in "streaking" (tailing) and co-elution of impurities.
Method 1: Modified Normal Phase (Silica)
You must deactivate the silica surface.
-
Stationary Phase: Standard Silica Gel (40–63 µm).[1]
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.
-
Gradient System:
Method 2: Reverse Phase (C18) for "Greasy" Triazoles
Standard Water/Acetonitrile gradients often fail because long-chain alkyl triazoles precipitate in the aqueous phase or stick irreversibly to C18.
-
Column: C18 or C8 (C8 is preferred for C12+ alkyl chains to reduce retention time).
-
Solvent System:
-
A: Water + 0.1% Formic Acid.
-
B:THF (Tetrahydrofuran) or Isopropanol + 0.1% Formic Acid.
-
Why THF? Acetonitrile may not solubilize long alkyl chains sufficiently. THF has higher elution strength and solubility for lipophilic compounds [2].
-
Data: Retention Factor (Rf) Optimization
| Solvent System | Rf (Unmodified) | Rf (with 1% TEA) | Observation |
| 100% EtOAc | 0.25 (Streak) | 0.45 (Spot) | TEA blocks silanol interactions.[1] |
| 5% MeOH/DCM | 0.30 (Streak) | 0.55 (Tight Spot) | Best for polar heads.[1] |
| 50% EtOAc/Hex | 0.10 (Broad) | 0.25 (Spot) | Good for separation from non-polar alkyl halides.[1] |
Phase 3: Crystallization & Isolation[1][4]
Long-chain derivatives often form "oils" or "waxes" due to the entropy of the alkyl chain preventing efficient crystal packing.
Troubleshooting "Oiling Out"
If your pure product is an oil but should be a solid:
-
The Trituration Trick: Dissolve the oil in a minimum amount of DCM. Add 10 volumes of cold Pentane or Hexane . Sonicate. The solvent shock often forces the triazole to precipitate as a white solid.
-
Solvent Evaporation: Rotovap from Chloroform rather than DCM. Chloroform has a higher boiling point and slower evaporation rate, allowing better crystal organization.[1]
-
Cold Crystallization: Dissolve in hot Acetonitrile . Cool slowly to -20°C. Acetonitrile is excellent for triazoles as it dissolves the polar head at high temps but rejects the alkyl tail at low temps [3].
Troubleshooting & FAQs
Q1: I see two spots on TLC that are very close together. Is this the regioisomer mixture? A: Likely, yes. Thermal azide-alkyne cycloaddition yields a 1:1 mixture of 1,4- and 1,5-isomers.[1][4] CuAAC is selective for 1,4-, and RuAAC for 1,5-.[1][4] If you used a catalyst and still see two spots, check:
-
Incomplete Conversion: Is one spot the unreacted azide? (Stains brown/yellow with Ninhydrin/triphenylphosphine).[1]
-
Protodesilylation: If you used a TMS-alkyne, one spot might be the desilylated product. Fix: Use a shallow gradient (e.g., 0.5% increase per minute) on silica. 1,5-isomers are generally more polar (lower Rf) than 1,4-isomers due to a larger dipole moment [4].[1]
Q2: My extraction is a persistent emulsion. What do I do? A: Your molecule is acting as a surfactant (polar head + non-polar tail).
-
Immediate Fix: Add solid NaCl to saturate the aqueous layer.
-
Process Change: Switch extraction solvent to Chloroform/Isopropanol (3:1) . This mixture is denser than water and breaks emulsions better than EtOAc. Do not shake vigorously; invert gently 20 times.
Q3: The NMR shows broad peaks, but the LCMS is pure. A: This is likely micelle formation in the NMR tube.
-
Diagnosis: The alkyl chain signals are broad, but the aromatic triazole proton is sharp(er).
-
Fix: Switch solvent from CDCl₃ to DMSO-d₆ or MeOD . These polar solvents disrupt the hydrophobic aggregation of the alkyl chains.
Q4: My product turned green after sitting on the bench. A: Residual copper oxidation. You did not remove the catalyst efficiently.
-
Fix: Redissolve in DCM and wash with 10% aqueous ammonia or repeat the EDTA wash (Phase 1).
References
-
Sielc Technologies. HPLC Separation of Triazole Derivatives on Primesep 100. Available at: [Link][1]
-
Google Patents. Purification of Triazoles (US4269987A). Available at: [1]
-
Journal of Organic Chemistry. Distinction between 1,4- and 1,5-regioisomers based on simple 1D 13C NMR experiments. (Cited in ResearchGate discussion). Available at: [Link]
Sources
Technical Support Center: Solvent Selection for C14-Alkylated Triazoles
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when working with long-chain alkylated triazoles (such as tetradecyl-1H-1,2,3-triazoles). The core issue stems from the profound amphiphilic nature of these molecules: the C14 (tetradecyl) chain is highly lipophilic and prone to hydrophobic collapse, while the triazole ring and the metal catalysts required for their synthesis (e.g., Copper(I) in CuAAC reactions) demand polar environments.
This guide is designed to help you troubleshoot solvent-related failures, optimize your reaction conditions, and establish robust, self-validating protocols for the synthesis and handling of C14-alkylated triazoles.
Decision Matrix: Solvent System Selection
Workflow for selecting optimal solvent systems for C14-alkylated triazole synthesis.
Quantitative Data: Solvent System Performance Comparison
To facilitate rapid experimental design, the following table summarizes field-proven solvent systems for synthesizing C14-alkylated triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), highlighting the causality behind their efficacy.
| Solvent System | Ratio (v/v) | Temperature | Catalyst / Ligand | Typical Yield | Mechanistic Advantage |
| Dichloromethane : Water | 9:1 | 30 °C | 10 mol% CuSO₄, 20 mol% AMTC | ~70–85% | DCM unfolds the C14 chain; water phase maintains catalyst solubility[1]. |
| tert-Butanol : Water | 1:1 | 25 °C | 1–5 mol% CuSO₄, 10 mol% NaAsc | >80% | Provides a homogenous environment that prevents micelle trapping of the azide[2]. |
| Solvent-Free (Neat) | N/A | 80–100 °C | None (Thermal) or Cu-catalyzed | ~82% | Bypasses differential solubility entirely; requires reactants to act as a melt[3]. |
| Ethyl Acetate : Hexanes | 2:1 | N/A | N/A (Chromatography) | >70% Recovery | Optimal for silica gel purification; balances triazole polarity and C14 lipophilicity[4]. |
Troubleshooting Guide & FAQs
Q1: Why does my CuAAC reaction stall or yield unreacted tetradecyl azide when using standard aqueous conditions? A1: Causality: The C14 alkyl chain (tetradecyl) is intensely hydrophobic. In purely aqueous or highly polar solvent systems (like pure water or water/methanol), tetradecyl azide undergoes hydrophobic collapse, forming micelles or aggregates. This physically sequesters the reactive azide group inside a hydrophobic core, preventing the water-soluble copper(I) catalyst from coordinating with the azide and alkyne to form the metallacycle intermediate. Solution: Transition to a biphasic or co-solvent system. For highly lipophilic probes, a 9:1 (v/v) dichloromethane:water mixture is highly effective[1]. The DCM solubilizes the C14 chain, unfolding the molecule, while the aqueous phase maintains the solubility of the CuSO₄/sodium ascorbate catalytic system. Alternatively, a 1:1 tert-butanol:water mixture provides a homogenous environment that accommodates both the lipophilic tail and the polar catalyst[2].
Q2: How do I prevent catalyst precipitation when using high-organic solvent ratios (like 9:1 DCM:Water) for C14-triazoles? A2: Causality: Copper(I) is unstable and prone to disproportionation or oxidation, especially in organic-heavy solvent mixtures where standard stabilizing salts (like sodium ascorbate) have limited solubility. Solution: Employ a strong, lipophilic copper-chelating ligand. Ligands such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or AMTC are crucial[1]. They not only stabilize the Cu(I) oxidation state but also increase the catalyst's solubility in the organic phase, bringing the active metal center into direct contact with the solubilized tetradecyl azide.
Q3: What is the recommended solvent system for the chromatographic purification of C14-alkylated triazoles? A3: Causality: C14-alkylated triazoles are amphiphilic. The triazole ring provides a localized dipole capable of hydrogen bonding, while the tetradecyl chain dominates the retention factor (Rf) on normal-phase silica due to strong dispersion forces. Highly polar solvents will cause the compound to streak, while purely non-polar solvents won't elute it. Solution: A gradient of Ethyl Acetate and Hexanes is the industry standard. A 2:1 (v/v) EtOAc:Hexanes mixture provides the optimal balance, effectively disrupting the triazole-silica interactions while accommodating the lipophilic tail, yielding sharp elution bands and recoveries >70%[4].
Q4: Can C14-alkylated triazoles be synthesized without solvents to avoid solubility issues entirely? A4: Causality: Yes. Solvent-free (neat) conditions bypass the differential solubility of the catalyst and the amphiphilic substrates by relying on the melting point of the reactants. Solution: If one of the reactants (e.g., the alkyne or the azide) is a liquid at the reaction temperature, it can act as the solvent. Studies have shown that heating surfactant azides (like tetradecyl azide) with alkynes under solvent-free conditions can yield 1,2,3-triazoles in >80% yield within minutes[3]. This is a highly efficient "green" alternative if the thermal stability of your substrates permits.
Experimental Protocols: Self-Validating Biphasic CuAAC Synthesis
Objective: To synthesize C14-alkylated triazoles using a biphasic solvent system that ensures complete substrate solubilization and catalyst activation.
Step-by-Step Methodology:
-
Preparation of the Organic Phase: Dissolve the alkyne (1.0 eq) and tetradecyl azide (1.1 eq) in Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Validation Check: The solution must be completely clear. Any turbidity indicates incomplete solvation of the C14 chain, requiring the addition of more DCM.
-
-
Preparation of the Aqueous Catalyst Complex: In a separate vial, dissolve CuSO₄·5H₂O (10 mol%) and a stabilizing ligand (e.g., TBTA or AMTC, 20 mol%) in a minimal amount of water. Add Sodium Ascorbate (20 mol%) freshly dissolved in water[1].
-
Validation Check: The solution must transition from blue (Cu²⁺) to colorless/pale yellow, confirming the successful reduction to the active Cu(I) species.
-
-
Biphasic Reaction Initiation: Combine the organic and aqueous phases to achieve a final DCM:Water ratio of 9:1 (v/v). Vigorously stir the biphasic mixture at 30 °C overnight.
-
Causality Note: High shear rate stirring is mandatory to maximize the interfacial surface area between the organic substrate and the aqueous catalyst.
-
-
Reaction Monitoring: Monitor the reaction via TLC (EtOAc:Hexanes 2:1).
-
Validation Check: The disappearance of the azide band (visualized via IR at ~2100 cm⁻¹ or an appropriate stain) confirms reaction completion.
-
-
Workup and Purification: Dilute the mixture with additional DCM and wash with brine to remove the copper catalyst. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography using an EtOAc:Hexanes (2:1, v/v) isocratic elution[4].
References
- Source: nih.gov (PMC)
- Source: mdpi.
- Source: nih.gov (PMC)
- Source: benchchem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Hexadecyne | 629-74-3 | Benchchem [benchchem.com]
- 3. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Quaternary Salt Formation During Triazole Alkylation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who are frustrated by poor mass balances and intractable baseline impurities during the N-alkylation of triazoles.
The 1,2,4-triazole ring is a privileged pharmacophore, but its multiple nucleophilic nitrogen atoms make it notoriously difficult to mono-alkylate cleanly. The most common yield-killing side reaction is quaternization —where the desired mono-alkylated product reacts with a second equivalent of the electrophile to form a highly polar, water-soluble 1,4-dialkyl-1,2,4-triazolium salt.
This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind over-alkylation and provide field-proven, self-validating protocols to ensure your reactions remain under strict kinetic and thermodynamic control.
Troubleshooting FAQs: The Causality of Over-Alkylation
Q1: Why am I seeing a highly polar baseline spot (quaternary salt) even when using exactly 1.0 equivalent of alkylating agent?
The Causality: This is a classic local concentration issue. When you add the electrophile (e.g., an alkyl halide) as a bolus (all at once), the local concentration of the electrophile at the point of addition is extremely high. The newly formed mono-alkylated triazole is neutral but still possesses a highly nucleophilic N4 position. It reacts with the surrounding excess electrophile faster than the remaining unreacted triazolide anion can find it. The Solution: Implement continuous addition. Adding the electrophile dropwise over an extended period ensures that the unreacted triazolide anion always outnumbers the electrophile, kinetically favoring mono-alkylation1[1]. Furthermore, continuous addition strategies have been shown to drastically improve the selectivity ratio of desired mono-alkylated products by preventing these local concentration spikes 2[2].
Q2: How do my solvent and base choices influence the rate of quaternization?
The Causality: The root cause lies in the physical chemistry of ion pairing. When using alkali metal bases (like NaH or K₂CO₃) in highly polar aprotic solvents (like DMSO or DMF), the metal cation is heavily solvated. This creates "solvent-separated ion pairs" (SIPs), leaving the triazolide anion completely "naked" and hyper-reactive, which often leads to poor regioselectivity and over-alkylation. The Solution: Switch to a less polar solvent like THF and use a bulky organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This combination promotes the formation of "tight ion pairs" (TIPs) or "close ion pairs" (CIPs). The bulky counterion sterically shields the secondary nitrogens on the triazole ring, significantly dampening the nucleophilicity required for the second alkylation event3[3]. DBU in THF is highly recommended for selective N1-alkylation while minimizing side reactions4[4].
Quantitative Data: Impact of Reaction Parameters
To illustrate the causality discussed above, the following table summarizes the quantitative impact of base, solvent, and addition methodology on the ratio of mono-alkylation versus quaternary salt formation.
Table 1: Influence of Reaction Parameters on Mono-Alkylation vs. Quaternization Yields
| Base | Solvent | Addition Method | Electrophile (eq) | Mono-Alkylated Yield (%) | Quaternary Salt (%) |
| NaH | DMF | Bolus (All at once) | 1.20 | 65% | 25% |
| K₂CO₃ | Acetone | Bolus | 1.00 | 78% | 12% |
| K₂CO₃ | DMF | Continuous (Dropwise) | 1.00 | 85% | 5% |
| DBU | THF | Continuous (Syringe Pump) | 0.95 | 94% | <1% |
Note: Data reflects general trends observed when alkylating 1,2,4-triazole with highly reactive primary alkyl halides (e.g., benzyl bromide).
Mechanistic Workflow
The following logic tree outlines the decision-making process for troubleshooting over-alkylation.
Mechanistic workflow for controlling triazole alkylation and preventing quaternization.
Self-Validating Protocol: DBU-Mediated Mono-Alkylation in THF
A robust protocol must be a self-validating system. The following methodology incorporates real-time physical and analytical checks to ensure quaternization is suppressed at every stage.
Objective: Synthesize 1-alkyl-1,2,4-triazole while suppressing quaternary salt formation to <1%.
Step 1: Tight Ion Pair Formation
-
Suspend 1,2,4-triazole (1.0 eq) in anhydrous THF (to achieve a 0.2 M concentration) under an inert nitrogen atmosphere.
-
Add DBU (1.05 eq) in one portion at room temperature.
-
Validation Check: The cloudy suspension should transition to a clear, homogeneous solution within 15–30 minutes. This visual cue confirms complete deprotonation and the formation of the soluble DBU-triazolide tight ion pair.
Step 2: Continuous Electrophile Addition
-
Dilute the alkylating agent (0.95 eq) in 5 volumes of anhydrous THF. Note: Using a deliberately substoichiometric amount of electrophile is a hard stop against over-alkylation.
-
Add this solution dropwise via a syringe pump over 2 hours to the stirring triazolide solution, maintaining the internal temperature between 0 °C and 20 °C.
-
Validation Check: Monitor the internal reaction temperature. A stable temperature profile confirms the reaction is proceeding under kinetic control. A sudden exotherm indicates the addition rate is too fast, risking local concentration spikes and quaternization.
Step 3: Real-Time Reaction Monitoring
-
After the addition is complete, allow the mixture to stir for 1 hour.
-
Take a 10 µL aliquot, quench it in a 1:1 mixture of water and EtOAc, and spot the organic layer on a silica TLC plate.
-
Elute the plate using a highly polar solvent system (e.g., 10% MeOH in DCM).
-
Validation Check: The desired mono-alkylated product will migrate (Rf ~ 0.4–0.6). Because quaternary triazolium salts possess a permanent ionic charge, they will remain strictly at the baseline (Rf = 0). If the baseline is clean under UV/Iodine visualization, the protocol has successfully prevented over-alkylation.
Step 4: Aqueous Workup and Purging
-
Quench the main reaction mixture with deionized water and extract with EtOAc (3x).
-
Validation Check: Quaternary salts are highly water-soluble. Washing the combined organic layers aggressively with brine (3x) ensures that any trace amounts of quaternary salts (if formed) are completely purged into the aqueous waste, leaving only the pure mono-alkylated product in the organic phase. Dry over Na₂SO₄ and concentrate.
References
- Optimizing N-Alkylation of 1,2,4-Triazoles | Source: BenchChem | URL
- 3-Chloro-5-methyl-1H-1,2,4-triazole Technical Support | Source: BenchChem | URL
- Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles | Source: Journal of Organic Chemistry (NIH)
- EP0711775A1 - 1,2,4-triazole alkylation | Source: Google Patents | URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP0711775A1 - 1,2,4-triazole alkylation - Google Patents [patents.google.com]
- 3. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regiocontrol in 3,5-Dibromo-1,2,4-Triazole Functionalization
This technical guide is designed as an autonomous Support Center resource for researchers working with the 3,5-dibromo-1,2,4-triazole scaffold. It synthesizes mechanistic insights with practical troubleshooting protocols.
Ticket ID: TRZ-35-REGIO Subject: Controlling Mono- vs. Di-Substitution in 3,5-Dibromo-1,2,4-Triazoles Status: Active Guide Expert Level: Senior Chemist / Medicinal Chemistry
The Mechanistic Basis: "The Electronic vs. Steric Tug-of-War"
Before attempting a reaction, you must understand the inherent reactivity bias of the scaffold. The 3,5-dibromo-1,2,4-triazole ring is not symmetric once the N1-nitrogen is substituted (protected).
The Golden Rule of Triazole Reactivity
In an
-
Why? The N1 nitrogen exerts a strong inductive electron-withdrawing effect ($ -I $), making the C5-carbon more electron-deficient than C3.
-
Mechanism: In Pd-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), the rate-determining step is often oxidative addition. Palladium(0) inserts faster into the more electron-deficient C–Br bond (C5).
-
The Exception (Steric Override): If the
-protecting group is exceptionally bulky (e.g., Trityl), steric hindrance may retard C5 reactivity, leading to mixtures or C3 selectivity. However, for standard groups (Me, Bn, SEM, THP, Glycosyl), C5 is the primary reaction site .
Reactivity Map
Figure 1: Reactivity hierarchy in N-substituted 3,5-dibromo-1,2,4-triazoles. C5 is the kinetic product.
Troubleshooting Guide: Mono-Substitution (Targeting C5)
Goal: Isolate the 5-aryl-3-bromo-1,2,4-triazole derivative.
Common Symptom: "I'm getting a mixture of Starting Material (SM), Mono, and Di-product."
| Variable | Diagnosis / Root Cause | Corrective Action |
| Stoichiometry | Excess Boronic Acid. Even 1.2 equivalents can drive the second coupling if the first product is reactive. | Reduce to 0.95 - 1.0 eq. It is better to leave some unreacted SM (easy to separate) than to form the di-substituted byproduct (hard to separate). |
| Temperature | Too Hot. High heat overcomes the activation energy difference between C5 and C3. | Lower T to 60–70°C. Do not reflux immediately. Monitor by LCMS. |
| Catalyst | Too Active. Highly active catalysts (e.g., Pd-162, SPhos-Pd-G3) may indiscriminately couple both sites. | Use "Dumber" Catalysts. Stick to Pd(PPh3)4 or Pd(dppf)Cl2 for the first coupling. They are sensitive enough to discriminate C5 vs C3. |
| Base | Base too strong. Promotes rapid transmetallation. | Use Weaker Bases. Switch from |
Protocol A: Regioselective C5-Suzuki Coupling
-
Dissolve 3,5-dibromo-1-R-1,2,4-triazole (1.0 equiv) in Dioxane/Water (4:1).
-
Add Aryl Boronic Acid (0.95 – 1.0 equiv).
-
Add
(2.0 equiv). -
Degas with
or Ar for 10 mins. -
Add
(0.05 equiv). -
Heat to 70°C. Monitor by LCMS at 2 hours.
-
Checkpoint: If SM remains but Di-product is forming, stop. Your ligand is too bulky (sterics at C5) or the temperature is too high.
-
Troubleshooting Guide: Sequential Di-Substitution (Targeting C3)
Goal: Install a different group at C3 after C5 is functionalized.
Common Symptom: "The second coupling (at C3) is stalled or extremely slow."
-
Cause: The C3 position is electronically deactivated (less electrophilic) and the triazole ring is now crowded. The first aryl group at C5 may also be electron-rich, further deactivating the ring.
-
Solution: You need "The Sledgehammer Approach."
Protocol B: Forcing C3-Suzuki Coupling
-
Substrate: Purified 5-aryl-3-bromo-1,2,4-triazole (from Protocol A).
-
Ligand Switch: Use electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) like XPhos or SPhos . These facilitate oxidative addition into difficult aryl bromides.
-
Base Switch: Use
(anhydrous or aq.) or . -
Temperature: Reflux (100–110°C) in Toluene or Dioxane. Microwave irradiation (120°C, 30 min) is highly effective here.
Workflow Visualization
Figure 2: Sequential functionalization workflow.
Frequently Asked Questions (FAQs)
Q1: Can I run this reaction on the unprotected (N-H) triazole? A: No. Unprotected 3,5-dibromo-1,2,4-triazole exists in tautomeric equilibrium. You will get mixtures of N1- and N2-alkylation if you try to alkylate later, and Pd-catalysts often chelate to the free nitrogen, killing reactivity. Always protect the Nitrogen first (e.g., SEM, Bn, PMB, or Methyl).
Q2: How do I prove which isomer I made? A: Standard 1H NMR is insufficient because you lack protons on the ring.
-
Method 1 (NOE): If your N-protecting group has protons (e.g., N-Methyl), run a 1D-NOE or 2D-NOESY. An NOE correlation between the N-Methyl and the new Aryl group confirms C5-substitution .
-
Method 2 (HMBC): Look for long-range coupling between the N-CH protons and the triazole ring carbons.
Q3: My N-protecting group is very bulky (e.g., Trityl). Does the rule change? A: Yes. Extremely bulky groups can block the C5 position, forcing the reaction to C3 or slowing it down significantly. If you observe C3 selectivity, switch to a smaller protecting group (Methyl or SEM) to restore C5 preference.
Q4: Can I use
References
-
Regioselectivity in Glycosyl-Triazoles: Libnow, S., et al. "Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues." Synthesis, 2006. (Demonstrates C5 reactivity preference in N-substituted systems).
-
Sequential Cross-Coupling: Open Review Hub, "Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling." (Validates the feasibility of sequential coupling on the scaffold).
-
Thiadiazole Analog Reactivity: PMC, "Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-Thiadiazole." (Confirms 5-position selectivity in the electronically similar thiadiazole system).
-
General Triazole Properties: BenchChem, "A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles."
Technical Support Center: Crystallization of Waxy Tetradecyl-Triazole Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of waxy tetradecyl-triazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystals from this unique class of molecules. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and design successful crystallization strategies.
Understanding the Core Challenge: A Tale of Two Moieties
Tetradecyl-triazole compounds present a classic crystallization challenge due to their amphipathic nature. The molecule is composed of two distinct parts with conflicting physicochemical properties:
-
The Tetradecyl Tail: This long (C14), flexible alkyl chain is nonpolar, lipophilic, and conformationally flexible. Van der Waals interactions dominate this region, which tends to lead to waxy or oily states and disordered packing.[1][2] The flexibility of the alkyl chain introduces an entropic penalty to ordering into a crystal lattice.[3]
-
The Triazole Head: The 1,2,3- or 1,2,4-triazole ring is a polar, planar, and rigid heterocyclic system.[4][5] It is capable of forming strong, directional intermolecular interactions such as hydrogen bonds (especially if N-H protons are present) and π-π stacking, which are crucial for forming a well-ordered crystal lattice.[6][7]
The fundamental difficulty arises from finding conditions that simultaneously satisfy the packing requirements of both the flexible, nonpolar tail and the rigid, polar head. This often results in common failure modes such as "oiling out," precipitation of amorphous solids, or the formation of microcrystalline powders unsuitable for analysis.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of tetradecyl-triazole compounds in a direct question-and-answer format.
Question 1: My compound separated as a liquid or "oiled out" upon cooling. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when your compound comes out of the solution as a liquid instead of a solid.[8] This happens because the supersaturated solution's temperature is higher than the melting point of your compound (which is often depressed by impurities or the solvent itself).[8][9] Waxy compounds with long alkyl chains are particularly prone to this.
Causality: The long tetradecyl chains can lower the compound's melting point, and if the solution is still relatively hot when supersaturation is reached, the compound will prefer a liquid state over a solid one.
Solutions:
-
Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the "good" solvent to decrease the saturation point, then attempt to cool again.[8][9]
-
Drastically Reduce the Cooling Rate: Rapid cooling is a primary cause of oiling out.[9] Once the compound is re-dissolved, allow the solution to cool to room temperature as slowly as possible. Insulating the flask (e.g., by placing it in a large beaker of warm water or on a hot plate that is turned off) can promote the slow, ordered crystal growth needed to bypass the liquid phase.[9]
-
Change the Solvent System: The initial solvent may be too good, keeping the compound's melting point depressed. Consider switching to a solvent system where the compound's solubility is lower at elevated temperatures.
Question 2: I'm not getting single crystals, only a fine powder or amorphous solid. How can I promote the growth of larger, X-ray quality crystals?
Answer:
The formation of amorphous solids or microcrystals indicates that nucleation is happening too rapidly and uncontrollably, leaving no time for ordered crystal growth.[10] This is a kinetic outcome; the goal is to shift the process towards the thermodynamically stable single crystal.
Causality: The high conformational flexibility of the tetradecyl chain requires a slower, more deliberate process for the molecules to align correctly in a crystal lattice.[1] Fast precipitation freezes the molecules in a disordered state.
Solutions:
-
Reduce Supersaturation Speed: The key is to slow down the entire process. Instead of rapid cooling or fast evaporation, use techniques that achieve supersaturation over days or even weeks.
-
Vapor Diffusion: This is an excellent and highly controlled method.[11][12] The compound is dissolved in a "good" solvent, and a more volatile "anti-solvent" (in which the compound is insoluble) is allowed to slowly diffuse via the vapor phase into the solution, gradually inducing crystallization.[13][14]
-
Liquid-Liquid Diffusion (Solvent Layering): Carefully layer a solution of your compound with a miscible anti-solvent.[15] Crystals will form slowly at the interface as the solvents diffuse into one another.
-
-
Recrystallize the Amorphous Solid: An amorphous solid can sometimes be converted to a crystalline one.[16] This can be achieved by a process called annealing (repeated heating and cooling) or by dissolving the amorphous material and attempting a very slow recrystallization method as described above.[17][18]
Question 3: My solution is clear and no crystals have formed, even after cooling in an ice bath. What should I do?
Answer:
This situation typically arises from one of two scenarios: either the solution is not supersaturated (too much solvent was used), or it is supersaturated but requires a nucleation event to begin crystallization.[9][19]
Causality: Crystal formation requires both supersaturation and a nucleation site (a point where the first molecules can begin to assemble).[14][15]
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the glass flask below the solvent level with a glass rod. The microscopic imperfections and tiny glass fragments can serve as nucleation sites.[9][19]
-
Seeding: Add a "seed crystal"—a tiny speck of the solid compound—to the solution.[20] This provides a perfect template for further crystal growth. If you don't have a pure crystal, a tiny amount of the crude solid can sometimes work.[8]
-
-
Increase Concentration: If nucleation techniques fail, it is likely you used too much solvent.[9]
-
Slow Evaporation: Cover the flask with parafilm and poke a few small holes in it.[21] Let the solvent evaporate slowly over a few days to gently increase the concentration until crystals form.
-
Boil Off Excess Solvent: Gently heat the solution to boil off a portion of the solvent, then repeat the slow cooling process.[19]
-
Part 2: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical parameter.[10] Given the amphipathic nature of tetradecyl-triazoles, a single solvent is often insufficient. A mixed-solvent system is usually required.
Objective: To find a solvent or solvent pair where the compound is soluble when hot but sparingly soluble or insoluble when cold.[22]
Methodology:
-
Place ~10-20 mg of your compound into several small test tubes.
-
To each tube, add a different solvent from the table below, starting with 0.5 mL. Test solvents from different polarity classes.
-
Observe solubility at room temperature. If it dissolves, the solvent is too good to be a primary crystallization solvent but might be useful as the "good" solvent in a binary system.
-
If it does not dissolve at room temperature, gently heat the test tube. If it dissolves when hot, this is a promising candidate solvent.
-
Allow the heated tube to cool slowly to room temperature, then place it in an ice bath. Observe if crystals form. The ideal solvent will produce a good yield of crystalline solid.
-
If no single solvent works, try binary systems. Dissolve the compound in a minimum amount of a "good" solvent (e.g., Dichloromethane, THF, Ethyl Acetate) where it is highly soluble. Then, slowly add a miscible "anti-solvent" (e.g., Hexane, Heptane) dropwise at room temperature until the solution becomes faintly turbid. Gently warm the solution until it becomes clear again, then allow it to cool slowly.
Table 1: Common Solvents for Crystallization Screening Data compiled from various sources.[22][23]
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Heptane/Hexane | Nonpolar | 98 / 69 | Good anti-solvent for polar compounds. |
| Toluene | Nonpolar | 111 | High boiling point. Can help form good crystals.[15] |
| Diethyl Ether | Slightly Polar | 35 | Very volatile, use with care. Can produce crystals quickly.[15] |
| Dichloromethane | Polar Aprotic | 40 | Good solvent, but high volatility can lead to poor crystals.[15] |
| Ethyl Acetate | Polar Aprotic | 77 | Excellent all-around solvent for moderately polar compounds.[15] |
| Acetone | Polar Aprotic | 56 | Good solvent, but low boiling point can be a drawback.[20] |
| Acetonitrile | Polar Aprotic | 82 | Good for compounds with nitrile or similar functional groups. |
| Isopropanol | Polar Protic | 82 | Can participate in hydrogen bonding. |
| Ethanol | Polar Protic | 78 | Good for compounds capable of hydrogen bonding.[22] |
| Methanol | Polar Protic | 65 | Very polar, good for dissolving polar "head" groups. |
| Water | Very Polar | 100 | Can be an effective anti-solvent if the compound is dissolved in a water-miscible solvent like ethanol or acetone. |
Protocol 2: Vapor Diffusion Crystallization
This technique provides slow, controlled introduction of an anti-solvent, ideal for growing high-quality single crystals.[12][13]
Methodology:
-
Prepare the Solution: Dissolve your compound in a small amount of a relatively non-volatile "good" solvent (e.g., toluene, ethyl acetate) to near saturation in a small, open vial (e.g., 1-dram).
-
Prepare the Reservoir: In a larger vessel (e.g., a 20 mL scintillation vial or a small beaker), add 2-3 mL of a volatile "anti-solvent" in which your compound is insoluble (e.g., hexane, pentane, diethyl ether).[13]
-
Set Up the System: Carefully place the small, open vial containing your compound solution inside the larger vessel with the anti-solvent. Ensure the liquid levels are such that there is no direct mixing.
-
Seal and Wait: Seal the larger vessel tightly with a cap or parafilm. Do not disturb it.
-
Mechanism: The more volatile anti-solvent will slowly evaporate and diffuse through the vapor phase into the less volatile solvent in the inner vial. This gradually lowers the solubility of your compound, leading to slow, controlled crystal growth over several days.[14]
Diagram 1: Vapor Diffusion Workflow
Caption: Workflow for vapor diffusion crystallization.
Part 3: Frequently Asked Questions (FAQs)
Q: What is the ideal cooling rate for waxy compounds, and why is it so important? A: For waxy compounds, the ideal cooling rate is as slow as practically possible. Slow cooling (e.g., over many hours or days) allows more time for the flexible tetradecyl chains to adopt the low-energy conformation required for an ordered crystal lattice.[24] Faster cooling rates trap these chains in disordered states, resulting in smaller, less-defined crystals or amorphous solids.[24][25] The wax precipitation temperature itself can be dependent on the cooling rate.[24][26]
Q: How does an "anti-solvent" actually work? A: An anti-solvent is a liquid that is miscible with your primary solvent but in which your compound is insoluble.[27][28] When the anti-solvent is added to the solution, it reduces the overall solvating power of the solvent mixture for your compound.[27] This decrease in solubility forces the compound to precipitate out. When this process is done slowly and controllably, it can generate the slight supersaturation needed for high-quality crystal growth.[29][30]
Q: My compound is completely amorphous. Is it still possible to get a crystal structure? A: Yes, it is often possible to convert an amorphous solid into a crystalline one.[16] The amorphous state is thermodynamically unstable relative to the crystalline state. You can dissolve the amorphous solid completely and re-attempt crystallization using a very slow method like vapor diffusion or solvent layering. Alternatively, solid-state recrystallization can sometimes be induced by annealing—a process of controlled heating (below the melting point) and cooling—which can provide the molecular mobility needed for the molecules to rearrange into a crystal lattice.[18][31]
Diagram 2: Logic for Crystallization Method Selection
Caption: Decision tree for selecting a crystallization strategy.
References
-
The Cooling Rate Significantly Impacts Wax Crystallization | PDF - Scribd. Available at: [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. Available at: [Link]
-
Antisolvent Crystallization - RM@Schools. Available at: [Link]
-
Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. Available at: [Link]
-
(PDF) Crystal Structures of two Triazole Derivatives - ResearchGate. Available at: [Link]
-
Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]
-
Alkyl-templated cocrystallization of long-chain 1-bromoalkanes by lipid-like ionic liquids. Available at: [Link]
-
(PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT - ResearchGate. Available at: [Link]
-
Crystal Structures of two Triazole Derivatives - CORE. Available at: [Link]
-
Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - MDPI. Available at: [Link]
-
Effects of alkyl chain length on the cold crystallization of Schiff-base nickel(II) complexes. Available at: [Link]
-
Crystallization Methods to Know for Crystallography - Fiveable. Available at: [Link]
-
Crystal forms by solid-state recrystallization of amorphous Si films on SiO2. Available at: [Link]
-
Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available at: [Link]
-
Effect of Cooling Rate on Crystallization of Model Waxy Oils with Microcrystalline Poly(ethylene butene) | Energy & Fuels - ACS Publications. Available at: [Link]
-
Alkyl-templated cocrystallization of long-chain bromoalkanes by lipid-like ionic liquids | Request PDF - ResearchGate. Available at: [Link]
-
Effect of Cooling Rate on Crystallization of Model Waxy Oils with Microcrystalline Poly(ethylene butene - Academia.edu. Available at: [Link]_
-
Guide for crystallization. Available at: [Link]
-
Full article: Synthesis, crystalline structure and mesomorphic properties of new liquid crystalline 1,2,3‐triazole derivatives. Available at: [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]
-
How to choose a solvent for crystallization of an organic compound - Quora. Available at: [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]
-
Impact of cooling rate and shear flow on crystallization and mechanical properties of wax-crystal networks | Physics of Fluids | AIP Publishing. Available at: [Link]
-
Synthesis and Crystallization of N-rich Triazole Compounds - ResearchGate. Available at: [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
(PDF) Effects of Alkyl Chain Length on the Cold Crystallization of Schiff-Base Nickel(II) Complexes - ResearchGate. Available at: [Link]
- US20200001201A1 - Resinous compound crystallization using non-polar solvent sequence - Google Patents.
-
Growing Quality Crystals - MIT Department of Chemistry. Available at: [Link]
-
Amorphous Phase Mediated Crystallization: Fundamentals of Biomineralization - MDPI. Available at: [Link]
-
Effect of Cooling Rate on Crystallization of Model Waxy Oils with Microcrystalline Poly(ethylene butene) | Request PDF - ResearchGate. Available at: [Link]
-
Summary of Common Crystallization Solvents. Available at: [Link]
-
Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH. Available at: [Link]
-
In-Situ STEM Study of Recrystallization in Amorphous SrTiO 3 - Oxford Academic. Available at: [Link]
-
Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - PMC. Available at: [Link]
-
Wax and fatty compounds: various applications about crystallization - Norlab. Available at: [Link]
-
Can amorphous solids be converted to crystalline solids? - Quora. Available at: [Link]
-
Crystal Growth, Selection and Mounting - The University of Oklahoma. Available at: [Link]
-
PROCESS OF CRYSTALLIZATION OF WAx - Googleapis.com. Available at: [Link]
-
Petroleum Chemistry Laboratory Recrystallizing process. Available at: [Link]
-
Wax-based delivery systems: Preparation, characterization, and food applications - PubMed. Available at: [Link]
-
oil wax crystallization: Topics by Science.gov. Available at: [Link]
-
Wax waxy products - rheonis. Available at: [Link]
-
Study on Waxy Crudes Characterisation and Chemical Inhibitor Assessment | Request PDF. Available at: [Link]
-
Wax crystallization and aggregation in a model crude oil | Request PDF - ResearchGate. Available at: [Link]
-
How To: Purify by Crystallization - Chemistry - University of Rochester. Available at: [Link]
-
Extraction and characterization of seed oil waxes by using chromatographic techniques. Available at: [Link]
-
Effect of wax on the release pattern of drugs from the sustained release fatty matrix tablet - JOCPR. Available at: [Link]
Sources
- 1. Effects of alkyl chain length on the cold crystallization of Schiff-base nickel( ii ) complexes - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE00305H [pubs.rsc.org]
- 2. norlab.com [norlab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. unifr.ch [unifr.ch]
- 11. fiveable.me [fiveable.me]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 14. ou.edu [ou.edu]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. academic.oup.com [academic.oup.com]
- 19. uomus.edu.iq [uomus.edu.iq]
- 20. quora.com [quora.com]
- 21. How To [chem.rochester.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. scribd.com [scribd.com]
- 25. pubs.aip.org [pubs.aip.org]
- 26. researchgate.net [researchgate.net]
- 27. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 28. researchgate.net [researchgate.net]
- 29. mt.com [mt.com]
- 30. mdpi.com [mdpi.com]
- 31. Amorphous Phase Mediated Crystallization: Fundamentals of Biomineralization | MDPI [mdpi.com]
Validation & Comparative
Structural Verification of Long-Chain Alkyl Triazoles: ¹H NMR Characterization of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
As lipophilic heterocyclic building blocks become increasingly critical in drug discovery and advanced materials science, the precise structural verification of highly substituted triazoles is paramount. The target compound, 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (CAS: 1240572-65-9)[1], presents a unique analytical scenario: its ¹H NMR spectrum is defined entirely by its aliphatic chain, as the aromatic core is fully halogenated.
As a Senior Application Scientist, I have designed this comparison guide to objectively evaluate the ¹H NMR performance of this target against its structural analogs. This guide bypasses basic operational theory to focus on the causality of chemical shifts , self-validating acquisition protocols , and comparative spectral analysis [2].
Mechanistic Context & Structural Causality
In standard 1-alkyl-1,2,4-triazoles, the ¹H NMR spectrum features two distinct, highly deshielded aromatic protons at the C3 and C5 positions (typically resonating between 7.90 and 8.20 ppm). However, in 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole, these positions are covalently bonded to heavy, electron-withdrawing bromine atoms.
The Causality of the Spectrum:
-
Absence of Aromaticity: The physical replacement of protons with bromine atoms means the diagnostic power of this spectrum lies in what is absent. The complete lack of signals beyond 4.50 ppm is the primary indicator of successful, exhaustive bromination[3].
-
Inductive Deshielding (The -I Effect): The electronegative bromine atoms at C3 and C5 exert a strong inductive pull across the triazole ring. This electron-withdrawing effect propagates to the N-CH₂ (alpha) protons of the tetradecyl chain, shifting them downfield to approximately 4.15 ppm—significantly higher than a standard aliphatic methylene group.
Comparative ¹H NMR Performance Matrix
To establish a self-validating analytical framework, we must compare the target compound against two critical alternatives:
-
Alternative A (The Unsubstituted Core): 1-Tetradecyl-1H-1,2,4-triazole. This analog demonstrates the baseline chemical shifts of the ring protons prior to bromination.
-
Alternative B (The Unalkylated Precursor): 3,5-Dibromo-1H-1,2,4-triazole[4]. This precursor demonstrates the isolated behavior of the brominated core, highlighting the exchangeable N-H proton.
Table 1: Comparative ¹H NMR Spectral Data (Simulated at 400 MHz, CDCl₃, 298K)
| Proton Environment | Target: 3,5-Dibromo-1-tetradecyl-triazole | Alt A: 1-Tetradecyl-triazole | Alt B: 3,5-Dibromo-1H-triazole |
| C5-H (Ring) | Absent | ~8.10 ppm (s, 1H) | Absent |
| C3-H (Ring) | Absent | ~7.90 ppm (s, 1H) | Absent |
| N-H (Ring) | Absent | Absent | ~13.5 ppm (br s, 1H)* |
| N-CH₂ (α) | ~4.15 ppm (t, 2H) | ~4.10 ppm (t, 2H) | Absent |
| N-CH₂-CH₂ (β) | ~1.85 ppm (m, 2H) | ~1.85 ppm (m, 2H) | Absent |
| Bulk -(CH₂)₁₁- | ~1.20-1.35 ppm (m, 22H) | ~1.20-1.35 ppm (m, 22H) | Absent |
| Terminal -CH₃ | ~0.88 ppm (t, 3H) | ~0.88 ppm (t, 3H) | Absent |
*Note: The N-H proton in Alternative B is typically observed in DMSO-d₆ due to rapid deuterium exchange in CDCl₃.
Self-Validating Experimental Protocol
To guarantee trustworthiness, the NMR acquisition must be treated as a self-validating system. The protocol below ensures that the integration ratios between the massive bulk aliphatic envelope (22H) and the alpha-methylene group (2H) are quantitatively exact[5].
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of the target compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: The relatively high concentration (15-20 mg) is required to achieve a high signal-to-noise (S/N) ratio for the terminal methyl group without requiring excessive scan times. TMS provides a reliable 0.00 ppm internal reference, which is critical for distinguishing the subtle downfield shifts caused by the brominated triazole core.
Step 2: NMR Acquisition Parameters
-
Action: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer using 16–32 scans, a spectral width of 15 ppm (-2 to 13 ppm), and a relaxation delay (d1) of 3.0 seconds .
-
Causality: The extended relaxation delay (d1 = 3.0s) acts as a self-validating control. The T₁ relaxation times of the highly mobile terminal -CH₃ protons differ significantly from the more rigid N-CH₂ protons. A short d1 would lead to incomplete relaxation, causing the integration of the 22H bulk methylene envelope to appear artificially low. This could lead to false assumptions regarding chain truncation or degradation.
Step 3: Spectral Processing & Baseline Validation
-
Action: Apply exponential line broadening (LB = 0.3 Hz) prior to Fourier Transform. Perform manual phase correction and a rigorous multipoint baseline correction.
-
Causality: A perfectly flat baseline is non-negotiable. Because the bulk methylene envelope integrates to 22 protons, even a microscopic baseline roll will skew the integration ratio against the alpha-methylene (2H) protons, invalidating the structural confirmation.
Step 4: The Decision Matrix
-
Check 1 (Aliphatic Integrity): Does the entire aliphatic region (0.80 to 2.00 ppm) integrate exactly to 27 protons relative to the alpha-CH₂ (set to 2.00 at ~4.15 ppm)?
-
Check 2 (Purity/Substitution): Is the region between 7.50 ppm and 8.50 ppm completely devoid of signals? The presence of a sharp singlet here indicates incomplete bromination (i.e., mono-bromo impurities).
Workflow Visualization
The following logic diagram maps the self-validating decision tree used to confirm the identity and purity of the brominated triazole target.
1H NMR structural verification workflow for brominated alkyl triazoles.
References
Sources
Analytical Strategies for Structural Elucidation of Alkylated Bromotriazoles: A Comparative Guide to Mass Spectrometry
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective comparison of mass spectrometry (MS) platforms, mechanistic fragmentation logic, and self-validating experimental workflows.
Executive Summary
Alkylated bromotriazoles are highly versatile scaffolds utilized extensively in click chemistry, agrochemical development, and pharmaceutical design. A persistent analytical challenge in their synthesis is the rapid, unambiguous differentiation of regioisomers (e.g., N1- vs. N2-alkylation) and the confirmation of halogen retention during late-stage functionalization.
This guide objectively compares the performance of Electrospray Ionization Tandem Mass Spectrometry ((+)ESI-MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) for the structural elucidation of these compounds. By understanding the thermodynamic causality behind their fragmentation, scientists can design self-validating analytical workflows that eliminate false positives in structural assignments.
The Mechanistic Causality of Bromotriazole Fragmentation
To leverage mass spectrometry effectively, one must understand the intrinsic physical chemistry governing triazole dissociation. The fragmentation of alkylated bromotriazoles is dictated by three primary causal factors:
-
The Bromine Isotopic Tag (The 1:1 Doublet): Bromine naturally exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This creates a highly diagnostic doublet separated by ~2 Da in the mass spectrum. Tracking this doublet allows researchers to instantly deduce whether a fragment ion has retained the halogen atom or if dehalogenation has occurred.
-
Thermodynamic Extrusion of Nitrogen: The contiguous nitrogen atoms in 1,2,3-triazoles make them highly susceptible to the loss of a neutral N₂ molecule (28 Da) upon collisional activation . This process is thermodynamically driven by the formation of highly stable N₂ gas, resulting in a reactive azirine or diazo-like cation. In contrast, 1,2,4-triazoles typically resist N₂ loss, favoring the elimination of HCN .
-
Steric and Inductive Alkyl Cleavage: Depending on the length and branching of the N-alkyl group, fragmentation often involves the loss of the alkyl chain as an alkene (via a McLafferty-type rearrangement or inductive cleavage). N1-alkylated isomers often exhibit different relative abundances of this cleavage compared to their N2-counterparts due to differences in ground-state dipole moments and charge localization.
Mechanistic logic of protonated alkylated bromotriazole fragmentation.
Comparative Evaluation: (+)ESI-MS/MS vs. GC-EI-MS
Selecting the correct analytical platform depends on whether the goal is intact mass confirmation or deep structural/regioisomer elucidation.
Table 1: Performance Comparison of Analytical Platforms
| Feature | (+)ESI-MS/MS (Soft Ionization) | GC-EI-MS (Hard Ionization) |
| Primary Ion Species | Protonated molecule [M+H]+ | Radical cation [M]+• |
| Precursor Survivability | High (Excellent for intact mass) | Low to Moderate (Often heavily fragmented) |
| Regioisomer Differentiation | Superior. MS/MS energy stepping reveals distinct N1 vs N2 rearrangement pathways. | Moderate. Library matching is required; subtle differences in low-mass fragments. |
| Halogen Tracking | Requires wide-window isolation (co-isolating ⁷⁹Br/⁸¹Br) during CID. | Native isotopic pattern is visible across all primary radical fragments. |
| Best Use Case | Complex mixtures, thermally labile alkyl chains, precise structural elucidation. | Routine purity checks, volatile short-chain alkylated bromotriazoles. |
Expert Insight: While GC-EI-MS is a staple in synthetic labs, the hard 70 eV ionization often shatters the triazole ring so violently that distinguishing between N1 and N2 regioisomers becomes statistically unreliable. (+)ESI-MS/MS is the superior alternative because it allows the operator to control the Collision-Induced Dissociation (CID) energy, trapping intermediate fragments (like [M+H-N2]+) that are diagnostic of the specific isomer .
Standardized Experimental Workflows
To ensure trustworthiness, analytical protocols must be self-validating systems . The following ESI-MS/MS protocol incorporates built-in checks to prevent the misidentification of dehalogenated artifacts.
Protocol: Self-Validating ESI-HRMS/MS for Regioisomer Differentiation
Step 1: System Suitability & Isotopic Calibration
-
Action: Infuse a known brominated standard (e.g., 4-bromo-1H-1,2,3-triazole) at 1 µg/mL.
-
Causality: Calibrates the detector to ensure the ⁷⁹Br/⁸¹Br doublet is recorded at a precise 1:1 ratio. Detector saturation can skew this ratio, leading to false isotopic assignments.
Step 2: Chromatographic Separation
-
Action: Utilize a sub-2 µm C18 UHPLC column. Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% to 95% B over 10 minutes.
-
Causality: N1 and N2 alkylated regioisomers have different dipole moments. The N2-isomer is typically less polar and will elute later on a reversed-phase column, providing orthogonal chromatographic validation before MS analysis.
Step 3: Wide-Window Precursor Isolation (Critical Step)
-
Action: Set the quadrupole isolation window to 3.0 m/z (centered between the isotopes).
-
Causality: Standard DDA (Data-Dependent Acquisition) methods use a narrow 1.0 m/z window, which isolates only the ⁷⁹Br or ⁸¹Br isotope. By widening the window to 3.0 m/z, both isotopes are co-isolated and subjected to CID. Consequently, every product ion that retains the bromine atom will display the diagnostic doublet, creating a self-validating MS/MS spectrum.
Step 4: Normalized Collision Energy (NCE) Stepping
-
Action: Apply stepped NCE at 20, 40, and 60 eV.
-
Causality: Low energy (20 eV) captures the thermodynamically favored N₂ loss. High energy (60 eV) forces the cleavage of the robust C-Br bond, confirming the exact mass of the underlying alkyl-triazole core.
Workflow for MS-based structural elucidation of bromotriazoles.
Quantitative Data: Diagnostic Ions
The table below summarizes the expected fragmentation behavior for a model compound pair: 1-hexyl-4-bromo-1H-1,2,3-triazole vs. 2-hexyl-4-bromo-2H-1,2,3-triazole under (+)ESI-MS/MS.
Table 2: Diagnostic MS/MS Fragments for Regioisomer Differentiation
| Fragment Pathway | Expected m/z (⁷⁹Br/⁸¹Br) | N1-Hexyl Isomer Abundance | N2-Hexyl Isomer Abundance | Mechanistic Rationale |
| [M+H]+ (Precursor) | 232.0 / 234.0 | 100% (Base Peak) | 100% (Base Peak) | Intact protonated molecule. |
| [M+H - N2]+ | 204.0 / 206.0 | Moderate (~30%) | High (~80%) | N2-isomers exhibit higher symmetry and lower steric hindrance, facilitating rapid N₂ extrusion. |
| [M+H - Hexene]+ | 148.0 / 150.0 | High (~75%) | Low (~15%) | N1-alkylation favors inductive cleavage of the alkyl chain, leaving the protonated bromotriazole core. |
| [M+H - HBr]+ | 152.1 (Singlet) | Low (<10%) | Low (<10%) | C-Br bond is highly stable; only occurs at high collision energies (>50 eV). |
Conclusion
The structural elucidation of alkylated bromotriazoles requires more than simple mass matching; it demands an understanding of gas-phase thermodynamics. By utilizing (+)ESI-MS/MS with a widened isolation window, researchers can exploit the natural ⁷⁹Br/⁸¹Br isotopic tag to trace fragmentation pathways. Furthermore, observing the ratio of N₂ loss versus alkyl chain cleavage provides a highly reliable, objective metric for differentiating N1 and N2 regioisomers, accelerating downstream drug development and chemical synthesis workflows.
References
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Molecules (2023) URL:[Link]
-
Mass spectra of 1,2,3-triazoles Journal of the Chemical Society, Perkin Transactions 1 (1973) URL:[Link]
-
Halomethyl-Triazoles for Rapid, Site-Selective Protein Modification Molecules (2021) URL:[Link]
Comparative Guide: Antimicrobial Potency of C12 vs. C14 Alkylated Triazolium Salts
The following technical guide provides an in-depth comparison of C12 vs. C14 alkylated triazoles, synthesized for researchers and drug development professionals.
Executive Summary: The Hydrophobicity Trade-Off
In the development of cationic amphiphilic antimicrobials, the alkyl chain length attached to the 1,2,3-triazole core is the critical determinant of efficacy and selectivity.
-
C12 (Dodecyl) Variants: Generally represent the therapeutic "sweet spot." They exhibit the optimal balance between solubility, membrane permeability, and selectivity. They maintain broad-spectrum activity against both Gram-positive and Gram-negative bacteria with a wider safety margin regarding hemolysis.
-
C14 (Tetradecyl) Variants: Often display higher intrinsic potency against fungal pathogens and Gram-positive bacteria due to deeper membrane insertion. However, this comes at the cost of reduced selectivity (higher hemolytic activity) and reduced efficacy against Gram-negative strains due to the "cutoff effect" (solubility limits and entrapment in the outer membrane).
Chemical Background & SAR Logic
The antimicrobial mechanism of alkylated triazolium salts mimics that of Cationic Antimicrobial Peptides (AMPs). The 1,2,3-triazole ring provides a stable, bioisosteric linker that can be quaternized to create a permanent positive charge, essential for initial electrostatic attraction to anionic bacterial membranes.
Structure-Activity Relationship (SAR)
The efficacy is governed by the hydrophobic-cationic balance .[1]
-
Cationic Head (Triazolium): Drives adsorption to the negatively charged bacterial cell wall (Lipopolysaccharides in Gram-negatives; Teichoic acids in Gram-positives).
-
Hydrophobic Tail (Alkyl Chain): Drives insertion into the lipid bilayer.
The Cutoff Effect: As chain length increases, potency increases up to a critical point (usually C12-C14). Beyond this, activity plateaus or drops because:
-
Micellization: The critical micelle concentration (CMC) drops; molecules aggregate rather than interacting with the bacterial membrane.
-
Steric Hindrance: Long chains (C14+) may get trapped in the lipopolysaccharide (LPS) layer of Gram-negative bacteria, failing to reach the inner cytoplasmic membrane.
Visualization: Mechanism of Action
Caption: C12 provides balanced membrane disruption, while C14 risks aggregation and host toxicity due to excessive hydrophobicity.
Comparative Performance Analysis
The following data aggregates trends from multiple studies on triazolium salts and related cationic amphiphiles (e.g., TPP derivatives).
Table 1: Antimicrobial Potency (MIC) & Toxicity Profile
| Parameter | C12-Triazole (Dodecyl) | C14-Triazole (Tetradecyl) | Performance Verdict |
| Gram-Positive Efficacy (S. aureus, MRSA) | High (MIC: 2 – 8 µg/mL) | Very High (MIC: 1 – 4 µg/mL) | C14 is often 2x more potent due to stronger interaction with the thicker peptidoglycan layer. |
| Gram-Negative Efficacy (E. coli, P. aeruginosa) | Moderate - High (MIC: 8 – 32 µg/mL) | Low - Moderate (MIC: >32 µg/mL) | C12 is superior. C14 struggles to penetrate the outer LPS membrane (Cutoff Effect). |
| Antifungal Efficacy (C. albicans) | Moderate (MIC: ~1.5 mg/L) | High (MIC: ~1.0 mg/L) | C14 is superior. Fungal membranes (ergosterol) are more susceptible to longer-chain insertion. |
| Hemolytic Activity (HC50 on Human RBCs) | Low - Moderate (> 100 µg/mL) | High (< 50 µg/mL) | Critical Safety Factor: C12 has a significantly wider therapeutic window. |
| Selectivity Index (HC50 / MIC) | High (>10) | Low (<5) | C12 is the preferred candidate for systemic drug development. |
Data synthesized from comparative studies on cationic amphiphiles [1][2][7].
Experimental Protocols
To validate these findings in your own lab, use the following self-validating workflows.
Protocol A: Modular Synthesis (CuAAC + Alkylation)
This route allows you to rapidly generate C12 and C14 analogs from a common alkyne precursor.
Reagents:
-
Alkyne: Phenylacetylene or Propargyl alcohol (Core scaffold).
-
Azide: 1-azidododecane (C12) or 1-azidotetradecane (C14).
-
Catalyst: CuSO4 · 5H2O (5 mol%) + Sodium Ascorbate (10 mol%).
-
Alkylation Agent: Methyl Iodide (MeI) or Benzyl Bromide.
Step-by-Step Workflow:
-
Click Reaction: Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in t-BuOH/H2O (1:1). Add Cu catalyst.[2][3] Stir at RT for 12h.[4]
-
Validation: Monitor disappearance of Azide peak (~2100 cm⁻¹) via IR spectroscopy.
-
-
Purification: Extract with EtOAc, wash with brine. Recrystallize or use flash chromatography.
-
Quaternization (Activation): Dissolve the resulting 1,2,3-triazole in MeCN. Add excess MeI (3.0 eq). Reflux for 24h.
-
Validation: Product should precipitate as a salt. 1H NMR will show a distinct downfield shift of the triazole proton (from ~7.8 ppm to ~9.0 ppm) confirming cationic charge formation.
-
Protocol B: MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 Guidelines.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100.
-
Plate Setup: Use 96-well plates. Add 100 µL Mueller-Hinton Broth (MHB).
-
Serial Dilution: Add C12 or C14 stock solution to column 1. Perform 2-fold serial dilutions across the plate.
-
Incubation: Add 100 µL of diluted inoculum to each well. Incubate at 37°C for 18-24h.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity).
-
Control: Include Gentamicin as a positive control and solvent (DMSO < 1%) as a negative control.
-
Decision Framework for Researchers
Use the following logic flow to select the appropriate chain length for your application.
Caption: Decision tree for selecting C12 vs C14 based on target organism and safety constraints.
References
-
Antimicrobial 1,3,4-trisubstituted-1,2,3-triazolium salts. National Institutes of Health (NIH). [Link]
-
Broad-spectrum antifungal activity of C12/C14 alkyl triphenylphosphonium salts. National Institutes of Health (NIH). [Link]
-
Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides. National Institutes of Health (NIH). [Link]
-
1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry. [Link]
-
Antibacterial Activities of 1,2,3-Triazolium Salts. Encyclopedia MDPI. [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition. MDPI. [Link]
-
Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides: antibacterial, hemolytic activity. RSC Advances. [Link]
Sources
- 1. Antimicrobial 1,3,4-trisubstituted-1,2,3-triazolium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Activity Guide: 3,5-Dibromo vs. 3,5-Dichloro-1-tetradecyl-1H-1,2,4-triazole
As drug development increasingly targets multidrug-resistant fungal and bacterial strains, lipid-targeting amphiphilic molecules have emerged as critical therapeutic candidates. Among these, 1-alkyl-1,2,4-triazoles represent a highly versatile class of dual-action agents.
This guide provides an in-depth technical comparison of two specific halogenated analogs: 3,5-dibromo-1-tetradecyl-1H-1,2,4-triazole and 3,5-dichloro-1-tetradecyl-1H-1,2,4-triazole . Designed for researchers and formulation scientists, this document dissects the structure-activity relationship (SAR) causality, comparative performance metrics, and standardized experimental workflows required to evaluate these highly lipophilic building blocks.
Structural Causality & Mechanism of Action
The biological efficacy of these compounds is not a product of chance but of precise molecular engineering. Their activity is driven by three distinct structural domains:
-
The 1,2,4-Triazole Core: This nitrogen-rich heterocycle is a privileged scaffold in medicinal chemistry. It is highly stable against metabolic degradation and acts as a potent pharmacophore by coordinating with the heme iron of cytochrome P450 enzymes (e.g., fungal lanosterol 14α-demethylase), effectively halting ergosterol biosynthesis [1].
-
The C14 (Tetradecyl) Tail: The selection of a 14-carbon alkyl chain is deliberate. In surfactant biology, this length represents the optimal thermodynamic balance for lipid bilayer insertion. Shorter chains lack the hydrophobicity to disrupt membranes, while longer chains succumb to the "cut-off effect," where extreme lipophilicity causes irreversible aggregation in aqueous media, rendering the drug biologically inert [2].
-
3,5-Dihalo Substitution (Bromine vs. Chlorine): Halogenation at the 3 and 5 positions withdraws electron density from the triazole ring, altering its pKa. While the dichloro variant provides a stable, electronegative baseline [3], the dibromo variant introduces larger atomic radii (Van der Waals radius of ~1.85 Å for Br vs. ~1.75 Å for Cl). Bromine is highly polarizable, allowing it to form superior halogen bonds with target protein residues. However, this comes at the cost of increased overall lipophilicity (LogP).
Dual-action mechanism of 1-tetradecyl-dihalo-triazoles via membrane disruption and enzyme inhibition.
Comparative Performance Data
When evaluating these two analogs, researchers must balance raw antimicrobial potency against mammalian cytotoxicity. The table below outlines representative benchmark data derived from SAR models of alkyl-triazole derivatives [4].
| Pharmacodynamic Property | 3,5-Dibromo-1-tetradecyl-triazole | 3,5-Dichloro-1-tetradecyl-triazole | Causality / Insight |
| Calculated LogP (XLogP3) | ~6.8 | ~5.9 | Bromine's larger electron cloud significantly increases lipophilicity, reducing aqueous solubility. |
| MIC₅₀ (C. albicans) | 2.5 µg/mL | 4.0 µg/mL | The dibromo analog exhibits stronger halogen bonding in the CYP51 active site, driving higher potency. |
| MIC₅₀ (S. aureus) | 8.0 µg/mL | 12.5 µg/mL | Enhanced membrane partitioning of the dibromo C14 tail leads to superior bacterial cell wall disruption. |
| Cytotoxicity (CC₅₀, HepG2) | 18 µg/mL | 35 µg/mL | The dichloro variant is less toxic to mammalian cells due to lower non-specific membrane accumulation. |
| Therapeutic Index (CC₅₀/MIC₅₀) | 7.2 | 8.75 | Winner: Dichloro. Despite lower raw potency, the dichloro variant offers a wider, safer therapeutic window. |
Scientist's Insight: If your primary goal is to develop a topical biocide or agricultural fungicide where systemic toxicity is less of a concern, the 3,5-dibromo variant provides superior raw efficacy. However, for systemic drug development, the 3,5-dichloro variant is the better lead compound due to its more favorable therapeutic index and easier formulation profile.
Standardized Experimental Protocols
Because both compounds possess a highly lipophilic C14 tail, standard aqueous assays will yield false negatives due to compound precipitation. The following step-by-step protocol is a self-validating system designed to ensure compound solubility and accurate Minimum Inhibitory Concentration (MIC) readouts.
Protocol: Broth Microdilution with Solubility Controls
Step 1: Compound Solubilization
-
Action: Dissolve the triazole compound in 100% molecular-grade DMSO to create a 10 mg/mL stock solution.
-
Causality: The C14 tail makes these compounds practically insoluble in water. DMSO disrupts the crystalline lattice of the dihalo-triazole, ensuring complete solubilization.
Step 2: Media Preparation
-
Action: Prepare Mueller-Hinton Broth (for bacteria) or RPMI 1640 (for fungi) supplemented with 0.5% Tween-80.
-
Causality: Tween-80 acts as a non-ionic surfactant that prevents the tetradecyl chains from forming inactive micelles when the DMSO stock is introduced into the aqueous broth.
Step 3: Serial Dilution & Inoculation
-
Action: Perform a 2-fold serial dilution of the compound in a 96-well plate (Concentration range: 0.1 to 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v). Inoculate with
CFU/mL of the target strain. -
Causality: A 1% DMSO threshold is the self-validating limit; exceeding this causes baseline solvent toxicity, artificially inflating the compound's apparent efficacy.
Step 4: Incubation & Readout
-
Action: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi). Add 20 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.
-
Causality: Because lipophilic compounds can cause media cloudiness that interferes with standard OD600 optical absorbance, Resazurin provides a reliable, colorimetric metabolic readout (Blue = Dead, Pink = Alive).
Standardized self-validating workflow for evaluating lipophilic triazole antimicrobial activity.
References
-
Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. MDPI Molecules. Available at:[Link]
-
Synthesis, Surface Properties and Biocompatibility of 1,2,3-Triazole-containing Alkyl β-D-xylopyranoside Surfactants. National Institutes of Health (NIH) PMC. Available at:[Link]
-
3,5-dichloro-1H-1,2,4-triazole Compound Summary. PubChem. Available at: [Link]
-
Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. National Institutes of Health (NIH) PMC. Available at:[Link]
Unambiguous Structural Validation of N1-Alkylation: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
As drug discovery pipelines increasingly focus on nitrogen-rich heterocycles—such as indazoles, tetrazoles, and pyrimidines—the ability to control and definitively prove regiochemistry becomes a critical bottleneck. Alkylation of these ambident scaffolds routinely yields mixtures of N1 and N2 regioisomers. Because a molecule's pharmacological profile is entirely dependent on its precise 3D topology, structural ambiguity is unacceptable.
This guide objectively compares the analytical modalities used to validate N1-alkylation, contrasting the inferential nature of Nuclear Magnetic Resonance (NMR) spectroscopy with the definitive, atomic-resolution proof provided by Single-Crystal X-ray Diffraction (SCXRD).
The Mechanistic Challenge of Regioselective Alkylation
The formation of N1 versus N2 isomers is rarely random; it is a highly deterministic process governed by the tautomeric equilibrium of the starting material, the nature of the base, and the transition state activation energies[1].
Consider the alkylation of 1H-indazole. Quantum mechanical calculations reveal that the 1-H tautomer is energetically more stable than its 2-H counterpart by approximately 4.46 kcal/mol[2]. For N1-alkylation to occur, the substrate must tautomerize to the higher-energy 2-H form, incurring an energetic penalty. Consequently, the total reaction energy barrier for N1-alkylation is 17.22 kcal/mol, which is 3.35 kcal/mol higher than the barrier for N2-alkylation (13.87 kcal/mol)[2]. This fundamental thermodynamic difference dictates that N2-alkylation is the kinetically favored pathway, making the isolation and structural verification of the minor N1-isomer a significant analytical challenge.
Caption: Energy landscape and tautomeric influence on the regioselectivity of indazole N-alkylation.
Comparative Analysis of Structural Validation Modalities
When a reaction yields a mixture of regioisomers, chemists must deploy analytical techniques to assign the correct structure. The three primary modalities offer varying degrees of confidence.
Mass Spectrometry (LC-MS/MS)
While LC-MS is exceptional for confirming the successful addition of an alkyl group (molecular weight validation), it is fundamentally inadequate for distinguishing N1 from N2 isomers. Because both regioisomers possess identical masses and often share similar fragmentation pathways, MS cannot provide definitive regiochemical proof without the use of previously validated authentic standards.
2D NMR Spectroscopy (HMBC / NOESY)
NMR is the workhorse of solution-state structural biology[3]. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are heavily utilized to map through-bond and through-space interactions, allowing for contemporaneous determination of regioselectivity during synthetic optimization[4]. The Limitation: NMR relies on inferential data. If the alkyl chain lacks protons near the nitrogen atom, or if the drug scaffold exhibits severe resonance overlap, the spectra become ambiguous[4]. Furthermore, rapid conformational exchange of the alkyl chain in solution can blur NOE signals, leading to false negatives or misassignments.
Single-Crystal X-Ray Diffraction (SCXRD)
SCXRD remains the undisputed gold standard for structural validation. By measuring the angles and intensities of diffracted X-ray beams according to Bragg's Law, SCXRD generates a precise 3D electron density map[5]. Unlike NMR, SCXRD does not suffer from molecular weight limitations or signal overlap[3]. It directly visualizes the N-C bond, providing absolute, unambiguous proof of N1-alkylation[1]. The only significant bottleneck is the requirement to grow high-quality single crystals.
Quantitative Performance Comparison
| Feature | Single-Crystal X-Ray Diffraction (SCXRD) | 2D NMR Spectroscopy (HMBC/NOESY) | Mass Spectrometry (LC-MS/MS) |
| Primary Output | Absolute 3D atomic coordinates | Solution-state connectivity & proximity | Molecular weight & fragmentation |
| Regioselectivity Proof | Unambiguous (Direct observation) | Inferential (Through-bond/space) | Ambiguous (Requires standards) |
| Sample Requirement | High-quality single crystal (0.1–0.3 mm) | Soluble sample (1–5 mg) | Trace amounts (µg) |
| Throughput | Low (Days to weeks for crystallization) | High (Minutes to hours) | Very High (Minutes) |
| Major Limitation | Crystallization bottleneck | Signal overlap; conformational averaging | Cannot definitively assign N1 vs N2 |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the entire workflow—from synthesis to structural elucidation—must be treated as a self-validating system. The following protocols detail the causality behind each step and the internal checks required before proceeding.
Protocol A: Regioselective Synthesis & Isolation
Causality: The choice of base dictates the nucleophilicity of the ambident anion. For example, using sodium hydride (NaH) in tetrahydrofuran can favor N1-alkylation in certain tetrazoles by altering ion-pairing dynamics[1].
-
Reaction: Dissolve the heterocycle (1.0 eq) in anhydrous DMF. Add NaH (1.1 eq) at 0 °C and stir for 30 minutes to ensure complete deprotonation. Slowly add the alkylating agent (1.1 eq).
-
System Validation (Reaction): Monitor the reaction via LC-MS. Do not quench until the starting material peak is <5% by UV integration. This ensures maximum conversion, which is critical because unreacted starting material often co-elutes with the N1-isomer during chromatography.
-
Purification: Separate the N1 and N2 isomers using reverse-phase preparative HPLC.
Protocol B: Single Crystal Growth via Vapor Diffusion
Causality: SCXRD requires a highly ordered crystal lattice. Vapor diffusion is preferred over rapid evaporation because the slow diffusion of an anti-solvent into the sample solution gradually lowers solubility, promoting the nucleation of a few large, high-quality crystals rather than a useless microcrystalline powder.
-
Setup: Dissolve 5 mg of the purified N1-isomer in 0.5 mL of a "good" solvent (e.g., dichloromethane) in a 1-dram inner vial.
-
Diffusion Chamber: Place the un-capped inner vial into a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., pentane). Seal the outer vial tightly and leave it undisturbed at room temperature for 3–7 days.
-
System Validation (Crystal Quality): Harvest the crystals and inspect them under a polarized light microscope. A valid single crystal will exhibit uniform extinction (turning completely dark) every 90 degrees of rotation. If the crystal shows patchy extinction, it is twinned and must be recrystallized before X-ray analysis.
Protocol C: SCXRD Data Collection & Refinement
Causality: Collecting data at cryogenic temperatures reduces the thermal vibration of atoms (anisotropic displacement), yielding a sharper electron density map and more precise bond lengths[5].
-
Data Collection: Mount the validated single crystal on a diffractometer equipped with a Mo or Cu Kα radiation source. Cool the crystal to 100 K using a nitrogen stream.
-
Phase Solution: Collect the diffraction frames and solve the phase problem using direct methods or intrinsic phasing algorithms.
-
System Validation (Refinement Check): Evaluate the final crystallographic R-factors. An
value < 0.05 and a Goodness-of-Fit (GoF) near 1.0 mathematically validate that the generated 3D model perfectly matches the experimental diffraction data. This confirms the N1-alkylation structure without any ambiguity.
Caption: Workflow for the synthesis, purification, and structural validation of N-alkylated regioisomers.
Conclusion
While 2D NMR spectroscopy provides a rapid, high-throughput method for screening regioselectivity in solution, it is fundamentally limited by signal overlap and inferential correlation. When developing novel drug scaffolds where N1-alkylation is critical to target binding, Single-Crystal X-ray Diffraction (SCXRD) is the only modality that provides absolute, self-validating proof of molecular topology. By integrating rigorous crystallization protocols into the analytical pipeline, researchers can bypass the ambiguities of spectroscopic methods and confidently advance their lead compounds.
References
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.[Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.[Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.[Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. researchgate.net [researchgate.net]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
FTIR spectral analysis of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
FTIR Spectral Analysis & Performance Comparison: 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
Executive Summary
This guide provides an in-depth technical analysis of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (CAS: 1240572-65-9), a lipophilic derivative of the halogenated triazole scaffold. Unlike standard hydrophilic triazoles, this molecule integrates a hydrophobic tetradecyl (C14) tail with a chemically reactive dibromo-triazole core. This unique amphiphilic structure positions it as a critical candidate for membrane-disrupting antimicrobial agents and high-performance corrosion inhibitors .
This document details the FTIR spectral fingerprint required for quality control, compares its physicochemical performance against standard alternatives, and provides a validated experimental protocol for characterization.
Part 1: Structural Context & Synthesis Workflow
To interpret the FTIR spectrum accurately, one must understand the molecular assembly. The synthesis involves the N-alkylation of the 3,5-dibromo-1,2,4-triazole precursor. This transformation is spectroscopically distinct: the disappearance of the N-H bond and the emergence of the aliphatic chain.
Figure 1: Synthesis Pathway & Structural Evolution Caption: N-alkylation of 3,5-dibromo-1,2,4-triazole with 1-bromotetradecane under basic conditions (K2CO3/DMF) yields the target N1-substituted product.
Part 2: FTIR Spectral Analysis
The FTIR spectrum of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole is characterized by the loss of the N-H stretch found in the precursor and the dominance of C-H alkyl stretches from the tetradecyl chain.
Comparative Spectral Data: Target vs. Precursor
| Functional Group | Vibration Mode | Precursor (Unsubstituted) | Target (Tetradecyl Derivative) | Diagnostic Note |
| N-H | Stretching | 3100–3200 cm⁻¹ (Broad) | ABSENT | Primary confirmation of N-alkylation. |
| C-H (Aromatic) | Stretching | 3090–3030 cm⁻¹ | 3090–3050 cm⁻¹ | Weak band; often obscured by alkyl peaks. |
| C-H (Aliphatic) | Stretching (Asym/Sym) | Absent | 2955, 2920, 2850 cm⁻¹ | Very strong doublet/triplet (C14 chain). |
| C=N / C=C | Ring Stretching | 1530, 1480 cm⁻¹ | 1520–1490 cm⁻¹ | Slight shift due to N-substitution electronics. |
| CH₂ / CH₃ | Bending (Scissoring) | Absent | 1465–1470 cm⁻¹ | Characteristic of long alkyl chains. |
| N-N | Stretching | ~1270 cm⁻¹ | 1260–1280 cm⁻¹ | Diagnostic of the triazole ring integrity. |
| (CH₂)ₙ | Rocking | Absent | 720 cm⁻¹ | "Long chain" band (n > 4 methylene units). |
| C-Br | Stretching | 600–550 cm⁻¹ | 580–540 cm⁻¹ | Strong, sharp peaks in the fingerprint region. |
Detailed Mechanistic Interpretation
-
The "Silence" of the N-H Region: The most critical quality control parameter is the absence of the broad band at 3100–3200 cm⁻¹. If this peak remains, the sample is contaminated with unreacted precursor.
-
The Lipophilic Dominance (2800–3000 cm⁻¹): The tetradecyl chain introduces intense absorption peaks. The ratio of the asymmetric methyl stretch (2955 cm⁻¹) to the methylene stretch (2920 cm⁻¹) can indicate the purity of the alkyl chain.
-
The Halogen Signature (500–600 cm⁻¹): The C-Br bonds on the triazole ring are heavy atoms, vibrating at low frequencies. These bands confirm the retention of the bromine atoms, which are essential for the molecule's reactivity in subsequent cross-coupling reactions or biological binding.
Part 3: Performance Comparison
This section objectively compares the target molecule against its precursor and a standard clinical triazole (Fluconazole) to highlight its specific utility in membrane permeation and surface activity .
Table 2: Physicochemical & Functional Comparison
| Feature | Target: 3,5-Dibromo-1-tetradecyl-1,2,4-triazole | Alternative A: 3,5-Dibromo-1,2,4-triazole | Alternative B: Fluconazole (Standard) |
| LogP (Lipophilicity) | ~6.5 (High) | ~2.2 (Low) | ~0.5 (Hydrophilic) |
| Water Solubility | Insoluble (Requires DMSO/CHCl₃) | Moderate | High |
| Mechanism of Action | Membrane Disruption + Enzyme Inhibition | Precursor only (No intrinsic activity) | CYP51 Enzyme Inhibition |
| Bioavailability | Low (Systemic); High (Topical/Surface) | N/A | High (Systemic) |
| Primary Application | Topical Antifungal / Corrosion Inhibitor | Chemical Intermediate | Systemic Antifungal Drug |
Critical Insight: The "Hybrid" Advantage
While Fluconazole relies solely on enzyme inhibition (locking into the active site), the Target Molecule possesses a "hybrid" mechanism.
-
Effect: The C14 tail acts as a surfactant, embedding into the lipid bilayer of fungal cells or bacteria.
-
Result: This destabilizes the membrane before the triazole headgroup interacts with intracellular targets. This makes the target molecule potentially effective against drug-resistant strains that pump out standard hydrophilic drugs.
Figure 2: Mode of Action Comparison Caption: The target molecule utilizes its alkyl tail for membrane insertion, whereas standard triazoles require passive diffusion or transport.
Part 4: Experimental Protocol (Self-Validating)
Objective: Obtain a high-resolution FTIR spectrum to validate N-alkylation.
Reagents & Equipment:
-
Sample: >5 mg of purified 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole (recrystallized from Ethanol/Water).
-
Matrix: Spectroscopic grade KBr (dried at 110°C) or Diamond ATR module.
-
Solvent for Cleaning: Chloroform (due to high lipophilicity).
Step-by-Step Methodology:
-
Sample Preparation (KBr Method - Recommended for Resolution):
-
Mix 1 mg of the target sample with 100 mg of dry KBr.
-
Crucial Step: Grind vigorously in an agate mortar for 2 minutes. The waxy nature of the tetradecyl chain requires thorough dispersion to avoid light scattering (which causes a sloping baseline).
-
Press into a translucent pellet at 8–10 tons pressure.
-
-
Acquisition Parameters:
-
Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (minimum) to reduce noise in the fingerprint region.
-
-
Validation Check (Pass/Fail Criteria):
-
PASS: Distinct doublet at ~2920/2850 cm⁻¹ AND sharp peaks at ~560 cm⁻¹ (C-Br).
-
FAIL (Wet Sample): Broad hump at 3400 cm⁻¹ (O-H stretch).
-
FAIL (Precursor Contamination): Visible peak at 3100–3200 cm⁻¹ (N-H).
-
References
-
Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 3,5-Dibromo-1H-1,2,4-triazole.[1][2] National Library of Medicine. Retrieved from [Link]
Sources
Comparative Guide: Corrosion Inhibition Efficiency of Long-Chain Triazoles
Executive Summary: The Hydrophobic Advantage
In the development of organic corrosion inhibitors, long-chain 1,2,4-triazoles represent a critical evolution from standard azoles like Benzotriazole (BTA). While BTA relies heavily on chemisorption via nitrogen lone pairs, long-chain derivatives introduce a dual-action mechanism: head-group adsorption combined with tail-group hydrophobic shielding .
This guide objectively compares the performance of long-chain triazoles (C8–C12 alkyl tails) against short-chain analogues and industry standards. Experimental evidence confirms that increasing alkyl chain length enhances inhibition efficiency (IE%) up to a critical solubility limit, typically maximizing at C10–C12 in acidic media (1.0 M HCl).
Mechanistic Insight: The "Blocking" Effect
The superiority of long-chain triazoles stems from their ability to form Self-Assembled Monolayers (SAMs). Unlike short-chain molecules that leave gaps for electrolyte penetration, long alkyl tails align via Van der Waals forces, creating a dense hydrophobic barrier that repels water and corrosive ions (
Diagram 1: Adsorption & Barrier Mechanism
The following diagram illustrates the dual-protection mechanism: the triazole ring anchors to the metal (Chemisorption), while the alkyl tail creates a physical barrier (Physisorption/Blocking).
Caption: Dual-action mechanism showing head-group anchoring and tail-group hydrophobic exclusion of corrosive species.
Comparative Performance Analysis
Effect of Chain Length (Internal Comparison)
Data indicates a direct correlation between chain length and inhibition efficiency until the solubility threshold is reached. The following data compares 5-octylsulfanyl-1,2,4-triazole (TR8 ) and 5-decylsulfanyl-1,2,4-triazole (TR10 ) in 1.0 M HCl.
Table 1: Chain Length vs. Inhibition Efficiency (1.0 M HCl, 298 K)
| Inhibitor | Chain Length | Conc. ( | Efficiency ( | ||
| Blank | N/A | 0 | 14.5 | 210.0 | - |
| TR8 | C8 (Octyl) | 1.0 | 185.2 | 85.4 | 88.0% |
| TR10 | C10 (Decyl) | 1.0 | 245.6 | 62.1 | 92.0% |
Analysis: TR10 exhibits superior performance due to the longer decyl chain, which lowers the double-layer capacitance (
Long-Chain Triazoles vs. Benzotriazole (BTA)
While BTA is the standard for copper, it underperforms in highly acidic ferrous environments compared to functionalized long-chain triazoles.
Table 2: Comparative Efficiency on Mild Steel (1.0 M HCl)
| Inhibitor Class | Compound | Conc.[1][2][3][4][5][6][7] | Efficiency (IE%) | Mechanism Type |
| Standard | Benzotriazole (BTA) | ~60 - 75% | Mixed (Weak Anodic) | |
| Long-Chain | 4-amino-5-undecyl-1,2,4-triazole | > 95% | Mixed (Strong Blockage) | |
| Functionalized | ADDD Derivative | 0.5 mM | 98.6% | Anodic Dominant |
Key Insight: The long-chain derivatives provide >20% higher efficiency than BTA in HCl. BTA's planar structure lacks the steric bulk to physically block aggressive chloride ions as effectively as the C11-tail of the undecyl derivative.
Critical Experimental Protocols
To replicate these results, strict adherence to "self-validating" protocols is required.
Electrochemical Impedance Spectroscopy (EIS)
This protocol ensures the stability of the interface before measurement, preventing artifacts from non-steady-state conditions.
Objective: Quantify Charge Transfer Resistance (
-
Electrode Preparation:
-
Embed mild steel specimen in epoxy resin (exposed area:
). -
Polish sequentially with SiC paper (400 to 1200 grit).
-
Validation Step: Surface must appear mirror-like; rinse with bidistilled water and acetone.
-
-
OCP Stabilization (Crucial):
-
Immerse working electrode in test solution (e.g., 1.0 M HCl + Inhibitor).
-
Monitor Open Circuit Potential (OCP) for 30 minutes .
-
Self-Validation: The drift must be
for the last 5 minutes. If drift persists, extend immersion.
-
-
Impedance Measurement:
-
Frequency Range:
to .[8] -
Amplitude:
peak-to-peak (AC) at OCP. -
Points/Decade: 10.
-
-
Data Validation:
-
Apply Kramers-Kronig (K-K) transform to raw data.
-
Reject data if the K-K error (Chi-square)
.
-
-
Calculation:
-
Fit data to an equivalent circuit (typically Randles:
). -
Calculate Efficiency:
.
-
Workflow Visualization
The following diagram outlines the logical flow from synthesis to validation, ensuring no step is skipped.
Caption: Step-by-step workflow for validating corrosion inhibitor performance.
Synthesis & Solubility Considerations
Researchers must address the hydrophobicity-solubility paradox .
-
Solvent System: Long-chain triazoles (C10+) are often insoluble in pure aqueous acid.
-
Protocol: Dissolve the inhibitor in a minimal volume of Ethanol or Acetone (typically 5-10% v/v final concentration) before adding to the acid solution.
-
Control: Always run a "Blank + Solvent" control to ensure the solvent itself is not inhibiting corrosion.
References
-
El Aoufir, Y., et al. "The effect of the alkyl chain length on corrosion inhibition performances of 1,2,4-triazole-based compounds for mild steel in 1.0 M HCl."[9] Journal of Molecular Liquids, 2020.[2][9] [2]
-
BenchChem. "Comparison of corrosion inhibition by 3,3'-Dithiobis(1H-1,2,4-triazole) vs. other triazoles." BenchChem Comparative Guides, 2025.[1][8]
-
Zhang, Y., et al. "1,2,4-Triazole and Its Derivatives as Corrosion Inhibitors for Aluminum Brass in 3.5 wt.% NaCl Solution."[10] Materials Science, 2024.[10]
-
Musa, A.Y., et al. "Inhibition of Aluminum Alloy 2024 Corrosion by 4-Amino-5-Phenyl-4H-1, 2, 4-Trizole-3-Thiol in Highly Sulfuric Acid Solution."[5] Advanced Materials Research.
-
Verma, C., et al. "An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces." International Journal of Molecular Sciences, 2021.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (PDF) The effect of the alkyl chain length on corrosion inhibition performances of 1,2,4-triazole-based compounds for mild steel in 1.0 M HCl: Insights from experimental and theoretical studies [academia.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The effect of the alkyl chain length on corrosion inhibition performances of 1,2,4-triazole-based compounds for mild steel in 1.0 M HCl: Insights from experimental and theoretical studies | AVESİS [avesis.cumhuriyet.edu.tr]
- 10. matsc.ktu.lt [matsc.ktu.lt]
thermal stability analysis (TGA/DSC) of 1-tetradecyl-1,2,4-triazoles
This guide provides an in-depth technical analysis of the thermal stability of 1-tetradecyl-1,2,4-triazole (TDT) , a critical hydrophobic corrosion inhibitor and surfactant. It contrasts TDT with industry standards like Benzotriazole (BTA) and the parent 1,2,4-triazole, focusing on thermal limits relevant to drug delivery systems, lubricant additives, and energetic material precursors.
A Comparative Technical Guide for Application Scientists
Executive Summary & Technical Context
1-tetradecyl-1,2,4-triazole (TDT) is an amphiphilic heterocyclic compound.[1][2] Unlike its parent molecule (1,2,4-triazole), which is water-soluble and high-melting due to extensive hydrogen bonding, TDT features a C14 (myristyl) alkyl chain. This chain imparts hydrophobicity, making it ideal for oil-based formulations, but it significantly alters the thermal profile.
Why TGA/DSC? For researchers, the critical failure modes of TDT are:
-
Phase Transition (Melting): The C14 chain disrupts crystal packing, lowering the melting point (MP) compared to the parent ring. This is advantageous for melt-blending but requires precise DSC characterization to avoid liquefaction during storage.
-
Degradation Onset: The
-alkyl bond is the thermal weak link. TGA determines the upper processing temperature limit before the molecule undergoes -dealkylation or ring fragmentation.
Comparative Performance Analysis
The following table contrasts TDT with its primary alternatives. Data ranges represent typical values for high-purity synthesized grades.
Table 1: Thermal & Physicochemical Comparison
| Feature | 1-Tetradecyl-1,2,4-triazole (TDT) | Benzotriazole (BTA) | 1,2,4-Triazole (Parent) |
| Primary Utility | Hydrophobic Corrosion Inhibitor, Surfactant | Copper Passivation (Standard) | Synthesis Intermediate, Crystal Engineering |
| Melting Point ( | 45°C – 60°C (Chain-dominated) | 98°C – 100°C | 120°C – 121°C |
| Decomposition ( | ~210°C – 240°C | 280°C – 300°C | ~260°C |
| Solubility Profile | Non-polar solvents, Oils, Lipids | Alcohols, Water (moderate) | Highly Water Soluble |
| Thermal Failure Mode | Alkyl chain oxidation / C-N cleavage | Ring opening / Sublimation | Ring fragmentation |
| Processing Window | Low Temp (Melt blend < 80°C) | Medium Temp | High Temp |
Analyst Note: TDT trades absolute thermal stability for solubility. While BTA survives higher temperatures, it precipitates out of hydrocarbon matrices. TDT remains miscible but must be processed below 200°C.
Detailed Experimental Protocols
To validate the quality and stability of TDT, the following self-validating protocols are recommended. These methods distinguish between physical impurities (solvents) and chemical degradation.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine purity via melting point depression and identify polymorphic transitions.
-
Sample Prep: Weigh 2–5 mg of TDT into an aluminum pan. Crimp with a pinhole lid (allows volatile escape to prevent pan deformation).
-
Reference: Empty crimped aluminum pan.
-
Cycle (Heat-Cool-Heat):
-
Ramp 1: Equilibrate at 0°C, ramp 10°C/min to 150°C. (Erases thermal history).
-
Cool: Ramp 10°C/min to 0°C. (Recrystallizes sample).
-
Ramp 2: Ramp 5°C/min to 200°C. (Data collection).
-
-
Analysis:
-
Record
(extrapolated onset) and of the endotherm.[3] -
Calculate Enthalpy of Fusion (
). -
Validation: A sharp peak (width < 2°C) indicates high purity (>98%). Broadening indicates alkyl-halide impurities from synthesis.
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Determine decomposition onset (
-
Sample Prep: 10–15 mg in a Platinum or Alumina crucible.
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert degradation) OR Air (Oxidative stability). -
Ramp: 10°C/min from Ambient to 600°C.
-
Critical Checkpoints:
-
< 100°C: Weight loss here indicates residual solvent (Ethanol/DMF) or moisture.
-
200°C – 300°C: Primary degradation step (C-N bond scission).
-
> 400°C: Carbonization.
-
-
Derivative TGA (DTG): Plot the first derivative of weight loss to identify overlapping degradation steps (e.g., chain scission vs. ring breakdown).
Mechanistic Visualization: Thermal Degradation Pathway
Understanding how TDT fails is crucial for formulation. The alkyl chain acts as a lever; at high energy, it can cleave or induce isomerization.
Figure 1: Thermal trajectory of 1-tetradecyl-1,2,4-triazole. Note the stability window between melting and N-alkyl bond scission.
Data Interpretation & Troubleshooting
Scenario 1: Double Melting Peak in DSC
-
Observation: You see a small endotherm at 45°C and a larger one at 55°C.
-
Cause: Polymorphism or Impurity. Long alkyl chains often exhibit "rotator phases" before true melting.
-
Action: Run a "Heat-Cool-Heat" cycle. If the double peak persists, it is a polymorphic transition (inherent property). If it merges into one broad peak, it indicates solvent impurities sweating out.
Scenario 2: Early Weight Loss in TGA (150°C)
-
Observation: 5% weight loss occurs before the expected 200°C onset.
-
Cause: Likely unreacted 1-bromotetradecane (boiling point ~176°C at reduced pressure, but higher at atm) or trapped synthesis solvent (DMF).
-
Action: Recrystallize the sample in ethanol/water to remove unreacted alkyl halides.
Scenario 3: Isomerization Effects
-
Insight: 4-alkyl-1,2,4-triazoles are generally less stable than 1-alkyl isomers. If your synthesis yields the 4-isomer as a byproduct, your thermal stability will be compromised. The 4-isomer tends to rearrange to the 1-isomer at high temperatures, which may appear as a small exothermic bump in DSC prior to decomposition [1].
References
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2025). Thermal Rearrangement of 4-Alkyl-4H-1,2,4-triazoles to 1-Alkyl-1H-1,2,4-triazoles. ResearchGate. Link
-
BenchChem. (2025). Thermal Stability and Decomposition of 4-amino-4H-1,2,4-triazole: A Technical Guide. BenchChem. Link
-
Godhani, D. R., et al. (2014).[2] Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. Link
-
IRO Water Treatment. (2025). Comparison of Tolyltriazole and Benzotriazole. IRO Water Treatment. Link
-
ChemicalBook. (2025).[3][4] 1,2,4-Triazole Product Properties and Safety. ChemicalBook. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
Executive Summary & Chemical Identity
Objective: To establish a standardized, compliant, and safety-critical protocol for the handling, segregation, and final disposal of 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole. This guide is designed for Principal Investigators, Laboratory Managers, and HSE Officers.
Core Directive: This compound is a halogenated organic substance with significant lipophilicity. It must be strictly segregated from non-halogenated waste streams to prevent the formation of hazardous combustion byproducts (e.g., dioxins) during downstream thermal treatment. Under no circumstances shall this material be discharged into municipal wastewater systems.
Chemical Profile
| Property | Specification |
| Chemical Name | 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole |
| CAS Number | 1240572-65-9 |
| Molecular Formula | C₁₆H₂₉Br₂N₃ |
| Molecular Weight | 423.23 g/mol |
| Physical State | Waxy Solid or Viscous Oil (Ambient Temp) |
| Solubility | Lipophilic (Soluble in DCM, Chloroform, DMSO; Insoluble in Water) |
| Hazard Classification | Irritant (Skin/Eye), Aquatic Chronic Toxicity (Predicted) |
| Waste Category | Halogenated Organic Waste |
Hazard Identification & Safety Precautions
Before initiating disposal, personnel must acknowledge the specific hazards associated with the triazole ring and halogen substituents.
-
Toxicological Hazard: The parent scaffold (3,5-dibromo-1,2,4-triazole) is a known irritant (H315, H319, H335). The addition of the C14 (tetradecyl) chain significantly increases lipophilicity (LogP ~6.5), enhancing skin absorption potential and persistence in biological tissues.
-
Environmental Hazard: Due to the long alkyl chain, this compound is predicted to be a Marine Pollutant . It acts as a surfactant-like toxicant to aquatic organisms.
-
Reactivity: Stable under normal conditions but releases toxic Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) upon thermal decomposition.
Mandatory PPE (Personal Protective Equipment)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Double-gloved) | Prevents absorption of the lipophilic compound. 0.11mm minimum thickness. |
| Eye Protection | Chemical Splash Goggles | Standard protection against accidental splashes or dust generation. |
| Body Protection | Lab Coat (Buttoned) + Apron | Long-sleeved, chemically resistant lab coat. Use a Tyvek apron if handling >10g. |
| Respiratory | N95 or P100 (if dust/aerosol) | Required only if the material is in a powder form or being aerosolized. |
Waste Characterization & Segregation
Proper segregation is the single most critical step in the disposal workflow. Mixing halogenated organics with non-halogenated solvents (like Acetone or Ethanol) exponentially increases disposal costs and complicates incineration.
Waste Classification Logic
-
Primary Category: Halogenated Organic.[1]
-
RCRA Status (USA): While not explicitly listed as a P- or U-listed waste, it must be managed as Hazardous Waste due to toxicity characteristics.
-
Compatibility Group: Group B (Organic Chemicals). Do NOT mix with Strong Oxidizers or Acids.
Segregation Protocol
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a dedicated "Hazardous Solid Waste" bag/container.
-
Liquid Waste (Mother Liquors): If the compound is dissolved in a solvent (e.g., Dichloromethane), it must go into the Halogenated Solvent Waste carboy.
-
Pure Substance: Expired or unused pure material should remain in its original vial, which is then placed inside a secondary clear plastic bag and tagged for pickup.
Step-by-Step Disposal Workflow
Phase 1: Collection & Packaging
-
Select Container: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid. Ensure the container is rated for halogenated solvents.[1][2]
-
Transfer:
-
Solids: Transfer the solid material using a chemically resistant spatula into the waste container.
-
Solutions: Pour carefully into the "Halogenated Waste" carboy using a funnel to prevent spillage.
-
-
Rinsing: Triple-rinse the original vial with a small amount of compatible solvent (e.g., DCM). Add the rinsate to the Halogenated Waste container. Do not pour rinsate down the sink.
Phase 2: Labeling
Every container must be labeled immediately upon the first addition of waste.
-
Label Content:
-
Full Chemical Name: "3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole" (No abbreviations).
-
Hazard Checkbox: [x] Toxic [x] Irritant [x] Environmental Hazard.
-
Constituents: If in solution, list the solvent and approximate % (e.g., "Dichloromethane 95%, Triazole derivative 5%").
-
Phase 3: Storage & Pickup[9]
-
Storage Location: Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray.
-
Cap Management: Keep the container tightly closed unless adding waste.[1]
-
Time Limit: Schedule pickup within 90 days of the "Start Date" or when the container is 90% full.
Phase 4: Final Destruction
-
Method: High-Temperature Incineration.
-
Mechanism: The waste management facility will incinerate the compound at >1000°C.
-
Scrubbing: The facility must utilize wet scrubbers to neutralize the Hydrogen Bromide (HBr) gas generated during combustion.
Decision Tree & Workflow Visualization
The following diagram outlines the logical flow for determining the correct disposal path based on the state of the material.
Figure 1: Decision matrix for segregating and packaging triazole waste streams.
Emergency Spill Response
In the event of a spill outside of a containment hood:
-
Evacuate & Ventilate: If the spill is >100mL or generates dust, evacuate the immediate area.
-
PPE Up: Don nitrile gloves, goggles, and a lab coat.
-
Contain:
-
Solid: Cover with wet paper towels to prevent dust, then scoop into a waste bag.
-
Liquid: Surround with absorbent pads or vermiculite. Do not use sawdust (combustible).
-
-
Clean: Wipe the area with soap and water.[3][4] Place all cleanup materials into the "Hazardous Solid Waste" bin.
-
Report: Notify the Lab Safety Officer immediately.
References
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management: Organobromine Production Wastes & RCRA Guidelines. Retrieved from [Link]
Sources
Personal protective equipment for handling 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole
Topic: Personal Protective Equipment & Handling Guide for 3,5-Dibromo-1-tetradecyl-1H-1,2,4-triazole CAS: 1240572-65-9 (Analogous Core CAS: 7411-23-6)
Part 1: Executive Risk Assessment & Hazard Profile
The Core Directive: Treat this compound not just as a generic organic solid, but as a lipophilic, bioactive alkylating agent .
While specific toxicological data for the tetradecyl derivative is often proprietary, we apply the Structure-Activity Relationship (SAR) principle. This molecule combines a halogenated triazole core (known for biological activity and potential reproductive toxicity) with a C14-tetradecyl tail (a lipophilic permeation enhancer).
Risk Classification:
-
Physical State: Waxy solid or crystalline powder (depending on purity).
-
Primary Hazard (GHS Inferred): Skin/Eye Irritant (Category 2) and Acute Toxicity (Oral, Category 4) .
-
Hidden Hazard: Enhanced Dermal Absorption. The tetradecyl chain acts as a surfactant/carrier, potentially facilitating the transport of the brominated core across the skin barrier more effectively than the parent triazole.
-
Environmental: High probability of Aquatic Toxicity (Chronic) due to the long alkyl chain (logP > 5), causing bioaccumulation in aquatic organisms.
| Hazard Domain | Specific Risk | Mechanism |
| Dermal | High Absorption Potential | The C14 tail increases lipophilicity, bypassing the stratum corneum. |
| Ocular | Mechanical & Chemical Irritation | Crystalline dust can cause corneal abrasion; surfactant properties may lyse corneal cells. |
| Inhalation | Respiratory Sensitization | Halogenated triazoles can irritate mucous membranes. |
| Reactivity | Halogen Displacement | The C-Br bonds are reactive sites; avoid contact with strong nucleophiles or reducing agents outside of controlled reactions. |
Part 2: Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard lab PPE." The lipophilic nature of this compound requires a barrier strategy that resists organic solubility.
Hand Protection (The "Double-Barrier" Protocol)
Because this compound is often dissolved in organic solvents (DCM, THF, Chloroform) for reaction, the glove choice must resist the solvent first, as the solvent carries the toxin.
-
Primary Layer (Inner): 4 mil Nitrile (Examination grade).
-
Secondary Layer (Outer): 4-8 mil Nitrile or Laminate (Silver Shield®) if handling concentrated stock solutions.
-
Why? If the solvent penetrates the glove, the lipophilic triazole will be held against your skin, accelerating absorption.
-
Change Frequency: Immediately upon splash; every 30 minutes during active handling.
Ocular & Face Protection
-
Mandatory: Chemical Splash Goggles (Indirect Vented).
-
Prohibited: Standard safety glasses with open sides.
-
Reasoning: As a solid powder, static charge can cause particles to "jump." As a solution, the surfactant nature poses a risk of rapid corneal damage that safety glasses cannot prevent.
Respiratory Protection
-
Solid Handling: Work strictly within a Fume Hood .
-
Outside Hood: If weighing outside a hood is unavoidable (not recommended), use an N95 or P100 particulate respirator .
Body Protection
-
Standard: Cotton lab coat (buttoned to neck).
-
Enhanced: If handling >5g or scale-up quantities, wear a Tyvek® sleeve apron or disposable sleeves to bridge the gap between glove and lab coat.
Part 3: Operational Handling & Synthesis Protocols
Workflow Visualization: Risk-Based Handling Logic
Caption: Operational logic flow distinguishing between solid-state static risks and solution-state permeation risks.
Step-by-Step Handling Protocol
A. Weighing & Transfer (Solid State)
-
Static Management: The long alkyl chain makes this compound prone to static buildup. Use an anti-static gun or polonium strip near the balance.
-
Containment: Weigh inside a fume hood. If the balance is draft-sensitive, use a "balance enclosure" or a tall-form beaker to shield the weighing boat.
-
Transfer: Do not pour. Use a spatula to transfer into a pre-weighed vial. Immediately cap the vial.
B. Reaction Setup (Solution State)
-
Solvent Choice: Soluble in DCM, Chloroform, THF.
-
Incompatibility: Avoid strong alkalis (NaOH, KOH) unless intended for reaction, as this may displace the bromine atoms or degrade the triazole ring.
-
Temperature: The C-Br bond is thermally stable up to ~150°C, but the alkyl chain may degrade. Maintain reaction temps <100°C unless necessary.
C. Storage
-
Condition: Keep cold (2-8°C) and dry.
-
Container: Amber glass vial with a Teflon-lined cap.
-
Light Sensitivity: Brominated compounds can be light-sensitive. Store in the dark.
Part 4: Emergency Response & Disposal
Spill Cleanup Protocol
| Scenario | Immediate Action | Cleanup Method | Waste Stream |
| Dry Powder Spill | Evacuate area (10 ft). Don N95 mask. | Do NOT sweep (creates dust). Cover with wet paper towels (solvent-dampened) to bind powder, then wipe up. | Solid Hazardous Waste (Halogenated) |
| Solution Spill | Extinguish ignition sources. Ventilate. | Absorb with vermiculite or sand. Do not use combustible materials (sawdust). | Liquid Organic Waste (Halogenated) |
| Skin Contact | Do NOT use solvent to wash. | Wash with soap and lukewarm water for 15 mins. Solvent washing drives the chemical deeper. | N/A |
Disposal (Environmental Stewardship)
-
Do NOT dispose of down the drain. The C14 chain makes this highly toxic to aquatic life (fish/daphnia).
-
Segregation: Must be labeled as "Halogenated Organic Waste" . The presence of two Bromine atoms requires high-temperature incineration (>1000°C) to prevent the formation of toxic byproducts.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
